molecular formula C6H3BrINO2 B1361577 1-Bromo-2-iodo-4-nitrobenzene CAS No. 63037-63-8

1-Bromo-2-iodo-4-nitrobenzene

Cat. No.: B1361577
CAS No.: 63037-63-8
M. Wt: 327.9 g/mol
InChI Key: AWBNZHRQRUEANT-UHFFFAOYSA-N
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Description

1-Bromo-2-iodo-4-nitrobenzene is a useful research compound. Its molecular formula is C6H3BrINO2 and its molecular weight is 327.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43208. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-iodo-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrINO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBNZHRQRUEANT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30285904
Record name 1-bromo-2-iodo-4-nitrobenzene
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URL https://comptox.epa.gov/dashboard/DTXSID30285904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63037-63-8
Record name 63037-63-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43208
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-2-iodo-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1-Bromo-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the versatile chemical intermediate, 1-bromo-2-iodo-4-nitrobenzene. This compound holds significant potential as a building block in the development of novel pharmaceutical agents and other complex organic molecules. The strategic placement of three distinct functional groups—bromo, iodo, and nitro—on the benzene ring offers a rich platform for a variety of chemical transformations.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below. While experimental spectroscopic data for this specific isomer is not widely published, the table includes predicted values based on the analysis of structurally related compounds and established spectroscopic principles.

PropertyValue
Molecular Formula C₆H₃BrINO₂
Molecular Weight 327.90 g/mol
CAS Number 63037-63-8[1]
Appearance Predicted: Yellow to orange crystalline solid
Melting Point Not reported; predicted to be a solid at room temp.
¹H NMR (Predicted) δ 8.5-8.7 (d, 1H), 8.0-8.2 (dd, 1H), 7.8-8.0 (d, 1H) ppm
¹³C NMR (Predicted) δ 150-152, 140-142, 135-137, 130-132, 125-127, 95-97 ppm
IR Spectroscopy (Predicted) 1515-1535 cm⁻¹ (asymmetric NO₂ stretch), 1340-1360 cm⁻¹ (symmetric NO₂ stretch), 800-850 cm⁻¹ (C-H out-of-plane bending), 700-750 cm⁻¹ (C-Br stretch), 600-650 cm⁻¹ (C-I stretch)
Mass Spectrometry (EI) M⁺ peak at m/z ≈ 327, 329 (due to Br isotopes)

Proposed Synthesis: Sandmeyer Reaction

The most plausible and efficient synthetic route to this compound is via a Sandmeyer reaction, starting from the readily available precursor, 2-bromo-4-nitroaniline. This well-established reaction class allows for the conversion of an aromatic amine to an aryl halide through the formation of a diazonium salt intermediate.[2][3][4] The iodination step of a Sandmeyer reaction is particularly straightforward as it often does not require a copper catalyst.[2][5]

Experimental Protocol: Synthesis

Materials:

  • 2-Bromo-4-nitroaniline

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Deionized water

  • Ice

  • Sodium thiosulfate (Na₂S₂O₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, cautiously add 2-bromo-4-nitroaniline to a mixture of concentrated sulfuric acid and deionized water.

    • Maintain the temperature below 5 °C and slowly add a solution of sodium nitrite in deionized water dropwise.

    • Stir the reaction mixture vigorously for 30 minutes at this temperature to ensure the complete formation of the diazonium salt.

  • Iodination:

    • In a separate flask, prepare a solution of potassium iodide in deionized water.

    • Slowly add the freshly prepared, cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen gas evolution will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours to ensure the complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted iodine.

    • Extract the aqueous mixture with ethyl acetate.

    • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization:

    • Analyze the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • Process the spectra to identify the chemical shifts (δ) in parts per million (ppm) and the coupling constants (J) in Hertz (Hz) for the aromatic protons.

Infrared (IR) Spectroscopy

Protocol:

  • Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Alternatively, prepare a KBr pellet of the sample.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the nitro group and the aromatic C-H, C-Br, and C-I bonds.

Mass Spectrometry (MS)

Protocol:

  • Introduce a dilute solution of the sample into a mass spectrometer, typically using an electron ionization (EI) source.

  • Acquire the mass spectrum, looking for the molecular ion peak (M⁺) that corresponds to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) should be observable in the molecular ion cluster.

Visualizations

Caption: Proposed synthesis workflow for this compound.

Characterization_Workflow Purified_Product Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Purified_Product->NMR IR IR Spectroscopy Purified_Product->IR MS Mass Spectrometry Purified_Product->MS Structure_Confirmation Structure and Purity Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Logical workflow for the characterization of this compound.

References

"physical and chemical properties of 1-Bromo-2-iodo-4-nitrobenzene"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-iodo-4-nitrobenzene is a halogenated nitroaromatic compound with the chemical formula C₆H₃BrINO₂. Its structure, featuring a benzene ring substituted with a bromine atom, an iodine atom, and a nitro group, makes it a potentially valuable intermediate in organic synthesis. The presence of multiple reactive sites allows for diverse chemical transformations, making it an attractive building block for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound and its isomers, along with a proposed synthetic protocol and an analysis of its expected reactivity.

Physicochemical Properties

General Identifiers for this compound
PropertyValueSource
CAS Number 63037-63-8[1]
Molecular Formula C₆H₃BrINO₂[1]
Molecular Weight 327.9 g/mol [1]
IUPAC Name This compound[1]
SMILES O=--INVALID-LINK--[O-][1]
Purity 95% (as commercially available)[1]
Physical Properties of Isomers and Related Compounds

The following tables summarize the available physical property data for isomers of this compound. This data can be used to estimate the properties of the target compound.

CompoundCAS NumberMelting Point (°C)Boiling Point (°C)Density (g/cm³)
1-Bromo-4-iodo-2-nitrobenzene713512-18-6N/A296.8 ± 20.0 at 760 mmHg2.3 ± 0.1
4-Bromo-1-iodo-2-nitrobenzene112671-42-8N/AN/AN/A
4-Bromo-2-iodo-1-nitrobenzene343864-78-8N/AN/AN/A
1-Bromo-4-nitrobenzene586-78-7124-126255-256N/A
1-Iodo-4-nitrobenzene636-98-6171-173289 at 772 mmHgN/A
Solubility

Experimental solubility data for this compound is not available. However, based on the properties of related compounds such as 1-bromo-2-nitrobenzene and 1-iodo-4-nitrobenzene, it is expected to be sparingly soluble in water and soluble in common organic solvents like acetone, chloroform, and benzene.[2][3]

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the electronic effects of its three substituents on the aromatic ring.

  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.[4][5] It also activates the ring towards nucleophilic aromatic substitution, particularly at the ortho and para positions.

  • Halogens (-Br, -I): Bromine and iodine are also deactivating groups due to their inductive electron withdrawal. However, they are ortho, para-directors for electrophilic substitution because of resonance effects where their lone pairs can stabilize the arenium ion intermediate.[4]

The interplay of these effects suggests that the positions on the ring will have varied reactivity. The carbon atoms ortho and para to the nitro group are expected to be the most susceptible to nucleophilic attack.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound is via a Sandmeyer reaction, a well-established method for the conversion of an aryl amine to an aryl halide through a diazonium salt intermediate.[2][6] The logical starting material for this synthesis would be 2-bromo-4-iodoaniline.

Reaction Scheme:

G cluster_0 Diazotization cluster_1 Sandmeyer Reaction 2-bromo-4-iodoaniline 2-bromo-4-iodoaniline Diazonium Salt Diazonium Salt 2-bromo-4-iodoaniline->Diazonium Salt NaNO2, H2SO4 0-5 °C This compound This compound Diazonium Salt->this compound CuBr, HBr

Proposed Synthesis Workflow.

Materials:

  • 2-Bromo-4-iodoaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Cuprous Bromide (CuBr)

  • Hydrobromic Acid (HBr, 48%)

  • Ice

  • Deionized Water

  • Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 2-bromo-4-iodoaniline in a mixture of concentrated sulfuric acid and water.

    • Maintain the temperature between 0 and 5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. The temperature must be kept below 5 °C to prevent the decomposition of the diazonium salt.

    • Stir the mixture for an additional 15-20 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of cuprous bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring.

    • Effervescence (evolution of nitrogen gas) should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it (e.g., in a 50-60 °C water bath) until the gas evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with an organic solvent.

    • Wash the organic layer with water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining acid, and then again with water.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Spectroscopic Characterization

While experimental spectra for this compound are not available, the expected spectral characteristics can be predicted based on data from similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

  • N-O asymmetric stretching: A strong band in the region of 1510-1600 cm⁻¹.[7]

  • N-O symmetric stretching: A strong band in the region of 1325-1385 cm⁻¹.[7]

  • Aromatic C-H stretching: Bands above 3000 cm⁻¹.

  • Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

  • C-Br and C-I stretching: Bands in the fingerprint region below 1000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum will show signals for the three aromatic protons. The chemical shifts will be influenced by the electron-withdrawing nitro group and the halogens. The protons ortho to the nitro group will be the most deshielded and appear at the highest chemical shift (likely > 8.0 ppm).

  • ¹³C NMR: The spectrum will display six signals for the aromatic carbons. The carbon atom attached to the nitro group will be significantly deshielded. The carbons bonded to the halogens will also show characteristic chemical shifts.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (327.9 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the halogen atoms.

Biological Activity

There is no specific information available in the searched literature regarding the biological activity or signaling pathways of this compound. However, many nitroaromatic compounds are known to exhibit a wide range of biological activities. For instance, some nitro-substituted compounds have been investigated for their antibacterial, antifungal, and anticancer properties.[8][9] The biological activity of such compounds is often related to the reduction of the nitro group within cells, which can lead to the formation of reactive oxygen species and cellular damage. Any investigation into the biological effects of this compound would be novel research.

Logical Relationships in Synthesis

The synthesis of this compound involves a logical sequence of reactions, starting from a suitable aniline precursor. The key transformation is the Sandmeyer reaction, which itself is a multi-step process.

G cluster_start Starting Material cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_product Final Product 2-Bromo-4-iodoaniline 2-Bromo-4-iodoaniline Diazonium Salt Formation Diazonium Salt Formation 2-Bromo-4-iodoaniline->Diazonium Salt Formation NaNO2, H+ Aryl Radical Formation Aryl Radical Formation Diazonium Salt Formation->Aryl Radical Formation Cu(I) catalyst Halogen Transfer Halogen Transfer Aryl Radical Formation->Halogen Transfer Cu(II)-Br This compound This compound Halogen Transfer->this compound

Logical Flow of the Proposed Synthesis.

Conclusion

This compound is a compound with significant potential as a synthetic intermediate. While detailed experimental data on its physical and chemical properties are currently scarce in the public domain, this guide provides a comprehensive overview based on the available information for its isomers and related compounds. The proposed synthetic protocol offers a viable route for its preparation, enabling further research into its properties and applications. Future experimental studies are needed to fully characterize this compound and unlock its potential in various fields of chemical science.

References

"1-Bromo-2-iodo-4-nitrobenzene CAS number and molecular structure"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-iodo-4-nitrobenzene is a halogenated nitroaromatic compound with the chemical formula C₆H₃BrINO₂. Its structure, featuring a benzene ring substituted with a bromine atom, an iodine atom, and a nitro group, makes it a potentially valuable intermediate in organic synthesis. The presence of multiple reactive sites—the electron-withdrawing nitro group that can be reduced to an amine, and two different halogen atoms that can participate in various coupling and substitution reactions—offers a versatile platform for the synthesis of more complex molecules. This guide provides a summary of its chemical properties, a plausible synthetic route, and an overview of the general applications of this class of compounds in research and development.

Molecular Structure and Identification

The core structure of this compound consists of a benzene ring with substituents at positions 1, 2, and 4.

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

While specific experimental data for this compound is limited, the following table summarizes its key identifiers and some reported physical properties. For comparison, data for a closely related isomer, 1-Bromo-4-iodo-2-nitrobenzene, is also included.

PropertyThis compound1-Bromo-4-iodo-2-nitrobenzene (Isomer for reference)
CAS Number 63037-63-8713512-18-6[1]
Molecular Formula C₆H₃BrINO₂C₆H₃BrINO₂[1]
Molecular Weight 327.90 g/mol 327.90 g/mol [1]
IUPAC Name This compound1-bromo-4-iodo-2-nitrobenzene
SMILES O=--INVALID-LINK--c1ccc(Br)c(I)c1O=--INVALID-LINK--c1cc(I)ccc1Br
Melting Point 84-87 °CNot available
Boiling Point ~330 °C (at 760 mmHg)296.8±20.0 °C at 760 mmHg[2]
Solubility Likely insoluble in water; soluble in common organic solvents.Not available

Synthesis Protocol

Proposed Synthesis of this compound

Step 1: Diazotization of 3-iodo-4-nitroaniline

  • In a reaction vessel, dissolve 3-iodo-4-nitroaniline in a mixture of concentrated sulfuric acid and water.

  • Cool the mixture to approximately 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water to the cooled mixture while maintaining the low temperature. This will form the corresponding diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of cuprous bromide (CuBr) in hydrobromic acid (HBr).

  • Slowly add the freshly prepared diazonium salt solution from Step 1 to the CuBr/HBr solution. Nitrogen gas will evolve.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period to ensure the reaction goes to completion.

Step 3: Isolation and Purification

  • The crude product can be isolated by extraction with a suitable organic solvent, such as dichloromethane or diethyl ether.

  • The organic layer should be washed with water and brine, then dried over an anhydrous salt like sodium sulfate.

  • The solvent is then removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.

Synthesis Workflow Diagram

G cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_purification Step 3: Purification 3-iodo-4-nitroaniline 3-iodo-4-nitroaniline Diazonium Salt Formation Diazonium Salt Formation 3-iodo-4-nitroaniline->Diazonium Salt Formation 1. H₂SO₄, H₂O 2. NaNO₂ (0-5 °C) Bromination Bromination Diazonium Salt Formation->Bromination CuBr, HBr Crude Product Crude Product Bromination->Crude Product Pure Product Pure Product Crude Product->Pure Product Recrystallization or Column Chromatography

References

Spectroscopic Data for 1-Bromo-2-iodo-4-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromo-2-iodo-4-nitrobenzene is a polysubstituted aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The distinct electronic environments created by the bromo, iodo, and nitro substituents on the benzene ring make it an interesting candidate for cross-coupling reactions and other transformations. Accurate and comprehensive spectroscopic data is crucial for the unambiguous identification, characterization, and quality control of this compound.

Due to the limited availability of public experimental spectroscopic data for this compound, this technical guide provides a comprehensive, predicted spectroscopic profile based on the analysis of structurally related compounds and established spectroscopic principles. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering detailed predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside generalized experimental protocols for the acquisition of this data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data has been estimated by considering the additive effects of the substituents on a benzene ring, drawing from empirical data of analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound
Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-38.5 - 8.7d~2.5
H-58.2 - 8.4dd~8.5, ~2.5
H-67.9 - 8.1d~8.5

Note: Predicted for a solution in CDCl₃. The chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Data for this compound
Carbon Predicted Chemical Shift (ppm)
C-1 (C-Br)115 - 120
C-2 (C-I)95 - 100
C-3135 - 140
C-4 (C-NO₂)148 - 152
C-5128 - 132
C-6125 - 129

Note: Predicted for a solution in CDCl₃. The chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm.

Table 3: Predicted IR Absorption Bands for this compound
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Asymmetric NO₂ Stretch1520 - 1540Strong
Symmetric NO₂ Stretch1340 - 1360Strong
C-N Stretch840 - 860Medium
C-Br Stretch550 - 650Medium-Strong
C-I Stretch500 - 600Medium
C-H Aromatic Stretch3050 - 3150Medium-Weak
C=C Aromatic Stretch1580 - 1610, 1450 - 1500Medium-Strong
Table 4: Predicted Mass Spectrometry Data for this compound
Parameter Predicted Value/Information
Molecular FormulaC₆H₃BrINO₂
Molecular Weight327.9 g/mol
Predicted Molecular Ion [M]⁺m/z 327, 329 (due to Br isotopes)
Major Predicted Fragments[M-NO₂]⁺, [M-I]⁺, [M-Br]⁺, [C₆H₃]⁺

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for this compound. Specific parameters may need to be optimized based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, preferably with a field strength of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the aromatic region (approximately 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the expected range for aromatic carbons (approximately 90-160 ppm).

    • A significantly larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. Press the resulting powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Collect a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a suitable volatile solvent and introduced via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for generating fragment ions and determining the fragmentation pattern. Electrospray Ionization (ESI) can be used to observe the molecular ion with minimal fragmentation.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and expected fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

SpectroscopicAnalysisWorkflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Sample Pure Sample Purification->Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity

Caption: Workflow for the synthesis and spectroscopic characterization.

NMR_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis start Start: Pure Sample in Solvent dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) start->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer (≥400 MHz) transfer->instrument acquire_h1 Acquire ¹H NMR Spectrum instrument->acquire_h1 acquire_c13 Acquire ¹³C NMR Spectrum (Proton Decoupled) instrument->acquire_c13 process_h1 Process ¹H Data (FT, Phasing, Baseline Correction) acquire_h1->process_h1 process_c13 Process ¹³C Data (FT, Phasing, Baseline Correction) acquire_c13->process_c13 analyze_h1 Analyze ¹H Spectrum (Chemical Shift, Multiplicity, Integration) process_h1->analyze_h1 analyze_c13 Analyze ¹³C Spectrum (Chemical Shift) process_c13->analyze_c13 end End: Structural Information analyze_h1->end analyze_c13->end

Caption: Detailed workflow for NMR spectroscopic analysis.

MS_Workflow start Start: Pure Sample introduction Sample Introduction (e.g., GC, Direct Probe) start->introduction ionization Ionization (e.g., EI, ESI) introduction->ionization analysis Mass Analysis (e.g., Quadrupole, TOF) ionization->analysis detection Ion Detection analysis->detection spectrum Generate Mass Spectrum detection->spectrum interpretation Interpret Spectrum (Molecular Ion, Fragmentation) spectrum->interpretation end End: Molecular Weight & Formula interpretation->end

Caption: Logical workflow for Mass Spectrometry analysis.

The Differential Reactivity of C-Br vs. C-I Bonds in 1-Bromo-2-iodo-4-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-iodo-4-nitrobenzene is a versatile building block in organic synthesis, offering two distinct carbon-halogen bonds for sequential and regioselective functionalization. This technical guide provides an in-depth analysis of the differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds in this molecule, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This document outlines the fundamental principles governing this reactivity, presents quantitative data, and provides detailed experimental protocols for key transformations, enabling the strategic design of complex molecular architectures.

Introduction

The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The molecule this compound presents a valuable platform for such endeavors due to the presence of two different halogen atoms with distinct reactivities. The general trend in reactivity for aryl halides in many catalytic processes is C-I > C-Br > C-Cl, a principle rooted in the differing bond dissociation energies of the carbon-halogen bonds. The weaker C-I bond is typically more susceptible to oxidative addition to a metal catalyst, which is often the rate-determining step in cross-coupling reactions. This inherent reactivity difference allows for the selective reaction at the C-I position while leaving the C-Br bond intact for subsequent transformations.

The presence of a strongly electron-withdrawing nitro group at the 4-position further influences the reactivity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution. This guide will explore the interplay of these factors and provide a practical framework for the utilization of this compound in synthesis.

Core Principles of Reactivity

The differential reactivity of the C-I and C-Br bonds in this compound is primarily governed by two key factors:

  • Bond Dissociation Energy (BDE): The C-I bond is significantly weaker than the C-Br bond. This means that less energy is required to cleave the C-I bond, making it more reactive in processes that involve bond breaking, such as the oxidative addition step in palladium-catalyzed cross-coupling reactions.

  • Electronegativity and Polarizability: Iodine is less electronegative and more polarizable than bromine. The higher polarizability of the C-I bond facilitates its interaction with the electron-rich low-valent palladium catalysts used in cross-coupling reactions.

The nitro group at the para-position to the iodine and meta-position to the bromine is a strong electron-withdrawing group. This has two main consequences:

  • It activates the aromatic ring for nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer intermediate.

  • It can influence the electronic properties of the C-X bonds, though the primary determinant of reactivity in cross-coupling remains the inherent difference in bond strength between C-I and C-Br.

Quantitative Data

The following table summarizes the key quantitative data that underpins the differential reactivity of C-Br and C-I bonds in aryl halides.

ParameterC-Br BondC-I BondReference
Average Bond Dissociation Energy (Aryl Halides) ~335 kJ/mol~272 kJ/mol[1]
Reactivity Order in Pd-Catalyzed Cross-Coupling SlowerFaster[2]

Experimental Protocols

While specific experimental data for this compound is limited in the literature, the following protocols for analogous dihalogenated aromatic compounds can serve as excellent starting points for reaction optimization. The key to achieving selectivity is typically the careful control of reaction conditions, particularly temperature.

Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Due to the lower bond dissociation energy of the C-I bond, the reaction can be performed selectively at this position.

Synthesis of 2-Bromo-4-nitro-1,1'-biphenyl (Proposed)

  • Reactants: this compound (1.0 equiv), Phenylboronic acid (1.2 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent: Toluene/Water (e.g., 4:1 mixture).

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, and the base.

    • Add the palladium catalyst.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and stir vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Regioselective Sonogashira Coupling

The Sonogashira coupling allows for the formation of a C-C bond between an aryl halide and a terminal alkyne. Similar to the Suzuki coupling, high selectivity for the C-I bond is expected.

Synthesis of 2-Bromo-1-(phenylethynyl)-4-nitrobenzene (Proposed)

  • Reactants: this compound (1.0 equiv), Phenylacetylene (1.1 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Copper(I) iodide (CuI, 1-3 mol%), Base (e.g., triethylamine or diisopropylamine).

  • Solvent: Anhydrous and degassed tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) iodide.

    • Add the solvent and the amine base.

    • Add the phenylacetylene dropwise.

    • Stir the reaction at room temperature. The reaction is often complete within a few hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine, then dry and concentrate.

    • Purify the crude product by column chromatography.

Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Again, selectivity for the C-I bond is anticipated.

Synthesis of N-Phenyl-2-bromo-4-nitroaniline (Proposed)

  • Reactants: this compound (1.0 equiv), Aniline (1.2 equiv), Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), Ligand (e.g., Xantphos or a suitable Buchwald ligand, 2-6 mol%), Base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 equiv).

  • Solvent: Anhydrous and degassed toluene or dioxane.

  • Procedure:

    • In a glovebox or under a strictly inert atmosphere, add the palladium catalyst, ligand, and base to a Schlenk tube.

    • Add this compound and the solvent.

    • Add the aniline.

    • Seal the tube and heat the reaction mixture (e.g., 80-100 °C).

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

    • Wash the filtrate with water and brine, then dry and concentrate.

    • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and workflows described in this guide.

G cluster_0 Reactivity Principles Bond Dissociation Energy Bond Dissociation Energy C-I_BDE C-I Bond (~272 kJ/mol) Bond Dissociation Energy->C-I_BDE Weaker C-Br_BDE C-Br Bond (~335 kJ/mol) Bond Dissociation Energy->C-Br_BDE Stronger Reactivity Reactivity C-I_BDE->Reactivity Higher Reactivity C-Br_BDE->Reactivity Lower Reactivity

Caption: Relationship between bond dissociation energy and reactivity.

G Start This compound Reaction_CI Selective Reaction at C-I Bond (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Start->Reaction_CI Intermediate 2-Bromo-4-nitro-substituted Benzene Reaction_CI->Intermediate Reaction_CBr Further Functionalization at C-Br Bond Intermediate->Reaction_CBr Product Disubstituted Nitrobenzene Derivative Reaction_CBr->Product

Caption: Sequential functionalization workflow.

G Start Setup Reaction Under Inert Atmosphere Add_Reagents Add this compound, Coupling Partner, Base, Catalyst, Solvent Start->Add_Reagents Heat Heat to Appropriate Temperature Add_Reagents->Heat Monitor Monitor Reaction by TLC/GC-MS Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Characterize Characterize Product Purify->Characterize

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

The differential reactivity of the C-I and C-Br bonds in this compound provides a powerful tool for the regioselective and sequential synthesis of complex aromatic compounds. The principles of bond dissociation energy and the established protocols for palladium-catalyzed cross-coupling reactions serve as a robust guide for researchers in drug discovery and materials science. While the experimental protocols provided are based on closely related structures and may require optimization, they offer a solid foundation for the development of efficient and selective transformations using this versatile building block. The strategic exploitation of the reactivity differences highlighted in this guide will undoubtedly continue to facilitate the synthesis of novel and valuable molecules.

References

An In-depth Technical Guide to the Electronic Effects of Substituents in 1-Bromo-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic effects of the bromo, iodo, and nitro substituents on the benzene ring in 1-Bromo-2-iodo-4-nitrobenzene. The interplay of inductive and resonance effects, their influence on the reactivity and spectroscopic properties of the molecule, and the non-additivity of these effects in a polysubstituted system are discussed in detail. This document also includes detailed experimental protocols for the synthesis and characterization of this compound, along with quantitative data to facilitate its use in research and development.

Introduction to Substituent Effects in Aromatic Systems

Substituents on an aromatic ring profoundly influence its electron density distribution, thereby affecting its reactivity towards electrophilic and nucleophilic reagents, as well as its physicochemical properties such as acidity and spectral characteristics. These influences are broadly categorized into two main types: inductive and resonance effects.

  • Inductive Effect (I): This is a through-bond effect arising from the difference in electronegativity between a substituent and the ring carbon to which it is attached. Electron-withdrawing groups (EWGs) exert a negative inductive effect (-I), pulling electron density away from the ring, while electron-donating groups (EDGs) exhibit a positive inductive effect (+I), pushing electron density towards the ring.[1][2]

  • Resonance Effect (R or M): This is a through-space effect involving the delocalization of π-electrons between the substituent and the aromatic ring. Substituents with lone pairs or π-bonds can participate in resonance. Electron-donating groups by resonance (+R) increase the electron density on the ring, particularly at the ortho and para positions.[1] Conversely, electron-withdrawing groups by resonance (-R) decrease the electron density at these positions.[1]

The overall electronic influence of a substituent is a combination of its inductive and resonance effects, which can either reinforce or oppose each other.

Electronic Profile of Substituents in this compound

In this compound, the benzene ring is functionalized with three substituents: a bromo group at position 1, an iodo group at position 2, and a nitro group at position 4.

Bromo and Iodo Substituents (Halogens)

Halogens are a unique class of substituents in aromatic systems. They are electronegative and thus exert a deactivating -I effect .[3] However, they also possess lone pairs of electrons that can be delocalized into the aromatic π-system, resulting in a weak, electron-donating +R effect .[2][3] For halogens, the inductive effect is generally stronger than the resonance effect, making them overall deactivating groups.[3] Despite being deactivators, their +R effect directs incoming electrophiles to the ortho and para positions.[3]

Nitro Substituent

The nitro group (-NO₂) is a powerful electron-withdrawing group. It exerts both a strong -I effect due to the high electronegativity of the nitrogen and oxygen atoms, and a strong -R effect through delocalization of the ring's π-electrons into the nitro group.[4] Both effects work in the same direction, making the nitro group a strong deactivator of the aromatic ring towards electrophilic substitution and a meta-director.[4]

Combined Electronic Effects in this compound

The electronic properties of this compound are determined by the cumulative and sometimes competing effects of the three substituents.

  • Overall Ring Deactivation: All three substituents (bromo, iodo, and nitro) are deactivating.[3][4] Consequently, the benzene ring in this molecule is significantly less nucleophilic than benzene itself and will be highly resistant to electrophilic aromatic substitution.

  • Directing Effects: The directing effects of the substituents are crucial for predicting the regioselectivity of further reactions.

    • The bromo and iodo groups are ortho, para-directors.[3]

    • The nitro group is a meta-director.[4]

  • Non-Additivity of Substituent Effects: In polysubstituted benzenes, the overall electronic effect is not always a simple sum of the individual substituent effects.[5] Steric hindrance and interactions between substituents can lead to non-additive behavior. In this compound, the adjacent bromo and iodo groups will experience steric repulsion, which can cause them to twist out of the plane of the benzene ring. This can, in turn, affect the extent of their resonance interaction with the ring. The ortho positioning of the iodo group relative to the bromo group introduces significant steric strain.[6]

The logical relationship of these effects can be visualized as follows:

G substituents Substituents (Bromo, Iodo, Nitro) inductive Inductive Effect (-I) substituents->inductive resonance Resonance Effect (Halogens: +R, Nitro: -R) substituents->resonance non_additivity Non-Additivity (Steric Hindrance) substituents->non_additivity ortho-interaction deactivation Overall Ring Deactivation inductive->deactivation resonance->deactivation directing Directing Effects (Br, I: o,p; NO2: m) resonance->directing reactivity Chemical Reactivity deactivation->reactivity spectroscopy Spectroscopic Properties deactivation->spectroscopy directing->reactivity directing->spectroscopy non_additivity->reactivity non_additivity->spectroscopy

Logical flow of substituent effects in this compound.

Quantitative Data

While specific experimental data for this compound is scarce in the literature, we can estimate its electronic properties based on Hammett constants for the individual substituents. Hammett constants (σ) are a measure of the electronic effect of a substituent in the meta or para position.

Table 1: Hammett Substituent Constants

Substituentσ_metaσ_para
-Br0.390.23
-I0.350.18
-NO₂0.710.78

Data sourced from various organic chemistry resources.

The additivity principle for Hammett constants in polysubstituted systems is often a useful approximation, but deviations can occur due to steric interactions and direct resonance between substituents.[7] For this compound, a simple additive model would predict a significant withdrawal of electron density from the ring.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound starts from 4-bromo-2-nitroaniline via a Sandmeyer-type reaction. A detailed, generalized protocol is provided below.

G start 4-Bromo-2-nitroaniline diazotization Diazotization (NaNO₂, H₂SO₄, 0-5 °C) start->diazotization diazonium 4-Bromo-2-nitrophenyldiazonium salt diazotization->diazonium iodination Iodination (KI, warm) diazonium->iodination product This compound iodination->product purification Purification (Recrystallization) product->purification final_product Pure Product purification->final_product

Synthetic workflow for this compound.

Materials:

  • 4-Bromo-2-nitroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Ethanol (for recrystallization)

  • Ice

Procedure:

  • Diazotization:

    • In a flask, dissolve 4-bromo-2-nitroaniline in a mixture of concentrated sulfuric acid and water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a color change.

  • Iodination:

    • In a separate beaker, prepare a solution of potassium iodide in water.

    • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Nitrogen gas will evolve.

    • After the addition is complete, allow the mixture to warm to room temperature and then gently heat it in a water bath until the evolution of nitrogen ceases.

  • Isolation and Purification:

    • Cool the reaction mixture in an ice bath to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

    • Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.

Spectroscopic Characterization

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structure elucidation. The predicted ¹H and ¹³C NMR spectra of this compound would show characteristic shifts influenced by the electronic effects of the substituents.

Predicted ¹H NMR Spectrum (in CDCl₃): The aromatic region would display three signals for the three protons on the ring. The proton ortho to the nitro group and between the two halogens would be the most deshielded (highest ppm), while the proton ortho to the bromo group would be at a higher field.

Predicted ¹³C NMR Spectrum (in CDCl₃): The spectrum would show six distinct signals for the aromatic carbons. The carbons attached to the electronegative substituents (C-Br, C-I, C-NO₂) will have their chemical shifts significantly affected. The carbon attached to the nitro group (C4) is expected to be the most downfield.[8] The "heavy atom effect" of iodine and bromine can cause an upfield shift of the directly attached carbons (C1 and C2) compared to what would be expected based on electronegativity alone.[9]

General Experimental Protocol for NMR Spectroscopy:

  • Prepare a solution of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • For unambiguous peak assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[8]

G sample Sample Preparation (Dissolve in CDCl₃) nmr_acq NMR Data Acquisition sample->nmr_acq one_d 1D Spectra (¹H, ¹³C) nmr_acq->one_d two_d 2D Spectra (COSY, HSQC, HMBC) nmr_acq->two_d processing Data Processing (Fourier Transform, Phasing) one_d->processing two_d->processing analysis Spectral Analysis (Peak Assignment) processing->analysis structure Structure Elucidation analysis->structure

Workflow for NMR spectroscopic analysis.

5.2.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected IR Absorptions:

  • Aromatic C-H stretching: ~3100-3000 cm⁻¹

  • Asymmetric N-O stretching (NO₂): ~1550-1500 cm⁻¹

  • Symmetric N-O stretching (NO₂): ~1350-1300 cm⁻¹

  • C-N stretching: ~850 cm⁻¹

  • C-Br stretching: ~600-500 cm⁻¹

  • C-I stretching: ~500-400 cm⁻¹

  • Aromatic C=C stretching: ~1600-1450 cm⁻¹

General Experimental Protocol for IR Spectroscopy:

  • Prepare the sample as a KBr pellet or a thin film on a salt plate.

  • Record the IR spectrum using an FTIR spectrometer.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The electronic landscape of this compound is dominated by the strong electron-withdrawing nature of the nitro group and the deactivating, yet ortho, para-directing, influence of the bromo and iodo substituents. The interplay of inductive and resonance effects, compounded by steric interactions between the adjacent halogens, results in a highly deactivated aromatic ring. This comprehensive understanding of its electronic properties, supported by the provided experimental protocols, is crucial for its effective utilization in the synthesis of novel compounds in the pharmaceutical and materials science sectors. The non-additive nature of substituent effects in such polysubstituted systems underscores the importance of experimental characterization to validate theoretical predictions.

References

"potential applications of 1-Bromo-2-iodo-4-nitrobenzene in organic synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-iodo-4-nitrobenzene is a halogenated aromatic compound that holds significant potential as a versatile building block in organic synthesis. Its unique trifunctional nature, featuring a nitro group and two different halogen atoms (bromine and iodine) at specific positions on the benzene ring, allows for a range of selective chemical transformations. This technical guide provides an in-depth exploration of the synthesis and potential applications of this compound, with a focus on its utility in constructing complex molecular architectures relevant to pharmaceutical and materials science research. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a key feature that enables sequential and site-selective cross-coupling reactions, making this compound a valuable tool for the synthesis of highly functionalized molecules.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. A plausible synthetic route involves the diazotization of a substituted aniline followed by a Sandmeyer-type reaction. One reported method for a similar isomer, 1-bromo-4-iodo-2-nitrobenzene, starts from 2-nitro-4-iodoaniline[1]. Adapting this for the desired isomer, a potential pathway is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Diazotization of 2-Iodo-4-nitroaniline

  • To a reaction vessel, add 2-iodo-4-nitroaniline (1.0 eq).

  • Add a solution of concentrated sulfuric acid in water.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer-type Reaction with Cuprous Bromide

  • In a separate flask, prepare a solution of cuprous bromide (CuBr) (1.2 eq) in hydrobromic acid (48%).

  • Cool this solution to 0 °C.

  • Slowly add the freshly prepared diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Applications in Organic Synthesis

The primary utility of this compound in organic synthesis stems from the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and more readily undergoes oxidative addition to a Pd(0) catalyst compared to the more robust C-Br bond. This allows for selective functionalization at the C-2 position (iodine) while leaving the C-1 position (bromine) intact for subsequent transformations.

Sequential Cross-Coupling Reactions

This compound is an ideal substrate for sequential cross-coupling reactions, enabling the synthesis of unsymmetrically substituted biaryls and other complex aromatic systems. A typical sequence involves an initial, milder cross-coupling reaction targeting the C-I bond, followed by a second coupling at the C-Br bond under more forcing conditions.

This sequence allows for the introduction of an alkyne group at the C-2 position, followed by the installation of an aryl or vinyl group at the C-1 position.

Experimental Protocol: Sequential Sonogashira/Suzuki-Miyaura Coupling

Step 1: Selective Sonogashira Coupling at the C-I Bond

  • To a degassed solution of this compound (1.0 eq) and a terminal alkyne (1.1 eq) in a suitable solvent (e.g., THF or DMF), add Pd(PPh₃)₄ (2-5 mol%) and CuI (4-10 mol%).

  • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.

  • Purify the resulting 1-bromo-2-(alkynyl)-4-nitrobenzene intermediate by column chromatography.

Step 2: Suzuki-Miyaura Coupling at the C-Br Bond

  • To a solution of the 1-bromo-2-(alkynyl)-4-nitrobenzene intermediate (1.0 eq) and an arylboronic acid (1.2-1.5 eq) in a solvent system such as toluene/ethanol/water or dioxane/water, add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (3-5 mol%) and a base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete.

  • After cooling, partition the mixture between water and an organic solvent.

  • Separate the organic layer, dry it, and concentrate it. Purify the final unsymmetrically disubstituted product by column chromatography.

Quantitative Data for Analogous Sequential Cross-Coupling

Reaction StepCoupling PartnerCatalyst SystemBaseSolventTemperatureTypical Yield (%)[2]
Sonogashira Terminal AlkynePd(PPh₃)₄ / CuITEA or DIPATHF or DMFRoom Temp.>90
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃ or Cs₂CO₃Toluene/Ethanol/H₂O80-100 °C70-95

This data is for the analogous substrate 1-bromo-4-iodobenzene and serves as a predictive guide.

The Heck reaction provides a method for the arylation or vinylation of alkenes[3][4]. The higher reactivity of the C-I bond allows for selective coupling at this position.

Experimental Protocol: Selective Heck Reaction at the C-I Bond

  • In a reaction vessel, combine this compound (1.0 eq), an alkene (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like PPh₃ or a palladacycle) (1-5 mol%), and a base (e.g., Et₃N, K₂CO₃, or NaOAc) (1.5-2.0 eq).

  • Add a suitable solvent, such as DMF, NMP, or acetonitrile.

  • Heat the reaction mixture to 80-120 °C until the starting material is consumed.

  • Cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Purify the resulting 1-bromo-2-(alkenyl)-4-nitrobenzene by column chromatography.

Synthesis of Heterocyclic Compounds

The ortho-dihalo and nitro-substituted aromatic ring of this compound is a valuable precursor for the synthesis of various heterocyclic systems, particularly carbazoles.

A plausible route to carbazoles involves a sequential or one-pot reaction sequence. An initial cross-coupling reaction at the C-I or C-Br position to introduce an aniline moiety, followed by an intramolecular Ullmann condensation, can lead to the formation of the carbazole ring system. The Ullmann reaction typically involves copper-catalyzed C-N bond formation[3].

Conceptual Workflow for Carbazole Synthesis

G A 1-Bromo-2-iodo- 4-nitrobenzene B Cross-Coupling (e.g., Buchwald-Hartwig) A->B Aniline derivative, Pd catalyst, Base C 2-Amino-2'-bromo- 5'-nitrobiphenyl derivative B->C D Intramolecular Ullmann Condensation C->D Cu catalyst, Base, High Temp. E Substituted Nitrocarbazole D->E

Figure 1. Conceptual workflow for the synthesis of substituted nitrocarbazoles from this compound.

Experimental Protocol: Conceptual Two-Step Carbazole Synthesis

Step 1: Buchwald-Hartwig Amination

  • Combine this compound (1.0 eq), an aniline (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like Xantphos or BINAP) (1-5 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄) (1.5-2.0 eq) in a dry, inert solvent (e.g., toluene or dioxane).

  • Heat the mixture under an inert atmosphere until the starting material is consumed.

  • Cool the reaction and purify the resulting biphenylamine intermediate.

Step 2: Intramolecular Ullmann Condensation

  • Combine the purified biphenylamine intermediate (1.0 eq), a copper catalyst (e.g., CuI or Cu₂O) (10-20 mol%), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq) in a high-boiling polar solvent (e.g., DMF or NMP).

  • Heat the reaction mixture to a high temperature (150-200 °C) until cyclization is complete.

  • Cool the reaction, dilute with water, and extract the carbazole product.

  • Purify by column chromatography.

Visualizing Reaction Pathways and Workflows

Catalytic Cycle for Selective Sonogashira Coupling

The chemoselectivity of the Sonogashira coupling is driven by the preferential oxidative addition of the weaker C-I bond to the Pd(0) catalyst.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition 1-Bromo-2-iodo- 4-nitrobenzene Pd(II) Complex Ar(I)-Pd(II)(Br)-L2 Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Alkyne Complex Ar(alkynyl)-Pd(II)(Br)-L2 Transmetalation->Alkyne Complex Reductive Elimination Reductive Elimination Alkyne Complex->Reductive Elimination Product: 1-Bromo-2-(alkynyl)- 4-nitrobenzene Reductive Elimination->Pd(0)L2 Product: 1-Bromo-2-(alkynyl)- 4-nitrobenzene Cu(I)X Cu(I)X Alkyne Deprotonation Alkyne Deprotonation Cu(I)X->Alkyne Deprotonation Terminal Alkyne, Base Cu-Acetylide Cu-C≡C-R Alkyne Deprotonation->Cu-Acetylide Cu-Acetylide->Transmetalation Transfer of alkynyl group

Figure 2. Catalytic cycles for selective Sonogashira coupling at the C-I bond.

General Experimental Workflow for Cross-Coupling

A generalized workflow for performing a cross-coupling reaction with this compound is depicted below.

G A Reaction Setup (Inert Atmosphere) B Add this compound, Coupling Partner, Catalyst, Ligand, Base A->B C Add Degassed Solvent B->C D Reaction at Specified Temperature C->D E Monitor Reaction Progress (TLC/GC-MS) D->E E->D Incomplete F Work-up (Quenching, Extraction) E->F Complete G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Figure 3. General experimental workflow for a cross-coupling reaction.

Conclusion

This compound is a highly promising building block for the synthesis of complex, functionalized aromatic compounds. Its key advantage lies in the differential reactivity of the carbon-iodine and carbon-bromine bonds, which allows for selective and sequential cross-coupling reactions. This enables the construction of unsymmetrical molecules that would be challenging to synthesize through other routes. While specific, published examples of its application are still emerging, the well-established principles of cross-coupling chemistry strongly suggest its utility in Sonogashira, Suzuki-Miyaura, Heck, and other palladium-catalyzed transformations, as well as in the synthesis of heterocyclic structures like carbazoles. This guide provides a foundational understanding and practical protocols to encourage the exploration of this compound in innovative synthetic strategies within the fields of drug discovery and materials science. Further research into the reaction scope and optimization of conditions for this specific substrate will undoubtedly expand its applications and solidify its role as a valuable synthetic intermediate.

References

Safety and Handling Precautions for 1-Bromo-2-iodo-4-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Bromo-2-iodo-4-nitrobenzene (CAS No. 63037-63-8) is publicly available. The following guide has been compiled using data from structurally analogous compounds, including 1-Bromo-4-nitrobenzene, 1-Iodo-4-nitrobenzene, and 1-Bromo-2-iodobenzene. It is imperative that this compound be handled with extreme caution, assuming it possesses a hazard profile similar to or greater than its chemical relatives. All laboratory personnel must be thoroughly trained in the proper handling of hazardous materials before working with this substance.

Hazard Identification and Classification

Based on the hazard profiles of analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are expected to include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Sensitization: May cause respiratory irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[1][2]

  • Carcinogenicity: Suspected of causing cancer.[1]

  • Aquatic Hazard: Toxic to aquatic life with long-lasting effects.[1]

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table summarizes available data for the target compound and its analogues.

PropertyThis compound1-Bromo-4-nitrobenzene1-Iodo-4-nitrobenzene
CAS Number 63037-63-8[4]586-78-7[2]636-98-6[3]
Molecular Formula C6H3BrINO2[4]C6H4BrNO2[1]C6H4INO2[3]
Molecular Weight 327.9 g/mol [4]202.01 g/mol 249.01 g/mol [5]
Appearance Not SpecifiedOff-White to Brown Powder[6]Brown Powder[3]
Melting Point Not Specified125 - 127 °C[7]171 - 173 °C[3]
Boiling Point Not Specified256.5 °C (decomposes)Not Available
Solubility Likely soluble in organic solventsInsoluble in waterSparingly soluble in water[3]

Exposure Controls and Personal Protection

Due to the anticipated high toxicity of this compound, stringent exposure controls must be implemented.

Control ParameterRecommended Measures
Engineering Controls Work should be conducted in a certified chemical fume hood.[7] Ensure eyewash stations and safety showers are readily accessible.[6][7]
Eye/Face Protection Chemical safety goggles and a face shield are mandatory.[6]
Skin Protection Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile).[8] Inspect gloves for integrity before each use.[7]
Respiratory Protection If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]
Hygiene Measures Avoid all personal contact, including inhalation.[1] Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the laboratory.[9]

Handling and Storage

Proper handling and storage procedures are critical to minimize risk.

AspectProtocol
Safe Handling Avoid formation of dust and aerosols.[8] Use in a well-ventilated area.[1] Keep away from heat, sparks, and open flames.[1]
Storage Store in a cool, dry, and well-ventilated area.[6] Keep container tightly closed.[6] Store away from incompatible materials such as strong oxidizing agents and bases.[7]

First-Aid Measures

In the event of exposure, immediate action is required.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Accidental Release Measures

In case of a spill, follow these procedures:

  • Minor Spills:

    • Evacuate the area.

    • Wear appropriate personal protective equipment (PPE).

    • Avoid breathing dust.[1]

    • Carefully sweep up the solid material and place it in a sealed container for disposal.[8]

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Major Spills:

    • Evacuate the laboratory and surrounding areas.

    • Alert emergency personnel.

    • Prevent the spill from entering drains or waterways.[1]

    • Only trained personnel with appropriate respiratory and skin protection should attempt to clean up the spill.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of it in the sanitary sewer.

Experimental Protocols

Detailed experimental protocols involving this compound should be designed with a primary focus on minimizing exposure. All procedures should be conducted within a chemical fume hood, and appropriate PPE must be worn at all times. Any reactions should be carefully monitored, and potential for runaway reactions or the formation of hazardous byproducts should be assessed beforehand.

Visual Workflow for Safe Handling

The following diagram illustrates the key stages for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Risk Assessment B Review SDS (Analogues) A->B C Don Appropriate PPE B->C D Work in Fume Hood C->D E Weighing & Transfer D->E F Reaction Setup E->F G Decontamination F->G H Waste Disposal G->H I Remove PPE H->I J Wash Hands I->J

Caption: Workflow for the safe handling of this compound.

References

An In-depth Technical Guide to 1-Bromo-2-iodo-4-nitrobenzene: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2-iodo-4-nitrobenzene, a key aromatic halogenated compound. It details the compound's discovery and historical context, focusing on the logical evolution of synthetic methodologies rather than a singular discovery event. This document furnishes researchers, scientists, and drug development professionals with a thorough understanding of its physicochemical properties, a detailed experimental protocol for its synthesis, and its significance as a versatile intermediate in organic synthesis.

Introduction

This compound, identified by the CAS number 63037-63-8, is a polysubstituted aromatic compound featuring a bromine atom, an iodine atom, and a nitro group attached to a benzene ring.[1] This unique combination of substituents imparts distinct chemical reactivity, making it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and dye industries.[2] The presence of two different halogen atoms allows for selective functionalization through various cross-coupling reactions, while the electron-withdrawing nitro group influences the reactivity of the aromatic ring.[1]

Discovery and Historical Context

While a singular, celebrated moment of the discovery of this compound is not prominent in historical chemical literature, its existence and synthesis are a logical consequence of the development of electrophilic aromatic substitution and diazotization reactions in the late 19th and early 20th centuries. The synthesis of related compounds, such as various bromo- and iodo-nitrobenzenes, paved the way for the preparation of more complex polysubstituted benzenes.

The historical synthesis of such compounds is rooted in the ability to introduce functional groups onto an aromatic ring in a controlled manner. Key historical developments that enabled the synthesis of this compound include:

  • Nitration of Aromatic Compounds: The ability to introduce a nitro group onto a benzene ring using a mixture of nitric and sulfuric acids is a fundamental reaction in organic chemistry, established in the mid-19th century.

  • Halogenation of Aromatic Compounds: Methods for the direct bromination and iodination of aromatic rings were also developed during this period.

  • Sandmeyer and Related Diazotization Reactions: The discovery of the diazotization of anilines and their subsequent conversion to a wide range of functional groups, including halogens, by Traugott Sandmeyer in 1884, was a pivotal moment. This allowed for the regioselective introduction of halogens onto an aromatic ring, which is often difficult to achieve by direct halogenation.

The synthesis of this compound would have been a rational objective for chemists exploring the preparation of novel polysubstituted aromatic compounds for use as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.

Physicochemical Properties

This compound is a reddish-dark brown crystalline powder at room temperature.[3] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 63037-63-8[4]
Molecular Formula C₆H₃BrINO₂[2]
Molecular Weight 327.90 g/mol [2]
Appearance Reddish dark brown crystalline powder[3]
Melting Point 84-87 °C[2]
Boiling Point ~330 °C at 760 mmHg[2]
Purity ≥95% - 97%[4][5]

Experimental Protocols

The most plausible and commonly cited method for the synthesis of this compound involves the diazotization of 2-nitro-4-iodoaniline followed by a Sandmeyer-type bromination.[2] An alternative, though potentially less regioselective, approach would be the nitration of 1-bromo-2-iodobenzene.

Synthesis of this compound from 2-nitro-4-iodoaniline

This synthetic route is a well-established method for introducing a bromine atom at a specific position on the aromatic ring.

Experimental Workflow:

G start Start: 2-nitro-4-iodoaniline diazotization Diazotization (H₂SO₄, NaNO₂) start->diazotization diazonium_salt Intermediate: 2-nitro-4-iodobenzenediazonium salt diazotization->diazonium_salt bromination Bromination (CuBr, HBr) diazonium_salt->bromination product Product: This compound bromination->product purification Purification (Crystallization) product->purification final_product Final Product purification->final_product

Synthetic workflow for this compound.

Methodology:

  • Diazotization:

    • In a reaction vessel, suspend 2-nitro-4-iodoaniline in an aqueous solution of sulfuric acid.

    • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

    • Continue stirring for an additional 30 minutes at this temperature to ensure complete formation of the 2-nitro-4-iodobenzenediazonium salt solution.

  • Bromination (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid (HBr).

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the CuBr/HBr solution with vigorous stirring.

    • A vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it (e.g., on a water bath) until the evolution of nitrogen ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • The crude product will precipitate as a solid.

    • Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.

    • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Alternative Synthetic Pathway: Nitration of 1-Bromo-2-iodobenzene

An alternative approach involves the direct nitration of 1-bromo-2-iodobenzene. However, this method may lead to a mixture of isomers, making the purification of the desired product more challenging. The directing effects of the bromo and iodo substituents would need to be carefully considered to optimize the yield of the 4-nitro isomer.

Logical Relationship of Nitration Pathway:

G start 1-Bromo-2-iodobenzene nitration Nitration (HNO₃, H₂SO₄) start->nitration product_mixture Mixture of Isomers nitration->product_mixture target_product This compound product_mixture->target_product other_isomers Other Isomers (e.g., 1-Bromo-2-iodo-x-nitrobenzene) product_mixture->other_isomers

Alternative nitration pathway and potential products.

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis due to its distinct reactive sites. The differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions allows for sequential and selective functionalization. This makes it a key building block for the synthesis of complex molecules in various fields, including:

  • Pharmaceuticals: As a scaffold for the synthesis of biologically active compounds.

  • Agrochemicals: In the development of new pesticides and herbicides.

  • Materials Science: For the synthesis of novel organic materials with specific electronic or optical properties.

Conclusion

This compound is a significant polysubstituted aromatic compound with a rich history rooted in the fundamental principles of organic synthesis. While a specific date of discovery is not well-documented, its preparation is a logical extension of established synthetic methodologies. The detailed experimental protocol and comprehensive physicochemical data provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating its use in the synthesis of novel and complex molecules.

References

Methodological & Application

Application Notes and Protocols: Selective Suzuki Coupling at the Iodine of 1-Bromo-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the stepwise construction of complex molecular architectures. 1-Bromo-2-iodo-4-nitrobenzene is a valuable building block, featuring two distinct halogen atoms with differential reactivity. The carbon-iodine (C-I) bond is inherently weaker and more susceptible to oxidative addition by a palladium catalyst than the carbon-bromine (C-Br) bond. This reactivity difference allows for the chemoselective Suzuki-Miyaura cross-coupling reaction at the iodine position, leaving the bromine atom available for subsequent transformations. The presence of a strongly electron-withdrawing nitro group further influences the reactivity of the aromatic ring.

These application notes provide a detailed protocol for the selective Suzuki coupling of an arylboronic acid at the C-2 position (iodine) of this compound. The methodologies and data presented are compiled from established principles of Suzuki-Miyaura couplings on dihalogenated arenes and are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Principle of Selectivity

The selectivity of the Suzuki coupling on this compound is primarily governed by the difference in bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker (approx. 272 kJ/mol) than the C-Br bond (approx. 336 kJ/mol), leading to a significantly faster rate of oxidative addition of the palladium(0) catalyst to the C-I bond. By carefully controlling the reaction conditions, such as temperature and reaction time, the coupling can be selectively directed to the more reactive site. The electron-withdrawing nitro group activates the aryl halide towards oxidative addition, potentially allowing for milder reaction conditions.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the selective Suzuki coupling at the iodine position of this compound. The data is based on analogous reactions reported for similar dihalogenated aromatic compounds.[1] Researchers should note that optimization for specific arylboronic acids may be necessary to achieve optimal results.

Table 1: Key Reagents and Catalytic System

Reagent/ComponentRoleTypical SupplierRecommended Grade
This compoundStarting MaterialCommercially Available>98% Purity
Arylboronic AcidCoupling PartnerCommercially Available>97% Purity
Pd(PPh₃)₄ or Pd(OAc)₂/SPhosCatalyst/Pre-catalyst & LigandCommercially AvailableCatalyst Grade
K₂CO₃ or K₃PO₄BaseCommercially AvailableAnhydrous, >99%
1,4-Dioxane / WaterSolvent SystemCommercially AvailableAnhydrous / Degassed

Table 2: Representative Reaction Conditions and Expected Yields for Selective Mono-Coupling

EntryArylboronic AcidCatalyst System (mol%)Base (equiv.)Solvent System (v/v)Temp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.0)Dioxane/H₂O (4:1)804-685-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.5)Toluene/H₂O (5:1)906-880-90
33-Tolylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.0)Dioxane/H₂O (4:1)804-682-92
44-Fluorophenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.5)Toluene/H₂O (5:1)906-878-88

Yields are estimated based on similar reactions and may vary depending on the specific substrate and reaction scale.

Experimental Protocols

This protocol details a general procedure for the selective Suzuki coupling of an arylboronic acid with this compound at the iodine position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv), finely powdered and dried

  • Anhydrous 1,4-Dioxane

  • Degassed deionized water

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1-1.2 equiv), and the finely powdered base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe. The total solvent volume should be sufficient to ensure good stirring (typically 0.1-0.2 M concentration of the limiting reagent).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-1-bromo-4-nitrobenzene product.

Mandatory Visualization

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K2CO3) inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert catalyst Add Palladium Catalyst (e.g., Pd(PPh3)4) inert->catalyst solvent Add Degassed Solvents (e.g., Dioxane/H2O) catalyst->solvent heat Heat to Reaction Temp. (e.g., 80 °C) solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench with Water & Dilute with Organic Solvent cool->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Pure 2-Aryl-1-bromo-4-nitrobenzene purify->product Characterize Product (NMR, MS)

Caption: Experimental workflow for selective Suzuki coupling.

G A 1-Bromo-2-iodo- 4-nitrobenzene invis1 A->invis1 B Arylboronic Acid (Ar-B(OH)2) B->invis1 Cat Pd(0) Catalyst invis2 Cat->invis2 Base Base (e.g., K2CO3) Base->invis2 Solvent Solvent (e.g., Dioxane/H2O) Solvent->invis2 P 2-Aryl-1-bromo- 4-nitrobenzene invis1->P invis2->P Reaction Conditions invis3

Caption: Key components for the selective Suzuki coupling.

References

Application Notes and Protocols for Stepwise Cross-Coupling Reactions Using 1-Bromo-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing stepwise cross-coupling reactions on 1-bromo-2-iodo-4-nitrobenzene. This substrate is a valuable building block in organic synthesis, allowing for the sequential introduction of different functionalities due to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The protocols provided herein are based on established principles of palladium-catalyzed cross-coupling reactions and may require optimization for specific applications.

The significantly lower bond dissociation energy of the C-I bond compared to the C-Br bond allows for selective functionalization at the iodine position under milder reaction conditions. The bromine at the ortho position can then be subjected to a second, distinct cross-coupling reaction under more forcing conditions, enabling the synthesis of complex, unsymmetrically substituted nitrobenzene derivatives.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and expected yields for the selective cross-coupling at the C-2 (iodo) position of this compound, followed by a subsequent coupling at the C-1 (bromo) position. Yields are representative and based on analogous reactions with similar substrates.

Table 1: Selective Sonogashira Coupling at the C-2 Position

ParameterCondition
Substrate This compound
Coupling Partner Terminal Alkyne (e.g., Phenylacetylene)
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)
Co-catalyst CuI (1-3 mol%)
Base Triethylamine or Diisopropylamine (2-3 equiv.)
Solvent THF or DMF (degassed)
Temperature Room Temperature to 50 °C
Time 2-12 hours
Representative Yield 85-95%

Table 2: Selective Suzuki-Miyaura Coupling at the C-2 Position

ParameterCondition
Substrate This compound
Coupling Partner Arylboronic Acid (e.g., Phenylboronic acid)
Catalyst Pd(PPh₃)₄ (2-5 mol%)
Base K₂CO₃ or Cs₂CO₃ (2.0 equiv.)
Solvent Toluene/Water (4:1) or Dioxane/Water
Temperature 80-100 °C
Time 4-16 hours
Representative Yield 80-90%

Table 3: Selective Buchwald-Hartwig Amination at the C-2 Position

ParameterCondition
Substrate This compound
Coupling Partner Primary or Secondary Amine
Catalyst Pd₂(dba)₃ (1-2 mol%)
Ligand Xantphos or similar bulky phosphine ligand (2-4 mol%)
Base NaOtBu or Cs₂CO₃ (1.5-2.0 equiv.)
Solvent Toluene or Dioxane (anhydrous)
Temperature 80-110 °C
Time 12-24 hours
Representative Yield 70-85%

Table 4: Subsequent Cross-Coupling at the C-1 (Bromo) Position

ParameterCondition
Substrate 2-substituted-1-bromo-4-nitrobenzene
Coupling Reaction Suzuki, Sonogashira, or Buchwald-Hartwig
Catalyst Pd(dppf)Cl₂ or other robust Pd catalyst
Base Stronger base and/or higher temperatures may be required
Temperature 100-120 °C
Time 12-48 hours
Representative Yield 60-80%

Experimental Protocols

The following are detailed, generalized protocols for performing stepwise cross-coupling reactions on this compound. Note: All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: Stepwise Sonogashira-Suzuki Coupling

This protocol describes the selective Sonogashira coupling at the C-2 (iodo) position, followed by a Suzuki coupling at the C-1 (bromo) position.

Step A: Selective Sonogashira Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF (10 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.1 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 2-6 hours), quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 1-bromo-2-(alkynyl)-4-nitrobenzene intermediate.

Step B: Suzuki Coupling

  • To a Schlenk flask, add the 1-bromo-2-(alkynyl)-4-nitrobenzene intermediate from Step A (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of dioxane and water (4:1, 10 mL).

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • After completion (typically 12-24 hours), cool the reaction to room temperature and dilute with water.

  • Extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the final disubstituted product.

Mandatory Visualization

The following diagram illustrates the logical workflow for a stepwise cross-coupling strategy using this compound.

Stepwise_Cross_Coupling start This compound step1 First Cross-Coupling (e.g., Sonogashira) start->step1 Milder Conditions (Selective for C-I) purification1 Purification step1->purification1 intermediate Intermediate: 1-Bromo-2-substituted-4-nitrobenzene step2 Second Cross-Coupling (e.g., Suzuki) intermediate->step2 More Forcing Conditions (Reacts at C-Br) purification2 Purification step2->purification2 product Final Product: 1,2-Disubstituted-4-nitrobenzene purification1->intermediate purification2->product

Caption: Stepwise functionalization of this compound.

Application Notes and Protocols for the Selective Sonogashira Coupling of 1-Bromo-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by palladium and copper complexes, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials.[2]

This document provides detailed application notes and experimental protocols for the selective Sonogashira coupling of 1-bromo-2-iodo-4-nitrobenzene. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a highly chemoselective reaction. The C-I bond is substantially more reactive towards oxidative addition to the palladium(0) catalyst, enabling the selective alkynylation at the 2-position while leaving the bromo substituent intact for subsequent transformations.[1][2] The presence of the electron-withdrawing nitro group at the 4-position further activates the aryl halide towards the coupling reaction.

Reaction Principle and Selectivity

The generally accepted order of reactivity for aryl halides in Sonogashira coupling is I > Br > Cl > F.[1] This differential reactivity is the cornerstone for the selective functionalization of dihalogenated aromatic compounds. In the case of this compound, the palladium catalyst will preferentially undergo oxidative addition into the weaker C-I bond over the stronger C-Br bond, especially under mild reaction conditions. By carefully controlling parameters such as temperature and reaction time, a high degree of selectivity for the mono-alkynylated product, 1-bromo-2-(alkynyl)-4-nitrobenzene, can be achieved.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical conditions for the selective Sonogashira coupling of aryl iodides in the presence of aryl bromides, based on established literature protocols for analogous substrates. These conditions can serve as a starting point for the optimization of the reaction with this compound.

ParameterCondition A (Standard)Condition B (Mild)Condition C (Copper-Free)
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)Pd(PPh₃)₄ (1-3 mol%)Pd(OAc)₂ (2 mol%)
Ligand --PPh₃ (4 mol%)
Copper Co-catalyst CuI (3-10 mol%)CuI (2-5 mol%)None
Base Triethylamine (Et₃N)Diisopropylamine (DIPA)Cesium Carbonate (Cs₂CO₃)
Solvent THF or DMFToluene or DioxaneAcetonitrile or THF
Temperature Room Temperature to 50°CRoom Temperature40-60°C
Reaction Time 2-12 hours6-24 hours4-18 hours

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific terminal alkynes and desired scales.

Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol is adapted from standard procedures for the selective coupling of aryl iodides.[1]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1 mmol, 1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N) (10 mL)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Add anhydrous THF (10 mL) and triethylamine (10 mL) to the flask.

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

  • Slowly add the terminal alkyne (1.1 mmol) to the reaction mixture via syringe.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • If the reaction is sluggish at room temperature, it may be gently heated to 40-50°C.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-bromo-2-(alkynyl)-4-nitrobenzene.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is beneficial for sensitive substrates where alkyne homocoupling (Glaser coupling) is a significant side reaction.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous acetonitrile (15 mL)

  • Argon or Nitrogen gas

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and Cs₂CO₃ (2.0 mmol).

  • Add anhydrous acetonitrile (15 mL) to the flask.

  • Add the terminal alkyne (1.2 mmol) to the mixture.

  • Heat the reaction mixture to 50°C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Mandatory Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound Terminal Alkyne Mixing Combine under Inert Atmosphere Reactants->Mixing Catalysts Pd Catalyst (e.g., Pd(PPh3)2Cl2) CuI (optional) Catalysts->Mixing Base_Solvent Base (e.g., Et3N) Anhydrous Solvent (e.g., THF) Base_Solvent->Mixing Stirring Stir at RT or Heat Mixing->Stirring Monitoring Monitor by TLC/GC-MS Stirring->Monitoring Monitoring->Stirring Incomplete Workup Solvent Removal Liquid-Liquid Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product 1-Bromo-2-(alkynyl)-4-nitrobenzene Purification->Product

Caption: General workflow for the selective Sonogashira coupling.

Catalytic_Cycle Pd0 Pd(0)L2 Pd_complex Ar-Pd(II)-I(L2) Pd0->Pd_complex Oxidative Addition (Selective at C-I) Pd_alkynyl Ar-Pd(II)-C≡CR(L2) Pd_complex->Pd_alkynyl Transmetalation Pd_alkynyl->Pd0 Reductive Elimination Product 1-Bromo-2-(alkynyl)-4-nitrobenzene Pd_alkynyl->Product CuI CuI Cu_acetylide Cu-C≡CR CuI->Cu_acetylide Cu_acetylide->Pd_complex HX H-Base+ Cu_acetylide->HX Alkyne H-C≡CR Alkyne->Cu_acetylide Base Base Base->Cu_acetylide Aryl_halide This compound Aryl_halide->Pd_complex

References

Application Notes & Protocols: Palladium Catalyst Selection for Reactions of 1-Bromo-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Bromo-2-iodo-4-nitrobenzene is a valuable synthetic intermediate due to its distinct electronic properties and two different halogen atoms, which allow for sequential and site-selective functionalization. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity stems from the lower bond dissociation energy of the C-I bond, which facilitates a faster rate of oxidative addition to the Pd(0) catalyst. This inherent chemoselectivity enables the selective modification at the C2 position (iodine) while leaving the C1 position (bromine) intact for subsequent transformations. This document provides a guide to selecting appropriate palladium catalysts and reaction conditions for various cross-coupling reactions involving this substrate.

Chemoselectivity in Palladium-Catalyzed Cross-Coupling

The primary consideration for reactions with this compound is controlling the site of reaction. The general reactivity order for aryl halides in palladium-catalyzed oxidative addition is I > Br > Cl.[1] This principle allows for a straightforward strategy:

  • First Coupling: Reaction at the more reactive C-I bond under mild conditions.

  • Second Coupling: Reaction at the remaining C-Br bond, often requiring more forcing conditions (e.g., higher temperature, stronger bases, or more specialized ligands).

By carefully selecting the catalyst, ligands, base, and temperature, chemists can achieve high selectivity for the initial C-I bond functionalization.

Data Summary: Catalyst Systems for Selective C-I Functionalization

The following table summarizes recommended starting conditions for various palladium-catalyzed cross-coupling reactions, targeting the C-I bond of this compound. These conditions are based on established protocols for related dihalogenated substrates and aim to maximize selectivity.

Reaction TypeCoupling PartnerPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Suzuki-Miyaura Arylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O80-100>90
Sonogashira Terminal AlkynePd(PPh₃)₄ (2)CuI (1)Et₃N (3)THF / DMF25-50>90
Heck Alkene (e.g., Styrene)Pd(OAc)₂ (1)P(o-tol)₃ (2)Na₂CO₃ (2)DMA / DMF80-120>85
Buchwald-Hartwig Amine / AmidePd₂(dba)₃ (1-2)Xantphos (2-4)Cs₂CO₃ (2)1,4-Dioxane100-110>80

Note: Yields are estimates based on similar substrates. Optimization is recommended for specific coupling partners.

Visualized Workflows and Mechanisms

General Palladium Catalytic Cycle

The diagram below illustrates the fundamental steps in a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the coupling partner and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[2][3]

Palladium Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X (L₂) OxAdd->PdII Transmetal Transmetalation (R-M) PdII->Transmetal PdII_R Ar-Pd(II)-R (L₂) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

Chemoselective Functionalization Workflow

This diagram outlines the logical workflow for the sequential, site-selective functionalization of this compound. The process leverages the differential reactivity of the C-I and C-Br bonds.

Chemoselective Workflow Start This compound Step1 Step 1: Selective C-I Coupling (e.g., Sonogashira, Suzuki) - Mild Conditions - Pd(0) Catalyst Start->Step1 Intermediate Product 1: 1-Bromo-2-(R¹)-4-nitrobenzene Step1->Intermediate Step2 Step 2: C-Br Coupling (e.g., Buchwald-Hartwig, Heck) - More Forcing Conditions - Robust Pd Catalyst/Ligand Intermediate->Step2 Final Final Product: 1-(R²)-2-(R¹)-4-nitrobenzene Step2->Final

Caption: Workflow for sequential cross-coupling of this compound.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C2 (iodine) position.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene and deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add toluene (5 mL) and water (0.5 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Sonogashira Coupling at the C-I Position

This protocol provides a method for the copper-co-catalyzed coupling of a terminal alkyne at the C2 position. The Sonogashira reaction can often be carried out under mild conditions.[1][4]

Materials:

  • This compound

  • Terminal alkyne

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

Procedure:

  • Add this compound (1.0 mmol, 1.0 equiv) to a flame-dried Schlenk flask under an inert atmosphere.

  • Dissolve the starting material in anhydrous THF or DMF (5 mL).

  • Add the terminal alkyne (1.1 mmol, 1.1 equiv), followed by triethylamine (3.0 mmol, 3.0 equiv).

  • To the stirred solution, add CuI (0.01 mmol, 1 mol%) and Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

  • Stir the reaction at room temperature for 6-24 hours. If the reaction is sluggish, it may be gently heated to 40-50 °C. Monitor progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Protocol 3: Buchwald-Hartwig Amination at the C-Br Position (Post-Suzuki)

This protocol is intended for the functionalization of the C-Br bond after the C-I position has already been reacted (e.g., using the product from Protocol 1). This reaction generally requires a more robust catalyst system.[5][6]

Materials:

  • 1-Bromo-2-(R¹)-4-nitrobenzene (product from a previous step)

  • Amine or Amide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Caesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

Procedure:

  • In an oven-dried Schlenk tube, combine the aryl bromide substrate (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • In a separate vial, pre-mix Pd₂(dba)₃ (0.01-0.02 mmol, 1-2 mol% Pd) and Xantphos (0.02-0.04 mmol, 2-4 mol%) in a small amount of dioxane.

  • Add the catalyst mixture to the Schlenk tube.

  • Evacuate and backfill the tube with an inert gas (3x).

  • Add anhydrous 1,4-dioxane (5 mL) and seal the tube.

  • Heat the mixture to 100-110 °C for 12-24 hours, or until the reaction is complete as determined by TLC or LC-MS.

  • Cool the mixture to room temperature, dilute with dichloromethane, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

References

Application Notes and Protocols for the Synthesis of Heterocycles from 1-Bromo-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds starting from 1-bromo-2-iodo-4-nitrobenzene. This versatile starting material allows for the selective formation of complex molecular architectures, leveraging the differential reactivity of its functional groups.

Application Note 1: Sequential Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this compound is a significant strategic advantage for the synthesis of complex molecules. The C-I bond is more susceptible to oxidative addition to a palladium(0) catalyst than the C-Br bond, allowing for selective functionalization.[1][2] This chemoselectivity enables a sequential approach where the iodo-position is first modified, followed by a subsequent cross-coupling reaction at the bromo-position. This methodology facilitates the construction of disubstituted aromatic compounds in a controlled manner, often with high overall yields.[1][3]

logical_relationship A This compound B First Cross-Coupling (e.g., Sonogashira, Suzuki) Selective at C-I bond A->B Milder conditions C Mono-functionalized Intermediate B->C D Second Cross-Coupling (e.g., Suzuki, Heck) at C-Br bond C->D Harsher conditions E Disubstituted Product D->E

Caption: Sequential cross-coupling workflow.

Experimental Protocol 1: Sequential Sonogashira and Suzuki Cross-Coupling

This protocol details a two-step, one-pot sequential synthesis. The first step is a Sonogashira coupling at the C-I position, followed by a Suzuki coupling at the C-Br position.[1]

Step 1: Chemoselective Sonogashira Coupling

  • To a solution of this compound (1.0 equiv) and a terminal alkyne (1.1 equiv) in a suitable solvent such as THF or DMF, add Pd(PPh₃)₄ (0.02 equiv) and CuI (0.04 equiv).

  • Add a base, such as triethylamine (TEA) or diisopropylamine (DIPA) (2.0-3.0 equiv).

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture containing the mono-alkynylated product is used directly in the next step. A small aliquot can be worked up by quenching with aqueous ammonium chloride, extracting with an organic solvent, and purifying by column chromatography for characterization.

Step 2: Suzuki Coupling

  • To the crude reaction mixture from Step 1, add an arylboronic acid (1.2 equiv).

  • Add a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equiv) and an aqueous solution of a base like K₂CO₃ or Cs₂CO₃.

  • Heat the mixture to 80-100 °C until the reaction is complete.

  • After cooling to room temperature, partition the mixture between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the residue by column chromatography to yield the unsymmetrically disubstituted product.

Parameter Sonogashira Coupling Suzuki Coupling
Catalyst Pd(PPh₃)₄ / CuIPd(dppf)Cl₂
Base Triethylamine (TEA)K₂CO₃ or Cs₂CO₃
Temperature Room Temperature80-100 °C
Typical Yield >90% (for mono-alkynylated product)Good to Excellent

Application Note 2: One-Pot Synthesis of 2-Substituted Benzothiazoles

A highly efficient method for the synthesis of 2-substituted 1,3-benzothiazoles involves a copper-catalyzed, one-pot, three-component reaction.[4] This approach utilizes 1-iodo-2-nitroarenes (such as this compound), sodium sulfide, and an aldehyde. This method is notable for its good yields and tolerance of a wide range of functional groups on both the aldehyde and the nitrobenzene starting material.[4] The reaction proceeds through the formation of a disulfide intermediate, followed by condensation, cyclization, and oxidation to yield the benzothiazole product.[4]

reaction_pathway A 1-Bromo-2-iodo- 4-nitrobenzene D Copper(I) Iodide 1,10-Phenanthroline A->D B Sodium Sulfide (Na2S) B->D C Aldehyde (R-CHO) C->D E 2-Substituted Benzothiazole D->E One-Pot Reaction (Acetic Acid, 100°C) workflow A This compound B Sonogashira Coupling (at C-I position) A->B C 2-Alkynyl-nitrobenzene Intermediate B->C D Reduction of Nitro Group (e.g., with Fe/HCl, H2/Pd) C->D E 2-Alkynyl-aniline Intermediate D->E F Intramolecular Cyclization (e.g., base or metal-catalyzed) E->F G Substituted Indole F->G

References

Application Notes and Protocols for 1-Bromo-2-iodo-4-nitrobenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1-bromo-2-iodo-4-nitrobenzene as a versatile building block in medicinal chemistry. The unique arrangement of its functional groups—a nitro moiety and two different halogens with distinct reactivities—allows for a wide range of selective chemical transformations. This enables the synthesis of complex molecular scaffolds and libraries of compounds for drug discovery programs.

The primary utility of this reagent lies in its capacity for sequential, site-selective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed reactions, allowing for the initial functionalization at the 2-position while leaving the bromine at the 1-position available for subsequent transformations. The nitro group can be readily reduced to an aniline, a key functional group in a vast number of bioactive molecules, which can then be used for the construction of various heterocyclic systems.

General Synthetic Utility of this compound

The following diagram illustrates the key sequential transformations that can be performed on this compound, highlighting its role as a versatile starting material for generating molecular diversity.

G A This compound B Sonogashira Coupling (at C-I) A->B R-C≡CH, Pd(0), Cu(I) C Suzuki Coupling (at C-I) A->C Ar-B(OH)₂, Pd(0) D Buchwald-Hartwig Amination (at C-I) A->D R₂NH, Pd(0) E Alkynylated Intermediate B->E F Arylated Intermediate C->F G Aminated Intermediate D->G H Suzuki Coupling (at C-Br) E->H Ar-B(OH)₂, Pd(0) I Nitro Group Reduction E->I F->I G->I J Disubstituted Product H->J K Amino-substituted Intermediate I->K J->I L Heterocycle Formation K->L Cyclization Precursor M Medicinally Relevant Scaffolds (e.g., Benzimidazoles, Carbazoles) L->M

Caption: Key transformations of this compound.

Application Notes

Sequential Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds is the most significant feature of this building block. The carbon-iodine bond has a lower bond dissociation energy, making it more susceptible to oxidative addition to a palladium(0) catalyst. This allows for chemoselective Sonogashira, Suzuki, or Buchwald-Hartwig couplings at the C-2 position under milder conditions, leaving the C-1 bromine intact for a subsequent coupling reaction under more forcing conditions. This strategy is highly efficient for creating unsymmetrically substituted benzene rings, which are common motifs in kinase inhibitors and other targeted therapeutics.

Nitro Group Reduction

The nitro group can be selectively reduced to a primary amine, a crucial step in the synthesis of many pharmaceuticals. This transformation is typically achieved using reagents like tin(II) chloride (SnCl₂) or iron powder in acidic media. Catalytic hydrogenation can also be employed, but care must be taken to choose conditions that do not lead to dehalogenation. For instance, using Raney Nickel instead of Palladium on carbon can often preserve the halogen substituents. The resulting aniline is a versatile intermediate for further functionalization, including acylation, sulfonylation, and the formation of heterocyclic rings.

Synthesis of Heterocyclic Scaffolds

The ortho-disposed functional groups that can be generated from this compound are ideal precursors for the synthesis of various fused heterocyclic systems of medicinal importance.

  • Benzimidazoles: Following reduction of the nitro group to an amine, the resulting 2-bromo-3-iodoaniline derivative can undergo further transformations. For example, after a Suzuki coupling at the iodine position to introduce an aldehyde, an intramolecular cyclization can yield a benzimidazole scaffold. Alternatively, a Buchwald-Hartwig amination at the iodine position followed by nitro reduction gives an ortho-phenylenediamine derivative, a classic precursor for benzimidazole synthesis via condensation with aldehydes or carboxylic acids.

  • Carbazoles: A sequential Buchwald-Hartwig amination at the iodine position, followed by a Suzuki coupling at the bromine position to introduce an ortho-substituted aryl group, can generate a 2-aminobiphenyl system. This intermediate can then undergo intramolecular cyclization to form a carbazole ring.

  • Phenothiazines: A Buchwald-Hartwig amination at the iodine position with a 2-mercaptophenol derivative, followed by an intramolecular C-S coupling, can be a route to phenothiazine derivatives, which have applications as antipsychotic and antihistaminic agents.

Quantitative Data Summary

The following table summarizes representative reaction conditions and expected yields for key transformations of this compound, based on analogous reactions reported in the literature.

Reaction TypeReagents & ConditionsCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Typical Yield (%)
Sonogashira Coupling (at C-I) Terminal Alkyne (1.1 equiv)Pd(PPh₃)₄ (2-5), CuI (4-10)Et₃N or DIPATHF or DMF25-502-685-95
Suzuki Coupling (at C-I) Arylboronic Acid (1.2 equiv)Pd(PPh₃)₄ (3-5)K₂CO₃ or Cs₂CO₃Toluene/H₂O or Dioxane/H₂O80-10012-2480-90
Buchwald-Hartwig Amination (at C-I) Amine (1.2 equiv)Pd₂(dba)₃ (2), XPhos (4)NaOtBuToluene or Dioxane80-11012-2470-85
Suzuki Coupling (at C-Br) Arylboronic Acid (1.2 equiv)Pd(dppf)Cl₂ (3-5)K₂CO₃ or Cs₂CO₃Toluene/H₂O or Dioxane/H₂O100-12012-2470-85
Nitro Group Reduction SnCl₂·2H₂O (5 equiv)--Ethanol78 (reflux)2-4>90

Experimental Protocols

Protocol 1: Sequential Sonogashira and Suzuki Coupling

This protocol describes the selective Sonogashira coupling at the C-I bond, followed by a Suzuki coupling at the C-Br bond.

Step A: Chemoselective Sonogashira Coupling

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 327.9 mg), Pd(PPh₃)₄ (0.03 mmol, 34.7 mg), and CuI (0.06 mmol, 11.4 mg).

  • Add anhydrous and degassed THF (10 mL) and triethylamine (3.0 mmol, 0.42 mL).

  • Add the terminal alkyne (1.1 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NH₄Cl solution (10 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 1-bromo-2-(alkynyl)-4-nitrobenzene intermediate.

Step B: Suzuki Coupling

  • To a flame-dried Schlenk flask under an argon atmosphere, add the product from Step A (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol, 22.0 mg), and K₂CO₃ (2.0 mmol, 276.4 mg).

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Cool the reaction to room temperature, dilute with water (15 mL), and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reduction of the Nitro Group

This protocol describes the reduction of a nitro-substituted intermediate to the corresponding aniline.

  • To a round-bottom flask, add the nitro-containing starting material (1.0 mmol) and ethanol (20 mL).

  • Add SnCl₂·2H₂O (5.0 mmol, 1.13 g) in one portion.

  • Heat the mixture to reflux (approximately 78 °C) and stir for 3 hours.

  • Cool the reaction to room temperature and carefully add saturated aqueous NaHCO₃ solution until the pH is ~8.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the aniline product, which can often be used in the next step without further purification.

Protocol 3: Synthesis of a Benzimidazole Derivative

This protocol outlines a representative synthesis of a 2-arylbenzimidazole from a 3-amino-2-bromo-arylaldehyde precursor, which can be derived from this compound.

  • To a round-bottom flask, add the 3-amino-2-bromo-arylaldehyde (1.0 mmol), an aromatic aldehyde (1.1 mmol), and nitrobenzene (5 mL).

  • Heat the reaction mixture to 140 °C and stir for 6 hours.

  • Cool the reaction to room temperature and remove the nitrobenzene by vacuum distillation.

  • Purify the residue by flash column chromatography on silica gel to yield the 2-arylbenzimidazole product.

Experimental Workflow for Multi-Step Synthesis

The following diagram illustrates a logical workflow for a multi-step synthesis starting from this compound to a substituted benzimidazole, a common scaffold in medicinal chemistry.

G A 1-Bromo-2-iodo- 4-nitrobenzene B Suzuki Coupling (at C-I) A->B Formylphenylboronic acid, Pd(0) C 2-Bromo-3-formyl- 4-nitrobenzene B->C D Nitro Group Reduction C->D SnCl₂·2H₂O E 3-Amino-2-bromo- benzaldehyde D->E F Condensation/ Cyclization E->F Aromatic Aldehyde, Oxidant G Substituted Benzimidazole F->G

Caption: Workflow for benzimidazole synthesis.

Application Notes and Protocols for the Mono-functionalization of 1-Bromo-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-iodo-4-nitrobenzene is a versatile building block in organic synthesis, offering two distinct halogen atoms for selective functionalization. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, particularly in palladium-catalyzed cross-coupling reactions, allows for the stepwise and regioselective introduction of various substituents. This application note provides detailed protocols for the selective mono-functionalization of this compound at the more reactive C-I position, leaving the C-Br bond available for subsequent transformations. The protocols outlined below cover three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

The general principle underpinning this selective functionalization is the relative bond dissociation energies and reactivity in oxidative addition to a low-valent palladium center, which follows the order C-I > C-Br. By carefully controlling reaction conditions, one can achieve high chemoselectivity for the transformation at the iodinated position.

Data Presentation

The following table summarizes the reaction conditions and expected yields for the selective mono-functionalization of this compound.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O8012~85-95
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%), CuI (3 mol%)Et₃NTHFRT4~90-98
Buchwald-Hartwig MorpholinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBuToluene10018~70-80

Note: Yields are indicative and may vary based on the specific substrate, reagent purity, and reaction scale.

Experimental Protocols

Selective Suzuki-Miyaura Coupling

This protocol describes the selective coupling of an arylboronic acid at the C-I position of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add toluene (10 mL) and deionized water (2.5 mL) via syringe.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-bromo-4-nitro-1,1'-biphenyl derivative.

Selective Sonogashira Coupling

This protocol details the selective coupling of a terminal alkyne at the C-I position.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.03 mmol, 3 mol%).

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 4 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 1-(alkynyl)-2-bromo-4-nitrobenzene derivative.

Selective Buchwald-Hartwig Amination

This protocol describes the selective amination at the C-I position. Note that amination of nitro-substituted aryl halides can be challenging; therefore, careful optimization of the ligand and base may be necessary for different amine coupling partners.[1]

Materials:

  • This compound

  • Amine (e.g., Morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube.

  • Add sodium tert-butoxide (1.4 mmol).

  • Add this compound (1.0 mmol).

  • Seal the tube, remove from the glovebox, and add anhydrous toluene (10 mL) followed by the amine (1.2 mmol) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100°C and stir vigorously.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 18 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired 2-bromo-4-nitrophenylamine derivative.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dried Schlenk Flask reagents Add this compound, Coupling Partner, Base start->reagents catalyst Add Palladium Catalyst & Ligand reagents->catalyst inert Evacuate & Backfill with Inert Gas catalyst->inert solvent Add Solvent inert->solvent react Heat & Stir (if required) solvent->react monitor Monitor Progress (TLC/GC-MS) react->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Mono-functionalized Product purify->product

Caption: General experimental workflow for selective mono-functionalization.

Selective Cross-Coupling Signaling Pathway

G substrate This compound product Mono-functionalized Product (at C-I position) substrate->product pd0 Pd(0) Catalyst pd0->substrate Oxidative Addition (C-I Bond) partner Coupling Partner (Boronic Acid / Alkyne / Amine) partner->product byproduct Unreacted C-Br bond product->byproduct

References

Application Notes and Protocols: Ortho-Lithiation of 1-Bromo-2-iodo-4-nitrobenzene and Subsequent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the regioselective ortho-lithiation of 1-bromo-2-iodo-4-nitrobenzene. This versatile synthetic intermediate allows for the introduction of a wide range of functionalities at the C3 position, adjacent to the iodine atom, opening avenues for the synthesis of novel polysubstituted nitroaromatic compounds, which are valuable precursors in medicinal chemistry and materials science.

Introduction

Directed ortho-metalation (DoM) is a powerful tool in organic synthesis for the regioselective functionalization of aromatic rings. The strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. In the case of this compound, the nitro group, despite being a strong deactivating group for electrophilic aromatic substitution, can act as a directing group for ortho-lithiation. However, the presence of two different halogen atoms and the electron-deficient nature of the ring present unique challenges and opportunities.

This protocol focuses on the use of lithium diisopropylamide (LDA) as the base for the selective deprotonation at the C3 position, between the iodine and nitro groups. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce diverse substituents.

Reaction Principle

The ortho-lithiation of this compound is proposed to proceed via the coordination of the lithium amide to the oxygen atoms of the nitro group. This coordination brings the amide base in close proximity to the C3 proton, facilitating its abstraction and the formation of the corresponding aryllithium species. The steric hindrance from the adjacent iodine atom and the electronic effects of the substituents favor lithiation at this specific position.

Experimental Protocols

Materials and Methods

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be flame-dried or oven-dried before use. Reagents should be of high purity. Commercial LDA solutions can be used, or it can be freshly prepared from n-butyllithium and diisopropylamine.

Protocol 1: General Procedure for the Ortho-Lithiation of this compound

This protocol describes the in-situ generation of the 2-bromo-6-iodo-3-nitrophenyllithium intermediate.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
This compound327.91328 mg1.01.0
Diisopropylamine101.190.15 mL1.11.1
n-Butyllithium (2.5 M in hexanes)64.060.44 mL1.11.1
Anhydrous Tetrahydrofuran (THF)-10 mL--

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (328 mg, 1.0 mmol).

  • Add anhydrous THF (5 mL) to dissolve the starting material.

  • In a separate flame-dried flask, prepare the LDA solution. Add anhydrous THF (5 mL) and diisopropylamine (0.15 mL, 1.1 mmol).

  • Cool the LDA solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (0.44 mL of a 2.5 M solution in hexanes, 1.1 mmol) to the diisopropylamine solution while maintaining the temperature at -78 °C. Stir the solution for 30 minutes at this temperature to ensure complete formation of LDA.

  • Cool the solution of this compound to -78 °C.

  • Slowly add the freshly prepared LDA solution to the solution of the substrate via a cannula.

  • Stir the reaction mixture at -78 °C for 1 hour. The resulting solution contains the 2-bromo-6-iodo-3-nitrophenyllithium intermediate and is ready for the subsequent reaction with an electrophile.

Protocol 2: Subsequent Reactions with Electrophiles

The following protocols outline the trapping of the in-situ generated aryllithium species with representative electrophiles.

A. Reaction with N,N-Dimethylformamide (DMF) to yield 2-Bromo-6-iodo-3-nitrobenzaldehyde

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
2-Bromo-6-iodo-3-nitrophenyllithium solution-~1.0 mmol in THF1.01.0
N,N-Dimethylformamide (DMF)73.090.12 mL1.51.5

Procedure:

  • To the solution of 2-bromo-6-iodo-3-nitrophenyllithium at -78 °C, add N,N-dimethylformamide (0.12 mL, 1.5 mmol) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-bromo-6-iodo-3-nitrobenzaldehyde.

B. Reaction with Iodine to yield 1-Bromo-2,3-diiodo-4-nitrobenzene

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
2-Bromo-6-iodo-3-nitrophenyllithium solution-~1.0 mmol in THF1.01.0
Iodine253.81381 mg1.51.5
Anhydrous Tetrahydrofuran (THF)-5 mL--

Procedure:

  • In a separate flask, dissolve iodine (381 mg, 1.5 mmol) in anhydrous THF (5 mL).

  • Slowly add the iodine solution to the solution of 2-bromo-6-iodo-3-nitrophenyllithium at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (10 mL) to remove excess iodine.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield 1-bromo-2,3-diiodo-4-nitrobenzene.

Quantitative Data Summary

ProtocolElectrophileProductReported Yield (%)
2AN,N-Dimethylformamide2-Bromo-6-iodo-3-nitrobenzaldehyde75-85
2BIodine1-Bromo-2,3-diiodo-4-nitrobenzene80-90

Yields are based on literature precedents for similar substrates and may vary depending on the specific reaction conditions and scale.

Visualizations

Reaction Pathway Diagram

reaction_pathway cluster_start Starting Material cluster_lithiation Ortho-Lithiation cluster_trapping Electrophilic Trapping start This compound lithiation LDA, THF, -78 °C start->lithiation Deprotonation intermediate 2-Bromo-6-iodo-3-nitrophenyllithium lithiation->intermediate electrophile1 1. DMF 2. H₂O intermediate->electrophile1 electrophile2 I₂ intermediate->electrophile2 product1 2-Bromo-6-iodo-3-nitrobenzaldehyde electrophile1->product1 product2 1-Bromo-2,3-diiodo-4-nitrobenzene electrophile2->product2

Caption: Reaction pathway for the ortho-lithiation and subsequent functionalization.

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Lithiation cluster_workup Workup & Purification cluster_electrophile Electrophilic Quench setup Dissolve this compound in THF prepare_lda Prepare LDA solution in THF at -78 °C add_lda Add LDA solution to substrate at -78 °C prepare_lda->add_lda stir_lithiation Stir for 1 hour at -78 °C add_lda->stir_lithiation add_electrophile Add Electrophile (e.g., DMF, I₂) at -78 °C stir_lithiation->add_electrophile quench Quench with saturated NH₄Cl (aq) extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify stir_trapping Stir for specified time add_electrophile->stir_trapping stir_trapping->quench

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 1-Bromo-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a critical reaction in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This process is particularly effective on aromatic systems bearing strong electron-withdrawing groups, such as a nitro group, which activate the ring towards nucleophilic attack. The substrate, 1-bromo-2-iodo-4-nitrobenzene, presents an interesting case for studying regioselectivity in SNAr reactions due to the presence of two different halogen substituents, both positioned ortho to the activating nitro group.

The general mechanism for SNAr reactions proceeds via a two-step addition-elimination pathway.[1][2] The first, and typically rate-determining, step involves the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2] The aromaticity of the ring is temporarily disrupted in this stage. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

The presence of the strongly electron-withdrawing nitro group at the para-position to the iodine and ortho-position to the bromine is crucial for the stabilization of the negative charge in the Meisenheimer complex through resonance, thereby facilitating the reaction.[3][4]

Regioselectivity in the Substitution Reaction

The key question in the nucleophilic aromatic substitution on this compound is which of the two halogens, bromine or iodine, is preferentially displaced by the incoming nucleophile. Both halogens are in activated positions (ortho to the nitro group).

In the context of SNAr reactions, the typical order of leaving group ability for halogens is F > Cl ≈ Br > I.[5] This trend is contrary to that observed in SN1 and SN2 reactions and is attributed to the rate-determining step being the initial nucleophilic attack.[4] The high electronegativity of the halogen stabilizes the intermediate Meisenheimer complex through an inductive effect, thus accelerating the reaction. Based on this principle, it is expected that the bromine atom would be the preferred leaving group .

However, it is also important to consider steric factors and the polarizability of the leaving group. The larger size of the iodine atom could introduce steric strain in the starting material, which is relieved upon the formation of the tetrahedral Meisenheimer complex. This could potentially enhance the rate of substitution at the iodine-bearing carbon.[6]

Without direct experimental data for this specific substrate, the prediction of the major product remains based on established principles. The higher electronegativity of bromine suggests that the primary product will be the result of bromide displacement.

Application in Synthesis

This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science.[7] The ability to selectively substitute one of the halogen atoms allows for subsequent functionalization at the remaining halogenated position, for instance, through cross-coupling reactions. The nitro group can also be readily reduced to an amine, providing another point for molecular diversification.[8]

Experimental Protocols

The following are generalized protocols for performing a nucleophilic aromatic substitution on this compound with common nucleophiles. Researchers should optimize the reaction conditions for their specific nucleophile and desired outcome.

General Protocol for Reaction with an Amine Nucleophile
  • Reactant Preparation : In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable aprotic polar solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile.

  • Addition of Nucleophile : Add the amine nucleophile (1.1-1.5 eq.) to the solution. If the amine is a salt, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.) should be added to liberate the free amine.

  • Reaction Conditions : Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.

  • Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

General Protocol for Reaction with an Alkoxide Nucleophile
  • Reactant Preparation : In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in the corresponding alcohol (e.g., methanol for methoxide substitution) or a suitable aprotic solvent like THF or DMF.

  • Addition of Nucleophile : Add the sodium or potassium alkoxide (1.1-1.5 eq.) to the solution. The alkoxide can be generated in situ by adding sodium hydride or potassium tert-butoxide to the alcohol.

  • Reaction Conditions : Stir the reaction mixture at a temperature ranging from room temperature to the reflux temperature of the solvent.

  • Monitoring : Monitor the reaction progress using TLC or LC-MS.

  • Work-up : Once the reaction is complete, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification : Wash the organic extracts, dry over an anhydrous salt, and remove the solvent in vacuo. Purify the residue by column chromatography or recrystallization.

Data Presentation

The following table summarizes the expected products and influencing factors for the nucleophilic aromatic substitution on this compound.

Nucleophile (Nu:)Predicted Major ProductPredicted Minor ProductKey Reaction Conditions
Primary/Secondary Amine (R₂NH)2-Iodo-4-nitro-N-alkylaniline1-Bromo-4-nitro-N-alkylanilineAprotic polar solvent (DMF, DMSO), 80-120 °C, optional base (TEA, DIPEA)
Alkoxide (RO⁻)1-Bromo-2-alkoxy-4-nitrobenzene2-Iodo-1-alkoxy-4-nitrobenzeneCorresponding alcohol or aprotic solvent (THF, DMF), RT to reflux
Thiolate (RS⁻)1-Bromo-4-nitro-2-(alkylthio)benzene2-Iodo-4-nitro-1-(alkylthio)benzeneAprotic polar solvent (DMF, DMSO), RT to 80 °C

Visualizations

SNAr_Mechanism cluster_path1 Path 1: Substitution of Bromine (Predicted Major Pathway) cluster_path2 Path 2: Substitution of Iodine (Predicted Minor Pathway) substrate This compound mc1 Meisenheimer Complex 1 (Attack at C-Br) substrate->mc1 + Nu⁻ (Rate-determining) mc2 Meisenheimer Complex 2 (Attack at C-I) substrate->mc2 + Nu⁻ (Rate-determining) nucleophile Nu⁻ product1 2-Iodo-4-nitro-substituted Product + Br⁻ mc1->product1 - Br⁻ (Fast) product2 1-Bromo-4-nitro-substituted Product + I⁻ mc2->product2 - I⁻ (Fast)

Caption: Predicted reaction pathways for the SNAr on this compound.

Experimental_Workflow start Start: Reactants and Solvent reaction_setup Reaction Setup: Dissolve substrate, add nucleophile (and base if needed) start->reaction_setup heating Heating and Stirring (e.g., 80-120 °C) reaction_setup->heating monitoring Reaction Monitoring (TLC / LC-MS) heating->monitoring workup Aqueous Work-up: Quench, Extract, Wash, Dry monitoring->workup Reaction Complete purification Purification: Column Chromatography or Recrystallization workup->purification analysis Product Characterization: NMR, MS, etc. purification->analysis end End: Pure Product analysis->end

Caption: General experimental workflow for SNAr reactions.

References

Application Note: Synthesis of Unsymmetrical Biaryls Using 1-Bromo-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides detailed protocols for the synthesis of unsymmetrical biaryls utilizing 1-bromo-2-iodo-4-nitrobenzene as a versatile starting material. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for sequential, chemoselective cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings. This stepwise approach enables the controlled and efficient construction of complex biaryl scaffolds, which are privileged structures in medicinal chemistry and materials science.[1] This document outlines optimized reaction conditions, experimental procedures, and data for synthesizing these valuable compounds.

Introduction

Unsymmetrical biaryl structures are core components in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] Their synthesis, however, can be challenging, often requiring multi-step procedures to avoid the formation of symmetrical homocoupling byproducts.[3][4] The halo-substituted aromatic compound, this compound, offers an elegant solution to this challenge.

The carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition with palladium(0) catalysts than the carbon-bromine (C-Br) bond.[5] This reactivity difference allows for a highly selective, sequential functionalization. A first cross-coupling reaction can be performed selectively at the iodo position, leaving the bromo position intact for a subsequent, different coupling reaction. This strategy provides a reliable and efficient pathway to a diverse range of unsymmetrical biaryls. The nitro group further activates the aromatic ring, making it a useful handle for subsequent chemical transformations.[6]

Key Applications

The methodologies described are crucial for:

  • Drug Discovery: Biaryl motifs are prevalent in top-selling drugs, and this method allows for the rapid generation of diverse compound libraries for screening.[2][7]

  • Fragment-Based Drug Design: Enables the coupling of complex, functionalized fragments to build potent therapeutic agents.[1]

  • Materials Science: Synthesis of conjugated organic molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Sequential Cross-Coupling Strategy

The synthesis of unsymmetrical biaryls from this compound typically follows a two-step sequence. The first coupling reaction (e.g., Suzuki, Stille, Sonogashira) is performed under conditions that favor the reaction at the more labile C-I bond. After purification of the intermediate, a second coupling reaction is carried out at the less reactive C-Br bond, often requiring more forcing conditions (e.g., higher temperature, different ligand).

G cluster_0 Step 1: C-I Bond Functionalization cluster_1 Step 2: C-Br Bond Functionalization A This compound B Intermediate: 1-Bromo-2-aryl-4-nitrobenzene A->B  Pd Catalyst, Base  Selective Coupling @ C-I C Final Product: Unsymmetrical Biaryl B->C  Pd Catalyst, Base  Coupling @ C-Br R1_source Coupling Partner 1 (e.g., R1-B(OH)2) R2_source Coupling Partner 2 (e.g., R2-B(OH)2)

Caption: General workflow for sequential cross-coupling.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide.[8][9]

A. Step 1: Selective Coupling at the C-I Position

This protocol describes the coupling of an arylboronic acid with this compound at the iodine position.

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

    • Triphenylphosphine (PPh₃) (0.08 eq)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

    • 1,4-Dioxane/Water (4:1 mixture)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add Pd(OAc)₂ and PPh₃ to the flask.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the 1-bromo-2-aryl-4-nitrobenzene intermediate.

B. Step 2: Coupling at the C-Br Position

This protocol uses the purified intermediate from Step 1 to introduce a second, different aryl group.

  • Materials:

    • 1-bromo-2-aryl-4-nitrobenzene (from Step 1) (1.0 eq)

    • Arylboronic acid (1.5 eq)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

    • Cesium carbonate (Cs₂CO₃) (3.0 eq)

    • Toluene/Water (4:1 mixture)

  • Procedure:

    • Combine the 1-bromo-2-aryl-4-nitrobenzene intermediate, the second arylboronic acid, and cesium carbonate in a flask.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add Pd(PPh₃)₄ and the degassed toluene/water solvent mixture.

    • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

    • After cooling, work up the reaction as described in Step 1 (A.6-A.8).

    • Purify the final product by column chromatography or recrystallization.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 pd2_halide Ar-Pd(II)L2-X pd0->pd2_halide Oxidative Addition pd2_boronate [Ar-Pd(II)L2-OR']- pd2_halide->pd2_boronate Ligand Exchange pd2_aryl Ar-Pd(II)L2-Ar' pd2_aryl->pd0 Reductive Elimination Prod Ar-Ar' pd2_aryl->Prod pd2_boronate->pd2_aryl Transmetalation ArX Ar-X (e.g., Ar-I) ArX->pd2_halide ArB Ar'-B(OH)2 + Base ArB->pd2_boronate

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.[9]
Protocol 2: Stille Coupling

The Stille reaction couples an organic halide with an organotin compound and is known for its tolerance of a wide variety of functional groups.[10][11]

  • Materials:

    • Organic halide (e.g., this compound) (1.0 eq)

    • Organostannane (R-SnBu₃) (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

    • Tri(2-furyl)phosphine (TFP) (0.08 eq)

    • Lithium chloride (LiCl) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In an inert atmosphere glovebox or Schlenk line, dissolve the organic halide, organostannane, and LiCl in anhydrous DMF.

    • Add Pd₂(dba)₃ and TFP to the solution.

    • Heat the reaction to 80-100 °C. The more reactive C-I bond will couple preferentially at lower temperatures, while the C-Br bond may require higher temperatures for the second step.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture and dilute with diethyl ether.

    • Wash the solution with aqueous potassium fluoride (KF) to remove tin byproducts, followed by water and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify the product by flash column chromatography.

Protocol 3: Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between a terminal alkyne and an aryl halide, a key reaction for creating aryl-alkynyl structures.[12][13]

  • Materials:

    • Organic halide (e.g., this compound) (1.0 eq)

    • Terminal alkyne (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

    • Copper(I) iodide (CuI) (0.05 eq)

    • Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)

    • Anhydrous Tetrahydrofuran (THF) (co-solvent)

  • Procedure:

    • To a flask under an inert atmosphere, add the organic halide, Pd(PPh₃)₂Cl₂, and CuI.

    • Add anhydrous THF and TEA (or DIPA).

    • Add the terminal alkyne dropwise to the stirring mixture at room temperature.[5]

    • Stir the reaction at room temperature to 50 °C for 2-12 hours until the starting material is consumed (monitored by TLC). The reaction is typically selective for the C-I bond at room temperature.[5]

    • Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the amine salts.

    • Wash the filtrate with saturated aqueous NH₄Cl, water, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify via flash column chromatography.

Data Summary

The following table summarizes representative yields for the sequential coupling reactions starting with this compound.

EntryCoupling Partner 1 (R¹)Reaction 1Yield 1 (%)Coupling Partner 2 (R²)Reaction 2Yield 2 (%)
1Phenylboronic acidSuzuki~95%4-Methoxyphenylboronic acidSuzuki~85%
2PhenylacetyleneSonogashira~90%Phenylboronic acidSuzuki~88%
3Tributyl(phenyl)stannaneStille~92%4-Tolylboronic acidSuzuki~80%
44-Tolylboronic acidSuzuki~93%Tributyl(vinyl)stannaneStille~75%

Note: Yields are approximate and based on typical literature values. Actual yields may vary depending on the specific substrates and precise reaction conditions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 1-Bromo-2-iodo-4-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound with a good yield?

A common and effective route involves a two-step process starting from 4-nitroaniline. The first step is the selective bromination of 4-nitroaniline to yield 2-bromo-4-nitroaniline. The second step is a Sandmeyer reaction to convert the amino group of 2-bromo-4-nitroaniline into an iodo group, affording the final product, this compound.

Q2: What are the critical parameters to control during the diazotization of 2-bromo-4-nitroaniline in the Sandmeyer reaction?

Temperature control is paramount during the diazotization step. The reaction should be maintained at a low temperature, typically between 0-5 °C, to prevent the decomposition of the diazonium salt.[1] Premature decomposition can lead to the formation of phenolic byproducts and a significant reduction in the yield of the desired product. Additionally, the slow, dropwise addition of sodium nitrite solution is crucial to avoid localized overheating.

Q3: I am observing the formation of a dark-colored tarry substance during my Sandmeyer reaction. What could be the cause and how can I prevent it?

The formation of tarry substances is often due to side reactions of the diazonium salt, such as coupling reactions to form azo compounds, or decomposition into highly reactive phenyl cations which can react with various nucleophiles present.[1] To minimize this, ensure the reaction is kept cold and that the diazonium salt is used immediately after its formation. Adding the diazonium salt solution to the potassium iodide solution (and not the other way around) can also help to ensure the diazonium salt reacts as it is added.

Q4: My final product is difficult to purify. What are the likely impurities and what purification methods are recommended?

Common impurities include unreacted 2-bromo-4-nitroaniline, the corresponding phenol (from diazonium salt decomposition), and potentially di-iodinated or other halogenated byproducts. Purification can typically be achieved through recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.[2] Column chromatography using silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate mixtures) can also be effective for separating the desired product from impurities.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of 2-bromo-4-nitroaniline (Step 1) Incomplete bromination.Ensure the correct stoichiometry of the brominating agent (e.g., bromine in acetic acid or N-bromosuccinimide). Monitor the reaction progress using Thin Layer Chromatography (TLC).
Formation of dibromo side products.Control the reaction temperature and the rate of addition of the brominating agent. Over-bromination can occur if the reaction is too vigorous.
Low yield of this compound (Step 2) Decomposition of the diazonium salt.Maintain a reaction temperature of 0-5 °C throughout the diazotization and subsequent iodination. Use the diazonium salt immediately after its preparation.[1]
Incomplete reaction.Ensure an adequate excess of potassium iodide is used. After the addition of the diazonium salt, allow the reaction to stir at low temperature and then warm to room temperature to ensure complete nitrogen evolution.[1]
Product is a dark, oily sludge instead of a solid Presence of impurities, particularly azo compounds.This indicates significant side reactions. Review the temperature control and the purity of the starting materials. The crude product may require purification by column chromatography before recrystallization.
Incomplete removal of acidic residues.Thoroughly wash the crude product with water and a dilute solution of sodium thiosulfate to remove any remaining acid and iodine, respectively.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-nitroaniline

A representative protocol for the bromination of 4-nitroaniline is as follows:

  • In a well-ventilated fume hood, dissolve 4-nitroaniline in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring, while maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for a few hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a large volume of cold water.

  • Collect the precipitated yellow solid by vacuum filtration and wash thoroughly with water to remove acetic acid.

  • Recrystallize the crude product from ethanol to obtain pure 2-bromo-4-nitroaniline.

Reagent Molar Mass ( g/mol ) Quantity Moles
4-Nitroaniline138.1210.0 g0.072 mol
Glacial Acetic Acid60.05100 mL-
Bromine159.813.7 mL (11.6 g)0.072 mol

Note: This table provides representative quantities. Actual amounts may vary based on the specific literature procedure followed.

Step 2: Synthesis of this compound (Sandmeyer Reaction)

The following is a general procedure for the Sandmeyer iodination of 2-bromo-4-nitroaniline:

  • Suspend 2-bromo-4-nitroaniline in a mixture of concentrated sulfuric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete diazotization.

  • In a separate flask, dissolve potassium iodide in water and cool it in an ice bath.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and collect the crude product by vacuum filtration.

  • Wash the solid with water, followed by a dilute solution of sodium thiosulfate to remove excess iodine, and then again with water.

  • Purify the crude product by recrystallization from ethanol.

Reagent Molar Mass ( g/mol ) Quantity Moles
2-Bromo-4-nitroaniline217.0310.0 g0.046 mol
Concentrated H₂SO₄98.0820 mL-
Water18.0250 mL-
Sodium Nitrite (NaNO₂)69.003.5 g0.051 mol
Potassium Iodide (KI)166.0011.5 g0.069 mol

Note: This table provides representative quantities. Actual amounts may vary based on the specific literature procedure followed.

Visualizations

SynthesisWorkflow Start 4-Nitroaniline Step1 Bromination (Br2, Acetic Acid) Start->Step1 Intermediate 2-Bromo-4-nitroaniline Step1->Intermediate Step2 Sandmeyer Reaction (1. NaNO2, H2SO4, 0-5°C 2. KI) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

TroubleshootingYield Start Low Yield of Final Product CheckStep1 Check Yield of 2-Bromo-4-nitroaniline Start->CheckStep1 Step1Low Low Yield in Step 1 CheckStep1->Step1Low Low Step1OK Yield of Step 1 is Good CheckStep1->Step1OK Good TroubleshootStep1 Troubleshoot Bromination: - Check Reagent Stoichiometry - Monitor with TLC - Control Temperature Step1Low->TroubleshootStep1 TroubleshootStep2 Troubleshoot Sandmeyer Reaction: - Maintain 0-5°C - Use Diazonium Salt Immediately - Ensure Excess KI Step1OK->TroubleshootStep2

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Cross-Coupling Reactions of 1-Bromo-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromo-2-iodo-4-nitrobenzene in cross-coupling reactions. The following information is designed to help minimize byproduct formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for the halogen atoms in this compound in palladium-catalyzed cross-coupling reactions?

The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl > F. Therefore, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This chemoselectivity allows for selective functionalization at the C-2 position (iodine) under milder reaction conditions, leaving the C-4 position (bromine) available for subsequent transformations.

Q2: What are the most common byproducts observed in cross-coupling reactions with this compound?

The most frequently encountered byproducts include:

  • Homocoupling products: Formation of a symmetrical biaryl from the coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or two molecules of the aryl halide.

  • Hydrodehalogenation products: Replacement of a halogen atom with a hydrogen atom.

  • Products from reaction at the bromine position: Under more forcing conditions (higher temperatures, longer reaction times), coupling at the less reactive C-Br bond can occur, leading to a mixture of mono- and di-substituted products.

  • Decomposition of starting material: The nitro group can be sensitive to certain reaction conditions, potentially leading to degradation of the starting material or byproducts.

Q3: How can I favor selective coupling at the iodine position?

To achieve selective mono-functionalization at the C-2 iodo position, consider the following:

  • Milder Reaction Conditions: Employ lower temperatures and shorter reaction times.

  • Appropriate Catalyst System: Standard palladium catalysts are often sufficient for selective coupling at the iodo position.

  • Control Stoichiometry: Use a stoichiometric amount (typically 1.0-1.2 equivalents) of your coupling partner.

Troubleshooting Guides

Issue 1: Significant Homocoupling of the Coupling Partner (e.g., Boronic Acid in Suzuki Coupling)
Potential Cause Troubleshooting Steps
Presence of Oxygen 1. Ensure all solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for an extended period. 2. Use flame-dried glassware and maintain a positive pressure of inert gas throughout the reaction.
Palladium(II) Precatalyst 1. Consider using a Pd(0) source directly. 2. If using a Pd(II) source, pre-reduction to Pd(0) can be beneficial.
Inappropriate Ligand 1. Screen electron-rich and sterically bulky phosphine ligands which can accelerate the desired cross-coupling pathway.
Issue 2: Formation of Di-substituted Product (Coupling at both Iodo and Bromo Positions)
Potential Cause Troubleshooting Steps
Reaction Conditions Too Harsh 1. Lower the reaction temperature. 2. Reduce the reaction time. Monitor the reaction closely by TLC or LC-MS to stop it once the mono-substituted product is maximized.
High Catalyst Loading 1. Decrease the catalyst loading.
Choice of Base 1. A weaker base may reduce the rate of the second coupling reaction.
Issue 3: Low Yield of Desired Mono-substituted Product
Potential Cause Troubleshooting Steps
Catalyst Deactivation 1. Ensure high purity of all reagents and solvents. 2. Increase the ligand-to-palladium ratio to stabilize the catalyst.
Poor Solubility 1. Screen different solvents or solvent mixtures to ensure all components are sufficiently soluble.
Inefficient Transmetalation 1. The choice of base is crucial, especially in Suzuki couplings. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal conditions for your specific coupling partners.

Data Presentation

The following tables provide representative data for common cross-coupling reactions. Please note that optimal conditions can vary depending on the specific coupling partners used. The data presented for this compound is based on trends observed for structurally similar dihaloarenes, as specific comparative studies on this exact substrate are limited.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the C-I Position

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield of Mono-adduct (%)
Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O804~85-95
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O802>90
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF906~90

Table 2: Representative Conditions for Selective Sonogashira Coupling at the C-I Position

Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield of Mono-adduct (%)
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THFRT3>90
Pd(PPh₃)₄ (2)CuI (4)DIPA (3)DMFRT2>90

Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-I Position
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Toluene and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Selective Sonogashira Coupling at the C-I Position
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.) and the terminal alkyne (1.1 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF), followed by the base (e.g., Et₃N, 3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite®, washing with an organic solvent. The filtrate is then washed with saturated aqueous NH₄Cl and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Workflow for Byproduct Formation

Byproduct_Troubleshooting start Byproduct Formation Observed check_byproduct_type Identify Byproduct Type (e.g., Homocoupling, Di-substitution) start->check_byproduct_type homocoupling Homocoupling check_byproduct_type->homocoupling Homocoupling Identified disubstitution Di-substitution check_byproduct_type->disubstitution Di-substitution Identified check_oxygen Check for Oxygen Exclusion homocoupling->check_oxygen improve_degassing Improve Degassing Protocol (Solvents, Headspace) check_oxygen->improve_degassing Inadequate check_catalyst Review Catalyst Choice (Pd(0) vs Pd(II)) check_oxygen->check_catalyst Adequate change_catalyst Use Pd(0) Source or Pre-reduce Pd(II) check_catalyst->change_catalyst check_conditions Review Reaction Conditions disubstitution->check_conditions lower_temp Lower Temperature check_conditions->lower_temp Too Harsh shorter_time Reduce Reaction Time check_conditions->shorter_time Too Harsh

Caption: Troubleshooting workflow for byproduct formation.

Chemoselectivity in Cross-Coupling

Chemoselectivity cluster_mild Mild Conditions cluster_forcing Forcing Conditions start This compound mild_conditions Pd Catalyst Lower Temperature Shorter Time start->mild_conditions Coupling Partner product1 Mono-substituted Product (at C-I position) mild_conditions->product1 forcing_conditions Pd Catalyst Higher Temperature Longer Time product1->forcing_conditions Further Coupling product2 Di-substituted Product (at C-I and C-Br positions) forcing_conditions->product2

Caption: Chemoselectivity based on reaction conditions.

Technical Support Center: Overcoming Low Reactivity of the C-Br Bond in 1-Bromo-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Bromo-2-iodo-4-nitrobenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of activating the less reactive carbon-bromine (C-Br) bond in the presence of the more labile carbon-iodine (C-I) bond.

Frequently Asked Questions (FAQs)

Q1: Why is the C-Br bond in this compound less reactive than the C-I bond in typical palladium-catalyzed cross-coupling reactions?

A1: The lower reactivity of the C-Br bond compared to the C-I bond is a well-established principle in cross-coupling chemistry. This difference is primarily due to the higher bond dissociation energy of the C-Br bond. The initial and often rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the palladium(0) catalyst. A weaker C-X bond (where X is a halogen) facilitates this step. Consequently, the C-I bond, being weaker than the C-Br bond, reacts preferentially under standard conditions.[1][2]

Q2: How does the electronic nature of this compound influence the reactivity of the C-Br bond?

A2: The presence of a strong electron-withdrawing nitro (-NO₂) group at the para-position to the bromine atom and ortho- to the iodine atom significantly influences the electronic properties of the aromatic ring. This electron-withdrawing effect makes the aryl halide more electron-deficient, which generally accelerates the rate of oxidative addition to the palladium(0) catalyst for both the C-I and C-Br bonds.[3][4][5] However, this does not inherently reverse the natural reactivity order (C-I > C-Br).

Q3: Is it possible to achieve selective cross-coupling at the C-Br bond of this compound?

A3: Yes, achieving selective C-Br bond functionalization is possible, but it requires moving beyond standard reaction conditions. The strategy revolves around "catalyst-control," where the choice of palladium catalyst, and particularly the ancillary ligands, can override the intrinsic substrate reactivity.[1][6] By carefully selecting ligands and optimizing reaction parameters, it is possible to favor the oxidative addition at the C-Br bond.

Q4: What general strategies can be employed to enhance the reactivity of the C-Br bond?

A4: To enhance the reactivity of the C-Br bond, especially in the presence of a C-I bond, consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can stabilize the palladium center and modulate its electronic and steric properties to favor interaction with the C-Br bond.

  • Catalyst System: Utilize specialized palladium pre-catalysts or catalyst systems known for their high activity with less reactive aryl halides.

  • Reaction Temperature: Increasing the reaction temperature can help overcome the higher activation energy for C-Br bond cleavage. However, this must be done cautiously to avoid decomposition and non-selective reactions.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence catalyst activity and selectivity. Screening different solvents can be beneficial.

Troubleshooting Guide: Selective C-Br Bond Coupling

This guide provides a systematic approach to troubleshooting and optimizing cross-coupling reactions to favor functionalization at the C-Br bond of this compound.

Problem Potential Cause Recommended Action
No or low conversion of starting material Catalyst deactivation or low activity: The chosen catalyst system may not be sufficiently active to cleave the C-Br bond under the applied conditions.1. Switch to a more active catalyst system: Employ a catalyst known for its high turnover number and activity with aryl bromides. 2. Increase catalyst loading: Incrementally increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). 3. Optimize the ligand: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) that can promote oxidative addition.
Exclusive or predominant reaction at the C-I bond Inherent reactivity of the C-I bond: Standard reaction conditions will favor the path of lower activation energy, which is the cleavage of the C-I bond.1. Employ "catalyst-control": This is the most critical step. Experiment with different palladium catalysts and a variety of bulky, electron-donating ligands to alter the catalyst's steric and electronic environment, thereby changing its site selectivity.[1][7] 2. Modify reaction temperature: Carefully increase the reaction temperature. While this may increase the rate of C-Br activation, it can also lead to reaction at the C-I bond if not optimized.
Formation of side products (e.g., homocoupling, hydrodehalogenation) Suboptimal reaction conditions: Incorrect choice of base, solvent, or temperature can lead to undesired reaction pathways.1. Screen bases: The choice of base is crucial. Test a range of bases from different classes (e.g., carbonates, phosphates, alkoxides) to find one that promotes the desired cross-coupling without causing significant side reactions. 2. Solvent screening: The reaction outcome can be highly solvent-dependent. Evaluate a variety of aprotic and protic solvents. 3. Ensure inert atmosphere: Thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) to prevent catalyst oxidation and related side reactions.
Di-substituted product formation (reaction at both C-I and C-Br) Reaction conditions are too harsh: High temperatures or prolonged reaction times can lead to the functionalization of both halogen sites.1. Control stoichiometry: Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the coupling partner to favor mono-substitution. 2. Lower the reaction temperature: Find the minimum temperature required for C-Br activation to reduce the rate of the subsequent reaction at the C-I position. 3. Monitor reaction progress closely: Use techniques like TLC or LC-MS to track the reaction and quench it once the desired mono-C-Br-coupled product is formed in optimal yield, before significant di-substitution occurs.

Data Presentation

Reaction Type Substrate Coupling Partner Catalyst/Ligand Base Solvent Temp (°C) Selectivity (Product Ratio) Yield (%) Reference
Suzuki-Miyaura1-Bromo-4-iodobenzeneArylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80-100C-I >> C-Br>90 (C-I product)[2]
Sonogashira2-Bromo-4-iodopyridineTerminal alkynePd(PPh₃)₄ / CuIEt₃NTHFRTC-I >> C-BrHigh (C-I product)[8]
Hypothetical Selective C-Br Coupling This compound Arylboronic acid Specialized Pd Catalyst / Bulky, Electron-Rich Ligand Optimized Base Anhydrous, Aprotic Solvent Elevated C-Br > C-I Variable [Principle from 2, 3]

Experimental Protocols

While a specific, validated protocol for the selective C-Br coupling of this compound is not readily found in the literature, the following general procedure for a Suzuki-Miyaura coupling can be used as a starting point for optimization.

General Protocol for Suzuki-Miyaura Coupling (to be optimized for C-Br selectivity):

  • Reaction Setup: In a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., a bulky biarylphosphine ligand, 4-10 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to tackling the low reactivity of the C-Br bond.

G Troubleshooting Workflow for Low C-Br Reactivity start Low or No C-Br Coupling check_catalyst Is the catalyst system active enough for C-Br activation? start->check_catalyst check_selectivity Is the reaction selective for the C-I bond? check_catalyst->check_selectivity Yes optimize_catalyst Increase catalyst loading or switch to a more active pre-catalyst/ligand combination. check_catalyst->optimize_catalyst No check_side_products Are significant side products observed? check_selectivity->check_side_products No optimize_selectivity Screen bulky, electron-rich ligands to alter catalyst selectivity. check_selectivity->optimize_selectivity Yes optimize_conditions Screen different bases, solvents, and temperatures. check_side_products->optimize_conditions Yes success Successful C-Br Coupling check_side_products->success No optimize_catalyst->start optimize_selectivity->start optimize_conditions->start

Caption: A logical workflow for troubleshooting low reactivity of the C-Br bond.

G Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_ii Ar-Pd(II)-X(L_n) oxidative_addition->aryl_pd_ii transmetalation Transmetalation aryl_pd_ii->transmetalation diaryl_pd_ii Ar-Pd(II)-Ar'(L_n) transmetalation->diaryl_pd_ii reductive_elimination Reductive Elimination diaryl_pd_ii->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition organoboron Ar'-B(OR)₂ organoboron->transmetalation base Base base->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Purification of 1-Bromo-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Bromo-2-iodo-4-nitrobenzene from reaction mixtures. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound?

A1: Common impurities depend on the synthetic route. If synthesized via a Sandmeyer reaction from 4-bromo-2-iodoaniline, potential impurities include unreacted starting materials, diazonium salt byproducts such as phenols (from reaction with water), and coupled biaryl compounds.[1][2] If the synthesis involves nitration of 1-bromo-2-iodobenzene, positional isomers may be present.

Q2: My crude product is a dark, oily solid. What is the likely cause?

A2: The formation of a dark and oily or sludgy product is often due to the presence of colored byproducts from the diazotization and coupling reactions, which can occur if the reaction temperature is not kept sufficiently low.[1] These impurities can interfere with crystallization. Washing the crude product with a solvent like 95% ethanol can sometimes help remove these impurities.[1]

Q3: I am having difficulty finding a suitable single solvent for recrystallization. What should I do?

A3: It is common for a single solvent not to be ideal for recrystallization. In such cases, a mixed solvent system is recommended. A good approach is to dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling should induce crystallization. Common solvent mixtures for aryl halides include ethanol/water, ethyl acetate/hexane, and toluene/heptane.[3][4]

Q4: During column chromatography, my compound is eluting with impurities or not separating well. What can I do to improve the separation?

A4: Poor separation in column chromatography can be due to several factors. First, ensure you have an optimal eluent system by performing thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for your target compound.[3] For di-halo nitroaromatic compounds, a non-polar stationary phase like silica gel is common, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).[3] A gradient elution, where the polarity of the mobile phase is gradually increased, can also improve the separation of closely eluting compounds.

Q5: How can I confirm the purity of my final product?

A5: The purity of the final product should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for determining the percentage of purity.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify any remaining impurities. The melting point of the purified solid should also be determined; a sharp melting point range close to the literature value suggests high purity.

Troubleshooting Guides

Recrystallization
Issue Potential Cause Recommended Solution
Oiling out instead of crystallization The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. Cooling is too rapid.Use a lower-boiling point solvent or a mixed solvent system. Ensure you are using a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No crystal formation upon cooling The solution is not saturated (too much solvent was used). The compound is highly soluble in the solvent even at low temperatures.Boil off some of the solvent to concentrate the solution and then allow it to cool again. Try a different solvent or a mixed-solvent system where the compound has lower solubility at room temperature.
Low recovery of purified product The compound has significant solubility in the cold solvent. The crystals were washed with a solvent in which they are soluble. Premature crystallization during hot filtration.Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. Pre-heat the funnel and filter paper during hot filtration to prevent cooling.
Product is still impure after recrystallization The chosen solvent does not effectively differentiate between the product and the impurity (co-crystallization). Impurities were trapped within the crystal lattice due to rapid cooling.Experiment with different solvent systems. Allow for slow cooling to promote the formation of pure crystals. A second recrystallization may be necessary.
Column Chromatography
Issue Potential Cause Recommended Solution
Poor separation of spots (co-elution) The mobile phase polarity is too high or too low. The stationary phase is not appropriate for the separation.Optimize the mobile phase using TLC. Test various ratios of non-polar and polar solvents. A gradient elution may be necessary. For isomeric impurities, a specialized column (e.g., phenyl or PFP) might provide better separation.[6]
Compound is stuck on the column The mobile phase is not polar enough to elute the compound. The compound is interacting too strongly with the stationary phase.Gradually increase the polarity of the mobile phase. If the compound is acidic or basic, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can help.
Tailing of spots on TLC and column The sample was overloaded on the column. The compound has low solubility in the mobile phase. The stationary phase is too acidic or basic.Use a smaller amount of crude material. Ensure the sample is fully dissolved in a minimal amount of the mobile phase before loading. Consider using a neutral stationary phase like deactivated silica or alumina.
Cracked or channeled column bed The column was not packed properly. The solvent level dropped below the top of the stationary phase.Ensure the stationary phase is packed uniformly as a slurry and is fully settled. Always keep the solvent level above the top of the stationary phase.

Experimental Protocols

Recrystallization Protocol

This protocol provides a general guideline. The choice of solvent and specific temperatures will need to be optimized for this compound.

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof) to find a suitable system where the compound is soluble in the hot solvent and insoluble in the cold solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography Protocol

This is a general protocol for the purification of a moderately polar compound. The mobile phase composition should be optimized based on TLC analysis.

  • Column Preparation: Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add another thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the column and begin collecting fractions. The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution) to facilitate the separation of compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Physical and Chemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Purity (Typical Commercial)
This compoundC₆H₃BrINO₂327.90>95%[7]
4-Bromo-2-iodoanilineC₆H₅BrIN297.92~97%[8]
1-Iodo-4-nitrobenzeneC₆H₄INO₂249.01>99%[9]

Table 2: Suggested Solvent Systems for Purification

Purification MethodSolvent System (Starting Point for Optimization)Rationale
Recrystallization Ethanol/WaterGood for moderately polar compounds; water acts as an anti-solvent.[10]
Ethyl Acetate/HexaneOffers a wide range of polarities for separating non-polar to moderately polar compounds.[10]
Column Chromatography Hexane/Ethyl Acetate (e.g., starting with 95:5)A common mobile phase for separating compounds of moderate polarity on silica gel.[3]
Dichloromethane/HexaneAnother effective mobile phase for separating aromatic compounds.

Visualizations

experimental_workflow crude Crude Reaction Mixture recrystallization Recrystallization crude->recrystallization Initial Cleanup column Column Chromatography recrystallization->column Further Purification analysis Purity Analysis (HPLC, NMR, MP) recrystallization->analysis Check Purity pure Pure this compound column->pure Final Product pure->analysis Final Purity Check troubleshooting_logic start Purification Issue Encountered is_recrystallization Recrystallization Issue? start->is_recrystallization is_chromatography Chromatography Issue? start->is_chromatography oiling_out Oiling Out is_recrystallization->oiling_out Yes no_crystals No Crystals is_recrystallization->no_crystals Yes low_yield_recryst Low Yield is_recrystallization->low_yield_recryst Yes poor_separation Poor Separation is_chromatography->poor_separation Yes stuck_on_column Compound Stuck is_chromatography->stuck_on_column Yes tailing Tailing is_chromatography->tailing Yes

References

Technical Support Center: Dehalogenation Side Reactions of 1-Bromo-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating dehalogenation side reactions during experiments with 1-Bromo-2-iodo-4-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are dehalogenation side reactions in the context of this compound?

A1: Dehalogenation is an undesired side reaction where a halogen atom (bromine or iodine) on the this compound molecule is replaced by a hydrogen atom. This leads to the formation of byproducts such as 1-Bromo-4-nitrobenzene, 2-Iodo-4-nitrobenzene, or 4-nitrobenzene, which reduces the yield of the desired product and complicates purification.

Q2: Which halogen is more susceptible to dehalogenation on this compound?

A2: The carbon-iodine (C-I) bond is weaker and therefore more reactive than the carbon-bromine (C-Br) bond.[1] Consequently, the iodine atom is more prone to both the desired cross-coupling reaction and the undesired dehalogenation side reaction. Selective functionalization at the iodine position is often achievable under carefully controlled conditions.[2]

Q3: What are the primary causes of dehalogenation in cross-coupling reactions?

A3: Several factors can promote dehalogenation, including:

  • High Temperatures: Elevated temperatures can increase the rate of dehalogenation.

  • Strong Bases: Strong bases, particularly alkoxides, can act as hydride donors or promote the formation of palladium-hydride species that lead to dehalogenation.[3]

  • Solvent: Protic solvents (e.g., alcohols) can serve as a source of hydrogen atoms.

  • Catalyst System: The choice of palladium catalyst and ligands is crucial. Some systems may favor dehalogenation pathways.

  • Reaction Time: Prolonged reaction times can lead to increased byproduct formation.

Q4: How can I detect the presence of dehalogenation byproducts?

A4: The formation of dehalogenation byproducts can be identified using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): Dehalogenated byproducts will appear as new, typically less polar spots compared to the starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum will show peaks corresponding to the molecular weights of the dehalogenated species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show new signals in the aromatic region corresponding to the protons that have replaced the halogen atoms.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and minimize dehalogenation side reactions when working with this compound.

Problem: Significant formation of dehalogenated byproducts is observed.

Troubleshooting Workflow

TroubleshootingWorkflow start High Dehalogenation Observed check_base Step 1: Evaluate Base start->check_base check_temp Step 2: Lower Temperature check_base->check_temp If dehalogenation persists check_solvent Step 3: Change Solvent check_temp->check_solvent If dehalogenation persists check_catalyst Step 4: Modify Catalyst System check_solvent->check_catalyst If dehalogenation persists solution Minimized Dehalogenation check_catalyst->solution Optimized Conditions

Caption: A stepwise workflow for troubleshooting dehalogenation.

Detailed Troubleshooting Steps and Data

Step 1: Evaluate and Modify the Base

Strong bases are a common culprit in dehalogenation.[3] Switching to a weaker inorganic base is often the most effective initial step.

Table 1: Influence of Base on Dehalogenation

Parameter Condition 1 (High Dehalogenation) Condition 2 (Optimized) Rationale
Base Strong Base (e.g., NaOtBu, NaOH) Weaker Inorganic Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Stronger bases can act as hydride sources, leading to hydrodehalogenation. Weaker bases are less prone to this side reaction.[3]

| Expected Outcome | >20% Dehalogenation | <5% Dehalogenation | Reduced formation of palladium-hydride species. |

Step 2: Lower the Reaction Temperature

High temperatures can provide the activation energy for the undesired dehalogenation pathway.

Table 2: Influence of Temperature on Dehalogenation

Parameter Condition 1 (High Dehalogenation) Condition 2 (Optimized) Rationale
Temperature >100 °C 60-80 °C Lowering the temperature can selectively slow down the dehalogenation reaction relative to the desired cross-coupling.

| Expected Outcome | Significant byproduct formation | Reduced byproduct formation | The activation energy for dehalogenation may be higher than that of the desired reaction. |

Step 3: Change the Solvent

Protic solvents can be a source of hydrogen for the dehalogenation reaction.

Table 3: Influence of Solvent on Dehalogenation

Parameter Condition 1 (High Dehalogenation) Condition 2 (Optimized) Rationale
Solvent Protic (e.g., Ethanol, Methanol) Aprotic (e.g., Toluene, Dioxane, THF) Aprotic solvents do not readily donate hydrogen atoms, thus minimizing this pathway for dehalogenation.

| Expected Outcome | High levels of dehalogenated product | Lower levels of dehalogenated product | Removal of a key reagent for the side reaction. |

Step 4: Modify the Catalyst System

The choice of palladium catalyst and ligand can significantly influence the selectivity of the reaction.

Table 4: Influence of Catalyst System on Dehalogenation

Parameter Condition 1 (High Dehalogenation) Condition 2 (Optimized) Rationale
Catalyst/Ligand Standard (e.g., Pd(PPh₃)₄) Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands These ligands can promote the desired reductive elimination step of the cross-coupling cycle, outcompeting the dehalogenation pathway.[4]

| Expected Outcome | Variable, can be high | Improved selectivity for cross-coupling | Steric hindrance and electronic effects of the ligand can disfavor the formation of intermediates leading to dehalogenation. |

Experimental Protocols

The following are generalized protocols for common cross-coupling reactions with this compound, designed to minimize dehalogenation. Note: These are starting points and may require further optimization.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at the Iodine Position

This protocol aims for selective coupling at the more reactive C-I bond.

Experimental Workflow

SuzukiWorkflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add this compound, boronic acid, and K3PO4 to flask B 2. Add Pd catalyst and ligand A->B C 3. Evacuate and backfill with Argon/Nitrogen (3x) B->C D 4. Add degassed aprotic solvent (e.g., Dioxane) C->D E 5. Heat at 60-80 °C and monitor by TLC/GC-MS D->E F 6. Cool, quench with water, and extract with organic solvent E->F G 7. Dry, filter, and concentrate the organic layer F->G H 8. Purify by column chromatography G->H

Caption: Workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 70 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Chemoselective Sonogashira Coupling at the Iodine Position

This protocol is for the selective formation of a C-C triple bond at the C-I position.

Experimental Workflow

SonogashiraWorkflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add this compound, Pd catalyst, CuI, and base to flask B 2. Evacuate and backfill with Argon/Nitrogen (3x) A->B C 3. Add degassed solvent (e.g., THF) B->C D 4. Add terminal alkyne dropwise C->D E 5. Stir at room temperature and monitor by TLC D->E F 6. Filter through celite and concentrate E->F G 7. Purify by column chromatography F->G

Caption: Workflow for a Sonogashira coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • CuI (0.05 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Anhydrous, degassed THF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, CuI, and TEA.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed THF via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude product by column chromatography.

References

"managing temperature control in 1-Bromo-2-iodo-4-nitrobenzene reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for managing temperature control in reactions involving 1-Bromo-2-iodo-4-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction shows low or no conversion. Should I simply increase the temperature?

A: While insufficient temperature can be a cause, it should be approached cautiously. First, verify other parameters: integrity of the catalyst (e.g., Pd(0) oxidation), quality of reagents and solvents, and the rigorous exclusion of oxygen.[1] If these are confirmed, a gradual increase in temperature, for instance in 10°C increments, can be attempted.[2] However, be aware that for some catalyst systems like Pd(PPh₃)₄, aryl iodides can be surprisingly inefficient at lower temperatures (e.g., ~50°C), while the corresponding aryl bromides react efficiently.[1][3] Excessively high temperatures can lead to catalyst decomposition or the formation of unwanted side products.[2]

Q2: I'm observing significant formation of side products. How can temperature adjustments help?

A: Temperature plays a crucial role in reaction selectivity. High temperatures can promote side reactions. For instance, in Sonogashira couplings, elevated temperatures can increase the rate of undesirable alkyne homocoupling (Glaser coupling).[2] In such cases, attempting the reaction at a lower temperature for a longer duration or switching to a more active catalyst that operates under milder conditions is recommended.[2][4] Similarly, decomposition of the thermally sensitive nitroarene starting material can occur at high temperatures, leading to complex reaction mixtures.[5]

Q3: What is the thermal stability of this compound? At what temperature does it decompose?

Q4: How can I use temperature to control regioselectivity between the iodine and bromine positions?

A: The carbon-iodine (C-I) bond is significantly weaker and more reactive towards oxidative addition with palladium catalysts than the carbon-bromine (C-Br) bond.[1][6] This inherent difference in reactivity is the primary tool for achieving selectivity. Reactions targeting the C-I bond can often be performed at lower temperatures (e.g., room temperature to moderate heating).[6] To subsequently react the C-Br bond, more forcing conditions, including higher temperatures, are typically required. Therefore, a stepwise temperature increase can be used for sequential couplings: a lower temperature for the initial C-I coupling, followed by a higher temperature for the subsequent C-Br coupling.

Q5: What are the typical temperature ranges for common reactions with this substrate?

A: Typical temperature ranges vary significantly by reaction type:

  • Sonogashira Coupling: Can often be performed under mild conditions, sometimes at room temperature, especially for the reactive C-I bond.[6] For the less reactive C-Br bond, temperatures may need to be raised to 60-120 °C.[7]

  • Suzuki-Miyaura Coupling: Commonly run at elevated temperatures, typically in the range of 80-100 °C.[1] However, the optimal temperature is highly dependent on the catalyst system, with some modern precatalysts enabling reactions at lower temperatures.

  • Ullmann Condensation: Traditional Ullmann reactions often require very high temperatures, sometimes exceeding 200 °C.[8] However, modern ligand-assisted Ullmann protocols can significantly lower the required temperature to a range of 80-140 °C.[9]

Troubleshooting Guides

Guide 1: Issue - Low Conversion or No Reaction

This guide provides a systematic approach to troubleshooting failed or low-yielding reactions where temperature is a potential factor.

G start Start: Low/No Conversion check_reagents 1. Verify Reagents & Setup - Fresh, active catalyst? - Anhydrous solvents? - Rigorous deoxygenation? start->check_reagents temp_too_low 2. Is Temperature Too Low? - C-I bond often reacts at RT-60°C. - C-Br bond requires higher temp (>80°C). - Some catalysts (e.g., Pd(PPh3)4)  can be inefficient with Ar-I at ~50°C. check_reagents->temp_too_low Reagents OK increase_temp 3. Action: Gradually Increase Temperature (e.g., in 10°C increments) temp_too_low->increase_temp Temp is likely cause monitor 4. Monitor for Decomposition - Darkening of solution? - Formation of insoluble 'Pd black'? - Unidentified spots by TLC? increase_temp->monitor success Success: Reaction Proceeds monitor->success Conversion improves fail No Improvement or Decomposition Occurs monitor->fail No improvement reconsider 5. Re-evaluate System - Change catalyst/ligand system. - Screen different solvents. - Consider alternative reaction type. fail->reconsider G cluster_increase Increasing Temperature cluster_decrease Decreasing Temperature T Reaction Temperature desired_rate ↑ Rate of Desired Cross-Coupling T->desired_rate side_reaction_rate ↑ Rate of Side Reactions (e.g., Homocoupling) T->side_reaction_rate decomposition_risk ↑ Risk of Thermal Decomposition (Nitro Group Instability) T->decomposition_risk lower_rate ↓ Slower Reaction Rate (May require longer time) T->lower_rate higher_selectivity ↑ Improved Selectivity (Minimizes side products) T->higher_selectivity

References

Technical Support Center: Troubleshooting Failed Sonogashira Reactions with 1-Bromo-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Sonogashira coupling reactions involving 1-Bromo-2-iodo-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during these sensitive cross-coupling reactions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations to help you optimize your reaction yields and obtain consistent results.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with this compound is not working. What are the most common reasons for failure?

A1: Failure of the Sonogashira reaction with this substrate typically stems from a few key issues:

  • Substrate Reactivity: this compound has two different halogen atoms. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions.[1] Your reaction conditions may not be optimal to activate the less reactive C-Br bond if you are targeting a double coupling. For selective coupling at the iodo-position, milder conditions are generally effective.

  • Catalyst Deactivation: The nitro group is a strong electron-withdrawing group, which can affect the electron density at the reaction center. More importantly, impurities in the starting materials or solvents, or the presence of oxygen, can lead to the deactivation of the palladium catalyst.

  • Side Reactions: The most common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which consumes your alkyne and can complicate purification.[2] This is often promoted by the copper(I) co-catalyst in the presence of oxygen.

  • Inappropriate Reaction Conditions: Factors such as the choice of catalyst, ligand, solvent, base, and temperature are critical and must be carefully optimized for this specific substrate.

Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this?

A2: Glaser coupling is a persistent issue in many Sonogashira reactions. To minimize it, consider the following strategies:

  • Copper-Free Conditions: The most effective way to prevent Glaser coupling is to switch to a copper-free Sonogashira protocol.[2] While copper(I) salts accelerate the desired reaction, they are also primarily responsible for alkyne dimerization.

  • Strictly Anaerobic Conditions: If using a copper co-catalyst, it is crucial to maintain a strictly oxygen-free environment. This can be achieved by thoroughly degassing all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon) and maintaining the reaction under a positive pressure of an inert gas.

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, thereby favoring the cross-coupling pathway over homocoupling.

  • Choice of Base and Solvent: The choice of amine base and solvent can also influence the rate of homocoupling.

Q3: Which halogen should I expect to react first, the iodine or the bromine?

A3: The reactivity order for halogens in Sonogashira coupling is I > Br > Cl.[2] Therefore, the coupling reaction will occur selectively at the C-I bond (position 2) under milder conditions. To achieve coupling at the C-Br bond (position 1), more forcing conditions, such as higher temperatures, may be required. This selectivity allows for a stepwise functionalization of the molecule.

Q4: What is the best catalyst system for this electron-deficient substrate?

A4: For electron-deficient aryl halides, a robust and electron-rich palladium catalyst system is often a good starting point. Consider using a palladium precatalyst like Pd(OAc)₂ paired with a bulky, electron-donating phosphine ligand such as SPhos or XPhos.[2] For challenging couplings, catalyst systems like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly used, but may require optimization of the ligand-to-metal ratio. In some cases, phosphine-free catalyst systems can also be effective and have the advantage of avoiding ligand oxidation.[2]

Q5: Can the nitro group interfere with the reaction?

A5: Yes, the strong electron-withdrawing nature of the nitro group can make the aryl halide more susceptible to nucleophilic attack, but it generally activates the substrate for oxidative addition. However, nitroarenes can sometimes be reduced under certain catalytic conditions, although this is less common in Sonogashira reactions. More critically, the presence of the nitro group can influence the solubility of the substrate and product, which may necessitate careful selection of the reaction solvent.

Troubleshooting Guide

Problem 1: No or Low Conversion of Starting Material
Possible Cause Troubleshooting Steps
Inactive Catalyst 1. Ensure the palladium catalyst is active. Use a fresh batch or a reliable source. 2. Consider using a more robust catalyst system with bulky, electron-rich phosphine ligands.[2] 3. Increase the catalyst loading in increments (e.g., from 1-2 mol% to 3-5 mol%).[2]
Inhibitors Present 1. Ensure all reagents and solvents are pure and anhydrous. 2. Thoroughly degas the reaction mixture to remove oxygen.
Insufficiently Reactive Conditions 1. If targeting the C-Br bond, increase the reaction temperature in 10-20°C increments. 2. Screen different solvents; polar aprotic solvents like DMF or NMP can sometimes accelerate the reaction.[2]
Poor Solubility 1. Choose a solvent system in which all reactants are soluble at the reaction temperature.
Problem 2: Formation of Significant Side Products
Side Product Troubleshooting Steps
Alkyne Homocoupling (Glaser Product) 1. Switch to a copper-free Sonogashira protocol.[2] 2. Ensure strictly anaerobic conditions by thoroughly degassing all reagents and maintaining an inert atmosphere. 3. Add the alkyne to the reaction mixture slowly.
Dehalogenation 1. Lower the reaction temperature. 2. The choice of base can be critical; sometimes switching from an amine base to an inorganic base like K₂CO₃ or Cs₂CO₃ can help.
Unidentified Byproducts 1. Analyze the crude reaction mixture by LC-MS or GC-MS to identify the byproducts. 2. Consider the possibility of catalyst-mediated side reactions or degradation of starting materials.

Data Presentation

While specific quantitative data for a wide range of Sonogashira reactions with this compound is not extensively available in the literature, the following table provides representative conditions and yields for analogous nitro-substituted aryl halides to serve as a starting point for optimization.

Table 1: Representative Sonogashira Coupling Conditions for Nitro-Substituted Aryl Halides

Aryl HalideAlkyneCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)Reference
1-Iodo-4-nitrobenzenePhenylacetylenePd(OAc)₂ / DABCOEt₃N / DMFRT0.5>95Adapted from[3]
1-Iodo-2-methyl-4-nitrobenzenePhenylacetylenePd on alumina / Cu₂O on alumina- / THF-DMA80Flow-Adapted from[4]
4-Iodoanisole2-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂ / CuIEt₃NRT--Adapted from[5]
1-Bromo-4-nitrobenzenePhenylboronic acid (Suzuki)GO@NHC-Pd----Adapted from[6]

Note: This table is for illustrative purposes with similar substrates. Conditions will need to be optimized for this compound.

Experimental Protocols

General Protocol for Selective Sonogashira Coupling at the C-I Bond (Copper-Free)

This protocol is a starting point and may require optimization.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv.).

    • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., SPhos, 4 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the degassed solvent (e.g., DMF or 1,4-dioxane) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Troubleshooting Workflow

Troubleshooting_Workflow start_node Reaction Failed problem_node Low or No Conversion start_node->problem_node problem_node2 Side Product Formation start_node->problem_node2 cause1 Inactive Catalyst problem_node->cause1 cause2 Poor Conditions problem_node->cause2 cause_node cause_node solution_node solution_node check_node Success? success Product check_node->success Yes fail Consult Further check_node->fail No cause3 Glaser Coupling problem_node2->cause3 cause4 Dehalogenation problem_node2->cause4 solution1 Use Fresh Catalyst / Increase Loading cause1->solution1 solution2 Optimize T, Solvent, Base cause2->solution2 solution3 Use Copper-Free Protocol / Degas Thoroughly cause3->solution3 solution4 Lower Temperature / Change Base cause4->solution4 solution1->check_node Re-run solution2->check_node solution3->check_node solution4->check_node

Caption: Troubleshooting workflow for failed Sonogashira reactions.

Sonogashira Catalytic Cycle (Copper Co-catalyzed)

Sonogashira_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex R-Pd(II)(X)L₂ oxidative_add->pd_complex R-X transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl R-Pd(II)(C≡CR')L₂ transmetalation->pd_alkynyl reductive_elim Reductive Elimination pd_alkynyl->reductive_elim reductive_elim->pd0 product R-C≡CR' reductive_elim->product cu_x CuX cu_acetylide Cu-C≡CR' alkyne H-C≡CR' alkyne->cu_acetylide + CuX, Base base Base cu_acetylide->transmetalation Side_Reactions cluster_desired Desired Reaction cluster_side Side Reactions start_material This compound + Terminal Alkyne process Sonogashira Coupling start_material->process dehalogenation_process Dehalogenation start_material->dehalogenation_process desired_product Coupled Product side_product side_product process->desired_product alkyne Terminal Alkyne glaser Glaser Coupling (O₂, Cu(I)) alkyne->glaser homocoupled Diyne glaser->homocoupled dehalogenated_product Dehalogenated Starting Material dehalogenation_process->dehalogenated_product

References

"preventing homocoupling in Suzuki reactions of 1-Bromo-2-iodo-4-nitrobenzene"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura cross-coupling of 1-bromo-2-iodo-4-nitrobenzene, with a primary focus on preventing homocoupling side reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiment, providing potential causes and actionable solutions.

Issue 1: High Levels of Homocoupling Product Detected

Potential CauseRecommended Solution
Oxygen in the Reaction Mixture: Dissolved oxygen can promote the homocoupling of the boronic acid reagent.Degas all solvents and the reaction mixture thoroughly. Use techniques such as freeze-pump-thaw cycles (at least three) or sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes prior to adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
Use of a Pd(II) Precatalyst: Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) can directly mediate boronic acid homocoupling during their in-situ reduction to the active Pd(0) species.Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. If a Pd(II) source is necessary, consider adding a mild reducing agent like potassium formate.[1]
Suboptimal Ligand Choice: The ligand influences the rates of the catalytic cycle steps. An inappropriate ligand may not sufficiently stabilize the Pd(0) catalyst or may lead to slower cross-coupling relative to homocoupling.Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, RuPhos, or P(t-Bu)₃ can accelerate the desired cross-coupling pathway. For dihaloarenes, these types of ligands can sometimes favor overfunctionalization, so careful optimization is key.
Inappropriate Base or Base Concentration: The choice and concentration of the base can affect the rate of transmetalation and potentially promote side reactions.Screen different bases. Inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are commonly effective. The strength and solubility of the base can impact the reaction outcome.
High Concentration of Boronic Acid: A high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction.Utilize slow addition of the boronic acid. Dissolve the boronic acid in a degassed solvent and add it to the reaction mixture dropwise over an extended period using a syringe pump.

Issue 2: Low Yield of the Desired Mono-Coupled Product (at the Iodine Position)

Potential CauseRecommended Solution
Reaction Temperature is Too High: Higher temperatures can overcome the reactivity difference between the C-I and C-Br bonds, leading to a mixture of mono- and di-substituted products, as well as increased decomposition.[2]Optimize the reaction temperature. Start with milder conditions (e.g., room temperature to 60 °C) to favor selective oxidative addition at the more reactive C-I bond. Gradually increase the temperature if the reaction is too slow.
Incorrect Stoichiometry: An excess of the boronic acid can lead to the formation of the di-substituted product.Use a slight excess of the boronic acid (1.1-1.2 equivalents). This ensures complete consumption of the starting material at the desired position without excessively promoting the second coupling.
Catalyst Deactivation: The nitro group on the substrate can potentially interact with and deactivate the palladium catalyst.Increase catalyst loading slightly or choose a more robust catalyst system. Ensure rigorous exclusion of oxygen to prevent catalyst oxidation.
Poor Solubility of Reagents: If reagents, particularly the base, are not sufficiently soluble, the reaction may be slow or incomplete.Choose an appropriate solvent system. Mixtures of an organic solvent (e.g., dioxane, toluene, THF) with water are often used to dissolve inorganic bases. The water content should be optimized.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing homocoupling of my boronic acid?

Homocoupling of the boronic acid is a common side reaction in Suzuki couplings and can be promoted by the presence of oxygen and Pd(II) species.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then react with two molecules of the boronic acid to produce the homocoupled product and regenerate Pd(0). Using a Pd(II) precatalyst can also lead to homocoupling during the initial reduction phase. To minimize this, it is crucial to rigorously degas the reaction mixture and consider using a Pd(0) catalyst source.

Q2: How can I achieve selective coupling at the iodine position over the bromine position in this compound?

The selectivity is primarily governed by the difference in the carbon-halogen bond strengths and their reactivity towards oxidative addition to the Pd(0) catalyst. The general order of reactivity is C-I > C-Br > C-Cl. The C-I bond is weaker and more reactive, allowing for selective coupling under carefully controlled, milder conditions.[3] Using a lower reaction temperature and a suitable catalyst system will favor the reaction at the iodo position.

Q3: Can the aryl halide (this compound) also undergo homocoupling?

Yes, aryl halide homocoupling is another possible side reaction, though often less prevalent than boronic acid homocoupling in Suzuki reactions. This process typically involves the oxidative addition of the aryl halide to Pd(0), followed by a reaction pathway that leads to the formation of a biaryl product derived from the aryl halide. This can be influenced by the specific catalyst system and reaction conditions.

Q4: What is the role of the base in the Suzuki reaction, and how does it affect homocoupling?

The base is essential for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[4] It forms a boronate species, which is more nucleophilic and readily transfers its organic group to the palladium center. While necessary, the choice of base can influence side reactions. Very strong bases may promote decomposition or other unwanted pathways. The optimal base is typically determined empirically for a specific reaction.

Q5: Which ligands are best for minimizing homocoupling?

Bulky and electron-rich phosphine ligands are generally recommended for minimizing homocoupling. These ligands can stabilize the palladium catalyst and promote a rapid rate of reductive elimination for the desired cross-coupled product, thereby outcompeting the pathways leading to homocoupling. Examples of such ligands include SPhos, RuPhos, and P(t-Bu)₃.

Quantitative Data Summary

The following table provides an illustrative summary of how different reaction parameters can influence the product distribution in the Suzuki coupling of a dihaloarene. The values are representative and aim to show general trends. Actual results will vary based on the specific boronic acid and precise reaction conditions.

ParameterVariationExpected Cross-Coupling Product (%)Expected Homocoupling Product (%)Notes
Palladium Source Pd(PPh₃)₄ (Pd(0))85-955-15Pd(0) sources generally lead to lower homocoupling.
Pd(OAc)₂ (Pd(II))60-8020-40Pd(II) sources can increase boronic acid homocoupling.
Ligand PPh₃70-8515-30A standard ligand, but may not be optimal for suppressing homocoupling.
SPhos (Bulky, e⁻-rich)>90<10Bulky, electron-rich ligands often favor cross-coupling.
Base K₂CO₃ (Mild)80-9010-20A commonly used and effective base.
Cs₂CO₃ (Stronger)85-955-15Can enhance reaction rates and sometimes selectivity.
Atmosphere Inert (Argon/Nitrogen)>90<10Essential for minimizing oxygen-mediated homocoupling.[1]
Air40-6040-60The presence of oxygen significantly promotes homocoupling.
Temperature 40 °CHigh selectivity for C-I couplingLowLower temperatures favor selective coupling at the more reactive site.
100 °CDecreased selectivity, potential for C-Br couplingIncreasedHigher temperatures can lead to loss of selectivity and increased side reactions.[2]

Experimental Protocols

Protocol for Selective Mono-arylation of this compound

This protocol is designed to favor the selective Suzuki-Miyaura coupling at the more reactive C-I bond.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Seal the flask and evacuate and backfill with inert gas. Repeat this cycle three to five times to ensure an oxygen-free atmosphere.

  • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 v/v mixture) via syringe.

  • Heat the reaction mixture to a controlled temperature (start with 50-60 °C) with vigorous stirring.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_main_cycle Suzuki Cross-Coupling Cycle cluster_homocoupling Homocoupling Side Reaction Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)L2X Ar-Pd(II)(L)2-X Oxidative_Addition->ArPd(II)L2X Transmetalation Transmetalation (Ar'-B(OR)2) ArPd(II)L2X->Transmetalation Ar'B(OR)2 Base ArPd(II)L2Ar Ar-Pd(II)(L)2-Ar' Transmetalation->ArPd(II)L2Ar Reductive_Elimination Reductive Elimination ArPd(II)L2Ar->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' (Cross-Coupled Product) Reductive_Elimination->Product Pd(II)_source Pd(II) Source (e.g., from O2 oxidation) Homocoupling_Step Homocoupling Pd(II)_source->Homocoupling_Step 2 x Ar'B(OR)2 Homocoupling_Step->Pd(0)L2 Reduces to Pd(0) Homocoupled_Product Ar'-Ar' (Homocoupled Product) Homocoupling_Step->Homocoupled_Product

Caption: Suzuki catalytic cycle and competing boronic acid homocoupling pathway.

Troubleshooting_Workflow Start High Homocoupling Observed Check_Degassing Step 1: Verify Rigorous Degassing (Freeze-Pump-Thaw or extensive sparging) Start->Check_Degassing Degassing_OK Is Homocoupling Still High? Check_Degassing->Degassing_OK Check_Catalyst Step 2: Evaluate Palladium Source (Switch from Pd(II) to Pd(0)) Degassing_OK->Check_Catalyst Yes Resolved Issue Resolved Degassing_OK->Resolved No Catalyst_OK Is Homocoupling Still High? Optimize_Conditions Step 3: Optimize Reaction Conditions (Ligand, Base, Temperature, Slow Addition) Catalyst_OK->Optimize_Conditions Yes Catalyst_OK->Resolved No Optimize_Conditions->Resolved

Caption: Troubleshooting workflow for addressing high homocoupling in Suzuki reactions.

References

Technical Support Center: Optimizing Catalyst Loading for 1-Bromo-2-iodo-4-nitrobenzene Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst loading in the Suzuki coupling of 1-bromo-2-iodo-4-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the Suzuki coupling of this compound?

A1: The main challenge lies in achieving selective coupling at either the iodo or bromo position while avoiding side reactions. The carbon-iodine (C-I) bond is generally more reactive than the carbon-bromine (C-Br) bond, allowing for regioselective Suzuki-Miyaura coupling.[1] The presence of the electron-withdrawing nitro group can also influence the reaction, sometimes inhibiting the cross-coupling.[2]

Q2: How does palladium catalyst loading affect the reaction yield?

A2: The amount of palladium catalyst significantly impacts the reaction's efficiency. While a sufficient amount of catalyst is necessary for the reaction to proceed, an excessive amount can sometimes lead to a decrease in yield.[3] For instance, in one study, increasing the palladium content on a carbon support from 0.5% to 3% dramatically increased the reaction rate and yield.[4] However, another study showed that catalyst loading above 1 mol% resulted in a decreased yield.[3] It is crucial to optimize the catalyst loading for each specific substrate and reaction conditions.

Q3: What are common side reactions to watch out for?

A3: Common side reactions in Suzuki coupling include homocoupling of the boronic acid, dehalogenation of the aryl halide, and catalyst deactivation.[5][6] Homocoupling is often caused by the presence of oxygen, so proper degassing of the reaction mixture is crucial.[5][6] Dehalogenation, the replacement of a halogen with a hydrogen atom, can be promoted by high temperatures and certain bases or solvents.[6][7]

Q4: Can the nitro group on the substrate interfere with the reaction?

A4: Yes, the strong electron-withdrawing nature of the nitro group can impact the reaction. While it can activate the aryl halide towards oxidative addition, it has also been reported to inhibit the cross-coupling reaction in some cases, leading to low yields.[2] However, recent studies have shown that with the right choice of ligand and reaction conditions, nitroarenes can be effectively used as coupling partners.[8][9]

Q5: What is the role of the ligand in this reaction?

A5: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity.[10] Electron-rich and sterically bulky ligands, such as Buchwald-type phosphine ligands, can enhance the rate of oxidative addition, which is often the rate-determining step.[5][6][11] The choice of ligand is crucial, especially when dealing with challenging substrates like those containing nitro groups.[8]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

This is a frequent issue that can arise from several factors. A systematic approach to troubleshooting is recommended.

Potential Cause Recommended Action Rationale
Inactive Catalyst - Use a fresh batch of palladium precursor and ligand.- Ensure catalysts and ligands are stored under an inert atmosphere.[12]- Consider using a more stable pre-catalyst.Palladium catalysts, particularly Pd(0) species, are sensitive to air and moisture and can lose activity over time.[12]
Inefficient Oxidative Addition - Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type ligands).[5]- Increase the reaction temperature incrementally.Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition to the aryl halide.[5][12] The reactivity order for oxidative addition is generally I > Br > Cl.[10]
Inappropriate Base - Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[12]- Ensure the base is finely powdered and dry.The base is crucial for the transmetalation step.[10][13] Its strength and solubility can significantly affect the reaction outcome.[12]
Solvent Issues - Ensure solvents are anhydrous and properly degassed.- Try different solvent systems (e.g., toluene, dioxane, DMF, often with a small amount of water).[6][14]Oxygen can lead to catalyst deactivation and homocoupling.[5][6] The solvent can influence the solubility of reactants and the overall reaction rate.
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)
Potential Cause Recommended Action Rationale
Presence of Oxygen - Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles).[5]Oxygen can lead to the oxidative homocoupling of the boronic acid.[6]
High Reaction Temperature or Prolonged Reaction Time - Lower the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed.High temperatures can promote dehalogenation and other decomposition pathways.[7]
Inappropriate Base or Solvent - Screen alternative bases that are less likely to act as hydride donors.- Consider a different solvent system.Some bases and solvents can promote dehalogenation.[6][7]
Catalyst Decomposition - Use a more stable ligand or pre-catalyst.- Ensure an inert atmosphere is maintained throughout the reaction.Decomposition of the catalyst can lead to the formation of palladium black, which can have different catalytic activity and selectivity.[11]

Experimental Protocols

General Procedure for Optimizing Catalyst Loading in the Suzuki Coupling of this compound

This protocol provides a starting point for optimization. The optimal conditions may vary depending on the specific boronic acid used.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (if using a precursor like Pd(OAc)₂ or Pd₂(dba)₃, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)

  • Water (degassed)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Catalyst Preparation:

    • For Pre-formed Catalysts (e.g., Pd(PPh₃)₄): Add the catalyst (e.g., 0.5 - 5 mol%) to the flask.

    • For In-situ Catalyst Generation: In a separate flask, mix the palladium precursor (e.g., Pd(OAc)₂, 0.5 - 5 mol%) and the ligand (e.g., SPhos, 1 - 10 mol%) in a small amount of the reaction solvent. Add this mixture to the main reaction flask.

  • Solvent Addition: Add the anhydrous organic solvent and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe.

  • Degassing: Further degas the reaction mixture by sparging with argon for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table of Catalyst Loading Optimization Data (Hypothetical Example)

The following table illustrates how to present data from catalyst loading optimization experiments for the reaction between this compound and phenylboronic acid.

Entry Catalyst Ligand Catalyst Loading (mol%) Temperature (°C) Time (h) Yield (%)
1Pd(PPh₃)₄-51001265
2Pd(PPh₃)₄-21001278
3Pd(PPh₃)₄-11001285
4Pd(OAc)₂SPhos180892
5Pd(OAc)₂SPhos0.580888
6Pd₂(dba)₃XPhos0.180695

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'B(OR)₂ Base PdII_Ar Ar-Pd(II)L_n-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low or No Conversion CheckCatalyst Check Catalyst Activity (Fresh Catalyst & Ligand) Start->CheckCatalyst OptimizeLigand Optimize Ligand (Electron-rich, Bulky) CheckCatalyst->OptimizeLigand If no improvement Success Improved Conversion CheckCatalyst->Success If improved OptimizeBase Optimize Base (Strength & Type) OptimizeLigand->OptimizeBase If no improvement OptimizeLigand->Success If improved OptimizeSolvent Optimize Solvent System (Anhydrous, Degassed) OptimizeBase->OptimizeSolvent If no improvement OptimizeBase->Success If improved IncreaseTemp Increase Temperature OptimizeSolvent->IncreaseTemp If no improvement OptimizeSolvent->Success If improved IncreaseTemp->Success If improved

Caption: A logical workflow for troubleshooting low conversion in Suzuki coupling reactions.

References

Validation & Comparative

A Comparative Analysis of Reactivity: 1-Bromo-2-iodo-4-nitrobenzene vs. 1-Bromo-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the construction of complex molecular architectures for pharmaceuticals and functional materials, the selective functionalization of polyhalogenated aromatic compounds is of paramount importance. This guide provides a detailed comparative analysis of the reactivity of two isomeric dihalonitrobenzenes: 1-Bromo-2-iodo-4-nitrobenzene and 1-Bromo-4-iodo-2-nitrobenzene. The discussion focuses on their behavior in palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation. While direct head-to-head comparative studies are not extensively available in the current literature, this guide extrapolates expected reactivity based on fundamental principles of organic chemistry and available data on analogous systems.

Introduction to the Isomers

This compound and 1-Bromo-4-iodo-2-nitrobenzene are valuable building blocks, offering multiple reaction sites for sequential and site-selective functionalization. The key to their utility lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, further modulated by the electronic and steric influence of the nitro group (-NO₂).

Theoretical Reactivity Profile

The reactivity of these isomers in cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is primarily governed by the following factors:

  • Bond Dissociation Energy: The C-I bond is weaker than the C-Br bond, making it more susceptible to oxidative addition to a low-valent palladium catalyst. This generally dictates that the iodine will react preferentially.

  • Electronic Effects: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic attack. In the context of palladium-catalyzed cross-coupling, this electron-withdrawing nature can influence the rate of oxidative addition. The effect is most pronounced at the ortho and para positions relative to the nitro group.

  • Steric Hindrance: The substitution pattern of the benzene ring can create steric congestion around the reactive sites, influencing the approach of the bulky catalyst and the incoming nucleophile.

Analysis of this compound

In this isomer, the iodine atom is ortho to the bromine atom and meta to the nitro group. The bromine is ortho to the iodine and para to the nitro group. The iodine is also ortho to a hydrogen atom.

Analysis of 1-Bromo-4-iodo-2-nitrobenzene

Here, the iodine atom is para to the bromine atom and ortho to the nitro group. The bromine is para to the iodine and meta to the nitro group.

Expected Reactivity in Cross-Coupling Reactions

Based on the principles outlined above, a comparative reactivity profile can be predicted.

Suzuki-Miyaura Coupling: In a typical Suzuki-Miyaura reaction, the C-I bond is expected to react selectively over the C-Br bond in both isomers.

  • 1-Bromo-4-iodo-2-nitrobenzene: The iodine atom is ortho to the strongly electron-withdrawing nitro group. This electronic activation is expected to make the C-I bond in this isomer more susceptible to oxidative addition, leading to a higher reaction rate and potentially higher yields under milder conditions compared to its isomer.

  • This compound: The iodine atom is meta to the nitro group. While still the more reactive halogen, its reactivity is less electronically enhanced by the nitro group compared to the other isomer. Furthermore, the bromine atom is situated between the iodine and the nitro group, which could introduce some steric hindrance around the C-I bond, potentially slowing down the reaction.

Buchwald-Hartwig Amination: Similar to the Suzuki-Miyaura coupling, the C-I bond is the preferred site for initial reaction.

  • 1-Bromo-4-iodo-2-nitrobenzene: The electronic activation of the C-I bond by the ortho-nitro group is anticipated to facilitate the oxidative addition step, making this isomer more reactive.

  • This compound: The lack of direct electronic activation of the C-I bond by the nitro group and potential steric hindrance may result in slower reaction rates or require more forcing conditions to achieve comparable yields to the other isomer. It is also worth noting that in some cases, nitroarenes have been found to be challenging substrates in Buchwald-Hartwig aminations, sometimes leading to lower yields.[1]

Quantitative Data Comparison (Hypothetical)

The following tables present hypothetical but realistic quantitative data for the selective mono-functionalization of the C-I bond in Suzuki-Miyaura and Buchwald-Hartwig reactions, illustrating the expected differences in reactivity.

Table 1: Hypothetical Yields for Suzuki-Miyaura Coupling of Isomers with Phenylboronic Acid

EntrySubstrateCatalyst SystemBaseTemp (°C)Time (h)Yield of Mono-iodocoupled Product (%)
1This compoundPd(PPh₃)₄ (3 mol%)K₂CO₃801275
21-Bromo-4-iodo-2-nitrobenzenePd(PPh₃)₄ (3 mol%)K₂CO₃80892

Table 2: Hypothetical Yields for Buchwald-Hartwig Amination of Isomers with Aniline

EntrySubstrateCatalyst SystemBaseTemp (°C)Time (h)Yield of Mono-iodoaminated Product (%)
1This compoundPd₂(dba)₃ (2 mol%), XPhos (4 mol%)K₃PO₄1001668
21-Bromo-4-iodo-2-nitrobenzenePd₂(dba)₃ (2 mol%), XPhos (4 mol%)K₃PO₄1001085

Experimental Protocols

Below are detailed, generalized experimental protocols that could be employed for a comparative study of the two isomers.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the bromoiodonitrobenzene isomer (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a suitable solvent (e.g., dioxane/water, 4:1, 5 mL) is added a base (e.g., K₂CO₃, 2.0 mmol). The mixture is degassed with argon for 15 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) is then added, and the reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred under an argon atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

In a glovebox, a reaction vessel is charged with the bromoiodonitrobenzene isomer (1.0 mmol), the amine (1.2 mmol), a base (e.g., K₃PO₄, 1.5 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a ligand (e.g., XPhos, 0.04 mmol). A suitable anhydrous solvent (e.g., toluene, 5 mL) is added. The vessel is sealed and heated to the desired temperature (e.g., 100-120 °C) with stirring. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel.

Visualizing the Reactivity Logic

The following diagrams illustrate the key factors influencing the reactivity of the two isomers.

G cluster_0 This compound cluster_1 1-Bromo-4-iodo-2-nitrobenzene a Iodine (meta to NO2) - Less electronically activated c Steric hindrance from adjacent Bromine a->c d Slower reaction at C-I a->d b Bromine (para to NO2) - Electronically activated c->d e Iodine (ortho to NO2) - Strongly electronically activated g Less steric hindrance around Iodine e->g h Faster reaction at C-I e->h f Bromine (meta to NO2) - Less electronically activated g->h

Caption: Factors influencing the reactivity of the C-I bond.

G start Dihalo-nitrobenzene Isomer oxidative_addition Oxidative Addition (Rate-determining step) start->oxidative_addition Selective at C-I bond pd_catalyst Pd(0) Catalyst pd_catalyst->oxidative_addition transmetalation Transmetalation (with Nu-M) oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination product Mono-functionalized Product reductive_elimination->product pd_catalyst_regen Pd(0) Catalyst (regenerated) reductive_elimination->pd_catalyst_regen pd_catalyst_regen->oxidative_addition

Caption: Generalized catalytic cycle for cross-coupling.

Conclusion

References

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-Bromo-2-iodo-4-nitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the six possible isomers of 1-Bromo-2-iodo-4-nitrobenzene. Due to the limited availability of experimental spectra for these specific compounds, this guide utilizes predicted NMR data to facilitate the identification and differentiation of these isomers. The information presented herein is intended to assist researchers in the fields of organic synthesis, medicinal chemistry, and materials science in the structural elucidation of these and related polysubstituted benzene derivatives.

Isomers of this compound

The six constitutional isomers of a benzene ring substituted with one bromo, one iodo, and one nitro group are:

  • This compound

  • 1-Bromo-3-iodo-5-nitrobenzene

  • 2-Bromo-1-iodo-4-nitrobenzene

  • 1-Bromo-4-iodo-2-nitrobenzene

  • 4-Bromo-1-iodo-2-nitrobenzene

  • 2-Bromo-4-iodo-1-nitrobenzene

The distinct substitution patterns of these isomers give rise to unique ¹H and ¹³C NMR spectra, which can be used for their unambiguous identification.

Predicted ¹H NMR Data Comparison

The predicted ¹H NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the aromatic protons of each isomer are summarized in Table 1. These predictions were generated using a reliable online NMR prediction tool. The expected integration for each aromatic proton is 1H.

Table 1: Predicted ¹H NMR Data for this compound Isomers

IsomerProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
This compound H-38.55dJ = 2.4
H-58.21ddJ = 8.7, 2.4
H-67.89dJ = 8.7
1-Bromo-3-iodo-5-nitrobenzene H-28.44tJ = 1.5
H-48.61tJ = 1.5
H-68.16tJ = 1.5
2-Bromo-1-iodo-4-nitrobenzene H-38.12dJ = 8.7
H-58.29ddJ = 8.7, 2.4
H-68.71dJ = 2.4
1-Bromo-4-iodo-2-nitrobenzene H-37.73dJ = 8.4
H-58.13ddJ = 8.4, 2.1
H-68.01dJ = 2.1
4-Bromo-1-iodo-2-nitrobenzene H-37.95dJ = 8.4
H-57.73ddJ = 8.4, 2.1
H-68.35dJ = 2.1
2-Bromo-4-iodo-1-nitrobenzene H-37.90dJ = 8.4
H-58.25ddJ = 8.4, 2.1
H-67.99dJ = 2.1

Note: Predicted values are for guidance and may differ slightly from experimental results.

Predicted ¹³C NMR Data Comparison

The predicted ¹³C NMR chemical shifts (δ) in ppm for each carbon atom of the isomers are presented in Table 2. The presence of three different halogen and nitro substituents leads to a wide dispersion of chemical shifts for the six aromatic carbons.

Table 2: Predicted ¹³C NMR Data for this compound Isomers

IsomerC-1C-2C-3C-4C-5C-6
This compound 119.498.1131.6149.2126.8129.2
1-Bromo-3-iodo-5-nitrobenzene 124.6141.196.2134.8149.9123.0
2-Bromo-1-iodo-4-nitrobenzene 99.4126.3128.7149.3126.9125.8
1-Bromo-4-iodo-2-nitrobenzene 127.3151.7124.898.1139.7129.3
4-Bromo-1-iodo-2-nitrobenzene 100.8152.0125.3126.7139.3128.9
2-Bromo-4-iodo-1-nitrobenzene 149.5125.9134.196.8139.8124.0

Note: Predicted values are for guidance and may differ slightly from experimental results.

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like the this compound isomers is provided below.

1. Sample Preparation [1][2]

  • Amount of Substance: For ¹H NMR, dissolve 5-25 mg of the compound. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[1][2]

  • Solvent: Use 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).[1] The choice of solvent depends on the solubility of the compound.

  • Procedure:

    • Weigh the sample accurately in a clean, dry vial.

    • Add the deuterated solvent and gently agitate to dissolve the sample completely.

    • If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

    • Transfer the clear solution to a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Insert the sample into the spectrometer and lock the field on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the spectrum using a standard pulse sequence. The number of scans will depend on the sample concentration.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS.

Distinguishing Isomers Using NMR

The distinct chemical shifts and coupling patterns in the ¹H NMR spectra, along with the unique set of chemical shifts in the ¹³C NMR spectra, provide a robust method for differentiating the six isomers.

G Workflow for Isomer Differentiation using NMR cluster_start cluster_nmr Spectroscopic Analysis cluster_analysis Data Interpretation cluster_comparison Identification cluster_isomers Isomer Identification Unknown Unknown Isomer of This compound Acquire_NMR Acquire ¹H and ¹³C NMR Spectra Unknown->Acquire_NMR Analyze_1H Analyze ¹H NMR: - Number of signals - Chemical shifts - Multiplicities - Coupling constants Acquire_NMR->Analyze_1H Analyze_13C Analyze ¹³C NMR: - Number of signals - Chemical shifts Acquire_NMR->Analyze_13C Compare_Data Compare Experimental Data with Predicted Data (Tables 1 & 2) Analyze_1H->Compare_Data Analyze_13C->Compare_Data Isomer1 This compound Compare_Data->Isomer1 Match Isomer2 1-Bromo-3-iodo-5-nitrobenzene Compare_Data->Isomer2 Match Isomer3 2-Bromo-1-iodo-4-nitrobenzene Compare_Data->Isomer3 Match Isomer4 1-Bromo-4-iodo-2-nitrobenzene Compare_Data->Isomer4 Match Isomer5 4-Bromo-1-iodo-2-nitrobenzene Compare_Data->Isomer5 Match Isomer6 2-Bromo-4-iodo-1-nitrobenzene Compare_Data->Isomer6 Match

Caption: Logical workflow for identifying an unknown isomer of this compound.

Key Differentiating Features:

  • Number of ¹H Signals and Multiplicities: The symmetry of each isomer dictates the number of distinct proton signals. For instance, 1-Bromo-3-iodo-5-nitrobenzene is predicted to show three signals, each as a triplet, due to its C₂ symmetry. The other isomers, being less symmetrical, will exhibit more complex splitting patterns (doublets and doublets of doublets).

  • Chemical Shift Ranges: The positions of the bromo, iodo, and nitro groups significantly influence the electronic environment of the aromatic protons and carbons. The strongly electron-withdrawing nitro group generally causes downfield shifts for ortho and para protons and carbons. The halogens also exert inductive and resonance effects that fine-tune the chemical shifts.

  • ¹³C Chemical Shifts: The carbon atoms directly attached to the electronegative substituents (C-Br, C-I, C-NO₂) will have characteristic chemical shifts that are highly diagnostic for each isomer.

By carefully analyzing the combination of these NMR parameters and comparing them to the predicted data provided in this guide, researchers can confidently assign the correct structure to a synthesized or isolated isomer of this compound.

References

Unlocking Sequential Synthesis: The Strategic Advantages of 1-Bromo-2-iodo-4-nitrobenzene in Complex Molecule Construction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and controlled synthesis of complex organic molecules is a cornerstone of innovation. The strategic choice of building blocks is paramount, and in the realm of di-halogenated nitroaromatics, 1-Bromo-2-iodo-4-nitrobenzene offers distinct and compelling advantages over its di-bromo counterparts, such as 1,2-dibromo-4-nitrobenzene. This guide provides an objective comparison, supported by experimental data from analogous systems, to illuminate the superior utility of this compound in sophisticated synthetic pathways.

The primary advantage of this compound lies in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions—a foundational tool in modern organic synthesis—the C-I bond is significantly more reactive and susceptible to oxidative addition to the palladium(0) catalyst than the more robust C-Br bond.[1][2] This reactivity difference (C-I > C-Br > C-Cl) is a well-established principle that allows for remarkable chemoselectivity.[3]

This inherent property enables a powerful synthetic strategy: sequential or stepwise functionalization. Researchers can selectively introduce a desired moiety at the iodine-bearing position under milder conditions, leaving the bromine atom untouched for a subsequent, different coupling reaction under more forcing conditions.[1] This approach is critical for the construction of unsymmetrical, multi-substituted aromatic compounds, avoiding the formation of statistical mixtures of products and the cumbersome need for protecting group strategies that are often necessary when using symmetric di-bromo analogs.[1][3]

Comparative Performance in Sequential Cross-Coupling Reactions

In contrast, the use of this compound allows for a clean, high-yielding initial reaction at the iodo position. The performance data for a closely related analog, 1-bromo-4-iodobenzene, in sequential Sonogashira and Suzuki couplings, serves to illustrate this advantage. High yields of the mono-functionalized intermediate are achieved in the first step, which is then carried forward to the second coupling reaction.

Reaction TypeSubstrateCoupling PartnerCatalyst SystemConditionsProductYield (%)
Step 1: Sonogashira 1-Bromo-4-iodobenzenePhenylacetylenePd(PPh₃)₄, CuI, TEATHF, rt, 4h1-Bromo-4-(phenylethynyl)benzene95
Step 2: Suzuki 1-Bromo-4-(phenylethynyl)benzene4-Methoxyphenylboronic acidPd(OAc)₂, SPhos, K₃PO₄Toluene/H₂O, 100°C, 12h1-(4-Methoxyphenyl)-4-(phenylethynyl)benzene~90

Table 1: Representative yields for a two-step sequential cross-coupling reaction using a bromo-iodo benzene analog. The high yield in the first step demonstrates the selectivity of the reaction at the C-I bond. Data adapted from analogous systems reported in the literature.[1]

Key Advantages Summarized:

  • Regioselectivity: Enables the precise functionalization at a specific position on the aromatic ring.

  • Stepwise Synthesis: Allows for the introduction of two different substituents in a controlled, sequential manner.

  • Higher Yields: Avoids the formation of product mixtures inherent to the use of symmetric di-haloarenes in mono-substitution reactions.[1]

  • Simplified Purification: Cleaner reactions with fewer byproducts streamline the purification process.[1]

  • Synthetic Efficiency: Facilitates the construction of complex molecules in fewer overall steps with higher efficiency.[1]

Experimental Protocols

The following are generalized protocols for the sequential functionalization of this compound, based on established procedures for similar substrates.

Protocol 1: Selective Sonogashira Coupling at the C-I Position

This procedure targets the more reactive carbon-iodine bond for the initial C-C bond formation.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.1 equiv)

  • Pd(PPh₃)₄ (0.02-0.05 equiv)

  • Copper(I) iodide (CuI) (0.04-0.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (anhydrous and degassed)

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF) (anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous and degassed solvent (THF or DMF) followed by the amine base via syringe.

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-Bromo-2-(alkynyl)-4-nitrobenzene intermediate.

Expected Yield: High yields, typically >90%, of the mono-alkynylated product are expected due to the high chemoselectivity.[1]

Protocol 2: Subsequent Suzuki-Miyaura Coupling at the C-Br Position

This procedure utilizes the product from Protocol 1 to functionalize the remaining carbon-bromine bond.

Materials:

  • 1-Bromo-2-(alkynyl)-4-nitrobenzene (from Protocol 1) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(OAc)₂ with a suitable ligand like SPhos) (0.03-0.05 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

  • Degassed solvent system (e.g., Toluene/Water 4:1 or Dioxane/Water)

Procedure:

  • To a reaction vessel, add the 1-Bromo-2-(alkynyl)-4-nitrobenzene, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to a higher temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, partition the mixture between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the final unsymmetrically disubstituted product.

Expected Yield: Good to excellent yields of the disubstituted product are generally obtained.[1]

Visualizing the Synthetic Advantage

The following diagrams illustrate the strategic workflow and the underlying principles that confer the advantage to this compound.

G cluster_start Starting Material cluster_step1 Step 1: Selective Coupling at C-I cluster_step2 Step 2: Coupling at C-Br start This compound reaction1 Sonogashira or Suzuki Coupling (Mild Conditions) start->reaction1 intermediate Mono-functionalized Intermediate (Bromo group intact) reaction1->intermediate reaction2 Suzuki, Heck, or Buchwald-Hartwig Coupling (Harsher Conditions) intermediate->reaction2 product Unsymmetrical Di-substituted Product reaction2->product

Caption: Sequential functionalization workflow using this compound.

G cluster_choice Choice of Dihaloarene cluster_outcome1 Outcome 1 cluster_outcome2 Outcome 2 start Need for Mono-functionalization reagent1 This compound start->reagent1 reagent2 Di-bromo Analog start->reagent2 outcome1 Selective Reaction at C-I High Yield of Mono-substituted Product reagent1->outcome1 Preferred outcome2 Statistical Mixture (Di-substituted, Mono-substituted, Starting Material) Lower Yield & Complex Purification reagent2->outcome2 Not Preferred

Caption: Decision logic for choosing a bromo-iodo arene over a di-bromo analog.

References

A Comparative Guide to Palladium Catalysts for Selective Cross-Coupling of Di-halo-nitrobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of di-halo-nitrobenzenes is a critical transformation in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries. The ability to selectively substitute one halogen over another, or to achieve mono-substitution in the presence of two identical halogens, offers a powerful tool for building molecular complexity in a controlled manner. Palladium-catalyzed cross-coupling reactions are paramount in achieving this selectivity, with the choice of catalyst—specifically the palladium precursor and its associated ligand—playing a pivotal role in determining the reaction's outcome.

This guide provides an objective comparison of various palladium catalysts for the selective cross-coupling of di-halo-nitrobenzenes, supported by experimental data. We will delve into the performance of different catalytic systems in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offering insights into achieving desired selectivity and yields.

Data Presentation: Catalyst Performance in Selective Cross-Coupling

The following tables summarize the performance of various palladium catalysts in the selective mono-functionalization of di-halo-nitrobenzenes. The data is compiled from various studies to provide a comparative overview. It is important to note that direct comparison can be influenced by slight variations in reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the context of di-halo-nitrobenzenes, catalyst selection is crucial for controlling mono- versus di-arylation.

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Mono-arylated Product Yield (%)Selectivity (Mono:Di)
1,4-Dibromo-2-nitrobenzenePd(OAc)₂ (ligand-free)K₂CO₃EtOH/H₂O250.5-290-99High (not specified)
1-Chloro-2-nitrobenzenePd(dppf)Cl₂K₂CO₃Toluene/H₂O10012Excellent (not specified)High (not specified)
1-Bromo-3-butoxy-5-nitrobenzenePd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O1001>95High (not specified)

Table 1: Comparison of Palladium Catalysts for Selective Mono-Suzuki-Miyaura Coupling of Di-halo-nitrobenzenes.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Catalyst systems employing bulky, electron-rich phosphine ligands are often effective in achieving high selectivity and yields.

SubstrateCatalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Mono-aminated Product Yield (%)
2,4-DichloronitrobenzenePd(OAc)₂X-PhosKOt-BuToluene1000.17Good to Excellent
HaloarenesPd₂(dba)₃BINAPNaOt-BuToluene110-High
HaloarenesPd(OAc)₂SPhosCs₂CO₃THF--Good to Excellent

Table 2: Comparison of Palladium Catalysts for Selective Mono-Buchwald-Hartwig Amination.[1]

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. The choice of catalyst can influence the selective coupling at one halogen position.

SubstrateCatalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Mono-alkynylated Product Yield (%)
1-Bromo-4-iodobenzenePd(PPh₃)₄CuITEATHFRT->90
1-Iodo-4-nitrobenzenePd(OAc)₂-Dabco---Quantitative

Table 3: Comparison of Palladium Catalysts for Selective Mono-Sonogashira Coupling.[2][3]

Heck Reaction

The Heck reaction is a method for forming a substituted alkene through the reaction of an unsaturated halide with an alkene. Catalyst and reaction conditions can be tuned for selective mono-arylation.

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Mono-arylated Product Yield (%)
1-Bromo-4-nitrobenzenePd(II)-hydrazine complexNa₂CO₃DMA50199.87
1-Bromo-3-butoxy-5-nitrobenzenePd(OAc)₂ / P(o-tol)₃Et₃NDMF1201875

Table 4: Comparison of Palladium Catalysts for Selective Mono-Heck Reaction.[4][5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the selective cross-coupling of di-halo-nitrobenzenes.

General Procedure for Selective Mono-Suzuki-Miyaura Coupling of 1,4-Dibromo-2-nitrobenzene

To a reaction vessel is added 1,4-dibromo-2-nitrobenzene (1.0 mmol), the desired arylboronic acid (1.1 mmol), palladium acetate (Pd(OAc)₂, 2 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol). A mixture of ethanol and water (e.g., 4:1, 5 mL) is added, and the reaction mixture is stirred at room temperature for 0.5-2 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired mono-arylated product.

General Procedure for Selective Mono-Buchwald-Hartwig Amination of 2,4-Dichloronitrobenzene

In an inert atmosphere glovebox, a reaction tube is charged with palladium acetate (Pd(OAc)₂, 0.02 equiv), X-Phos (0.04 equiv), and potassium tert-butoxide (KOt-Bu, 1.4 equiv). 2,4-Dichloronitrobenzene (1.0 equiv) and the desired amine (1.2 equiv) are then added, followed by toluene. The tube is sealed and heated to 100 °C for the specified time (typically monitored by TLC or GC). After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the mono-aminated product.[1]

General Procedure for Selective Mono-Sonogashira Coupling of 1-Bromo-4-iodobenzene

To a solution of 1-bromo-4-iodobenzene (1.0 equiv) and a terminal alkyne (1.1 equiv) in a suitable solvent such as THF or DMF, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 equiv) and copper(I) iodide (CuI, 0.04 equiv) are added, followed by a base such as triethylamine (TEA).[2] The reaction is stirred at room temperature until completion. The mixture is then diluted with an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried and concentrated, and the product is purified by chromatography.[2]

General Procedure for Selective Mono-Heck Reaction of 1-Bromo-3-butoxy-5-nitrobenzene

In a sealed tube, 1-bromo-3-butoxy-5-nitrobenzene (1.0 mmol), the desired olefin (1.5 mmol), palladium acetate (Pd(OAc)₂, 2 mol%), and tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%) are combined.[4] Triethylamine (Et₃N, 2.0 mmol) and N,N-dimethylformamide (DMF, 5 mL) are added.[4] The tube is sealed and heated to 120 °C for 18 hours.[4] After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated, and the product is purified by column chromatography.[4]

Mandatory Visualization

Experimental Workflow for Selective Cross-Coupling

The following diagram illustrates a general workflow for the palladium-catalyzed selective cross-coupling of a di-halo-nitrobenzene, followed by purification and analysis.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Combine Di-halo-nitrobenzene, Coupling Partner, Base catalyst Add Palladium Catalyst and Ligand start->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat Reaction Mixture (under inert atmosphere) solvent->heat monitor Monitor Reaction Progress (TLC/GC/LC-MS) heat->monitor quench Quench Reaction & Aqueous Workup monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize yield Determine Yield and Selectivity characterize->yield

Caption: General experimental workflow for selective cross-coupling.

Logical Relationship of Catalyst Components and Reaction Outcome

The interplay between the palladium source, ligand, and substrate is critical in determining the selectivity of the cross-coupling reaction. The following diagram illustrates this relationship.

G catalyst Palladium Catalyst System pd_source Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) ligand Ligand (e.g., Phosphines, NHCs) outcome Reaction Outcome catalyst->outcome pd_source->catalyst ligand->catalyst substrate Di-halo-nitrobenzene substrate->outcome selectivity Selectivity (Mono- vs. Di-substitution) outcome->selectivity yield Yield outcome->yield

Caption: Factors influencing selective cross-coupling outcome.

References

A Comparative Guide to the Kinetics of Suzuki-Miyaura Reactions with Halonitrobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance and high efficiency. A key factor influencing the reaction rate is the nature of the leaving group on the aryl halide. This guide provides a comparative analysis of the kinetic performance of different para-substituted halonitrobenzenes (F, Cl, Br, I) in Suzuki-Miyaura reactions, supported by established reactivity principles and data from related studies. While direct, side-by-side quantitative kinetic data for the complete series under identical conditions is limited in publicly available literature, a clear trend in reactivity can be established.

Relative Reactivity of Halonitrobenzenes

The rate-determining step in many Suzuki-Miyaura catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst. The strength of the carbon-halogen (C-X) bond is a primary determinant of the rate of this step. Weaker C-X bonds lead to faster oxidative addition and, consequently, a higher overall reaction rate.

The presence of a strong electron-withdrawing group, such as a nitro group (-NO₂), para to the halogen atom generally accelerates the rate of oxidative addition. This is because the electron-withdrawing nature of the nitro group polarizes the C-X bond, making the carbon atom more electrophilic and thus more susceptible to attack by the electron-rich palladium(0) catalyst.

Based on these principles, the expected order of reactivity for p-halonitrobenzenes in Suzuki-Miyaura coupling is:

Iodo > Bromo > Chloro > Fluoro

This trend is consistent with the carbon-halogen bond dissociation energies (BDEs), where the C-I bond is the weakest and the C-F bond is the strongest.

Performance Comparison

The following table summarizes the expected relative performance of p-halonitrobenzenes in Suzuki-Miyaura coupling reactions based on established principles and data from analogous systems. It is important to note that specific reaction rates and yields will be highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature).

HalonitrobenzeneRelative ReactivityTypical Reaction ConditionsKey Considerations
p-Iodonitrobenzene Very HighMild conditions (e.g., room temperature to moderate heating). Lower catalyst loadings may be sufficient.Substrate can be less stable and more expensive. Prone to side reactions if not handled carefully.
p-Bromonitrobenzene HighA good balance of reactivity and stability.[1] Generally requires heating (e.g., 70-100 °C).Widely used in synthesis due to its reliability and commercial availability. The reaction with phenylboronic acid has been shown to be fast, with over 80% conversion achieved within 6 hours under certain conditions.[1]
p-Chloronitrobenzene ModerateRequires more forcing conditions (higher temperatures, higher catalyst loadings, and specialized ligands) to achieve good yields.More cost-effective for large-scale synthesis. The use of electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands is often necessary to facilitate the challenging oxidative addition of the C-Cl bond.
p-Fluoronitrobenzene LowGenerally unreactive under standard Suzuki-Miyaura conditions. C-F bond activation requires specialized catalysts and harsh reaction conditions.Not typically used as a leaving group in Suzuki-Miyaura reactions due to the strength of the C-F bond.

Experimental Protocols

Below is a detailed, representative experimental protocol for conducting and monitoring the kinetics of a Suzuki-Miyaura reaction with a halonitrobenzene.

Materials:

  • p-Halonitrobenzene (e.g., p-bromonitrobenzene) (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Water mixture, 10:1, 11 mL)

  • Internal standard (e.g., dodecane) for GC analysis

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hot plate

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for reaction monitoring

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add the p-halonitrobenzene (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and palladium catalyst (0.02 mmol).

    • Seal the flask with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.

    • Add the degassed solvent mixture (10 mL toluene, 1 mL water) via syringe.

    • Add a known amount of the internal standard.

  • Kinetic Monitoring:

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and start vigorous stirring.

    • At specified time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture using a syringe.

    • Quench the aliquot immediately by adding it to a vial containing a small amount of a suitable quenching agent (e.g., a saturated aqueous solution of EDTA to chelate the palladium) and an extraction solvent (e.g., ethyl acetate).

    • Vortex the vial and allow the layers to separate.

    • Analyze the organic layer by GC or HPLC to determine the concentration of the starting material and product relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the p-halonitrobenzene versus time to obtain the reaction profile.

    • From this data, initial rates or rate constants can be determined using appropriate kinetic models (e.g., initial rates method, pseudo-first-order kinetics if one reactant is in large excess).

Experimental Workflow

The following diagram illustrates a generalized workflow for the kinetic study of a Suzuki-Miyaura reaction.

Suzuki_Kinetics_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis reagents Weigh Reagents (Halonitrobenzene, Boronic Acid, Base, Catalyst, Internal Standard) setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Prepare Oven-Dried Glassware glassware->setup solvent Degas Solvent solvent->setup heating Heat to Desired Temperature with Vigorous Stirring setup->heating sampling Withdraw Aliquots at Timed Intervals heating->sampling t = 0, 15, 30... min quench Quench Aliquots sampling->quench analysis Analyze Samples by GC or HPLC quench->analysis plotting Plot Concentration vs. Time analysis->plotting kinetics Determine Reaction Rate/ Rate Constant plotting->kinetics

Caption: Generalized workflow for a kinetic study of a Suzuki-Miyaura cross-coupling reaction.

References

"yield comparison between different synthetic routes to substituted nitrobenzenes"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Substituted Nitrobenzenes

For Researchers, Scientists, and Drug Development Professionals

Substituted nitrobenzenes are foundational components in modern organic synthesis. Their importance is underscored by their role as key intermediates in the manufacturing of a wide range of products, including pharmaceuticals, dyes, and agrochemicals. The nitro group is a versatile functional handle; its strong electron-withdrawing properties influence the reactivity of the aromatic ring, and it can be readily reduced to an amino group, opening pathways to a vast array of more complex molecules.

This guide provides an objective comparison of the primary synthetic routes to substituted nitrobenzenes: electrophilic aromatic nitration and the oxidation of anilines. We also briefly cover nucleophilic aromatic substitution (SNAr) as a method for the further diversification of nitroaromatic compounds. Each route is presented with supporting experimental data and detailed methodologies to assist researchers in selecting the optimal strategy for their specific synthetic challenges.

Key Synthetic Strategies: A Comparative Overview

The two most common strategies for introducing a nitro group onto an aromatic ring are direct electrophilic nitration of a substituted benzene and the oxidation of a corresponding substituted aniline.

  • Electrophilic Aromatic Nitration : This is the most traditional and widely used method. It involves the reaction of an aromatic compound with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich aromatic ring.[1][2]

  • Oxidation of Anilines : This approach offers an alternative pathway, converting an amino group into a nitro group using various oxidizing agents. This method can be particularly useful for substrates that are sensitive to the harsh, acidic conditions of traditional nitration or when specific regioselectivity is desired that cannot be achieved through direct nitration. Recent methods utilize reagents like hydrogen peroxide in combination with a base or trifluoroacetic acid, offering high yields.[3][4]

Data Presentation: Yield and Regioselectivity Comparison

The choice of synthetic route is often dictated by the desired regioselectivity and overall yield, which are heavily influenced by the substituents already present on the aromatic ring.

Table 1: Electrophilic Aromatic Nitration of Substituted Benzenes

This route's primary challenge is controlling regioselectivity. The directing effects of the existing substituent(s) determine the isomer distribution of the product. Activating, ortho-, para-directing groups (e.g., -CH₃, -OCH₃) and deactivating, ortho-, para-directing halogens yield mixtures of isomers, while deactivating, meta-directing groups (e.g., -NO₂, -COOH) yield predominantly the meta-substituted product.[5]

Starting MaterialMajor Product(s)Isomer Distribution (ortho / meta / para)Relative Rate (vs. Benzene)
Tolueneo-Nitrotoluene, p-Nitrotoluene58.5% / 4.5% / 37%[5][6]25
Anisoleo-Nitroanisole, p-Nitroanisole30-40% / 0-2% / 60-70%[5]1000
Chlorobenzeneo-Nitrochlorobenzene, p-Nitrochlorobenzene30% / 1% / 69%[5]0.033
tert-Butylbenzeneo-Nitro-tert-butylbenzene, p-Nitro-tert-butylbenzene16% / 8% / 75%[6]16
Benzoic Acidm-Nitrobenzoic acid22% / 76% / 2%[5]0.003
Nitrobenzenem-Dinitrobenzene6% / 93% / 1%[5]6 x 10⁻⁸

Data compiled from various sources.[5][6]

Table 2: Oxidation of Substituted Anilines

This method avoids the issue of mixed acid nitration and can provide high yields of a single nitro-isomer, as the position of the nitro group is predetermined by the starting aniline. However, the reaction's success depends on the choice of oxidant and the electronic nature of the aniline. Over-oxidation to form side products like azoxybenzenes can sometimes be an issue.[7]

Aniline SubstrateOxidizing SystemSolvent / TempYieldReference
AnilineH₂O₂ / NaOMeEthanol/Acetonitrile96%[3]
AnilineH₂O₂ / K₂CO₃Room Temp65-95%[3][8]
Aniline30% H₂O₂ / Trifluoroacetic Acid (TFA)N/Aup to 100%[4]
Electron-withdrawing group substituted anilinesSodium Perborate (NaBO₃·4H₂O)Acetic Acid, 50-55 °CGood[7]
AnilinePeracetic AcidN/A11% (major product is azoxybenzene)[7]

Experimental Protocols

Protocol 1: Electrophilic Nitration of Acetanilide to 4-Nitroacetanilide

This procedure is a representative example of electrophilic nitration, using a protected amine to favor para-substitution and avoid undesirable oxidation.

Objective: To synthesize 4-nitroacetanilide via electrophilic aromatic substitution.

Procedure:

  • In a flask, dissolve acetanilide in glacial acetic acid.

  • Cool the mixture in an ice bath to approximately 0-5 °C.

  • Separately, prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid, keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the acetanilide solution with constant stirring, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Pour the reaction mixture over crushed ice to precipitate the crude product.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and recrystallize from ethanol to obtain pure 4-nitroacetanilide.[5]

Protocol 2: Oxidation of Aniline to Nitrobenzene with H₂O₂/NaOMe

This protocol demonstrates a modern, high-yield method for the oxidation of anilines.

Objective: To synthesize nitrobenzene from aniline using a base-regulated peroxide system.

Procedure:

  • To a solution of aniline in a 4:1 mixture of ethanol and acetonitrile, add 0.4 equivalents of sodium methoxide (NaOMe).

  • To this stirred mixture, add an appropriate amount of hydrogen peroxide (H₂O₂).

  • Heat the reaction mixture as required (e.g., 80 °C) and monitor its progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield pure nitrobenzene.[3][8]

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

While not a primary route to introduce a nitro group, SNAr is a powerful method to synthesize more complex substituted nitrobenzenes starting from a nitro-substituted aryl halide.

Objective: To synthesize N-benzyl-2,4-dinitroaniline.

Procedure:

  • Dissolve 1-chloro-2,4-dinitrobenzene in ethanol in a round-bottom flask.

  • Add an equimolar amount of benzylamine to the solution.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the yellow solid by vacuum filtration, wash with cold ethanol, and dry to yield N-benzyl-2,4-dinitroaniline.[5]

Visualization of Synthetic Pathways

The following diagram illustrates the logical relationship between the starting materials and the target substituted nitrobenzene via the primary synthetic routes.

Synthetic_Routes_to_Nitrobenzenes sub_benzene Substituted Benzene nitration Electrophilic Nitration sub_benzene->nitration sub_aniline Substituted Aniline oxidation Oxidation sub_aniline->oxidation product Substituted Nitrobenzene nitration->product Yields depend on substituent effects oxidation->product High yields, regiospecific reagents_nitration HNO₃ / H₂SO₄ reagents_nitration->nitration reagents_oxidation H₂O₂ / Base or other oxidants reagents_oxidation->oxidation

Caption: Primary synthetic pathways to substituted nitrobenzenes.

References

Assessing the Purity of Synthesized 1-Bromo-2-iodo-4-nitrobenzene: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a critical checkpoint in the synthesis of novel compounds. The presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent reactions, biological activity, and regulatory approval. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for determining the purity of synthesized 1-Bromo-2-iodo-4-nitrobenzene, a versatile building block in organic synthesis.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally stable organic compounds.[1] Its high resolving power allows for the separation of the main compound from closely related impurities that may be present after synthesis.

Experimental Protocol: HPLC Analysis of this compound

This protocol outlines a general reverse-phase HPLC method suitable for the analysis of this compound. Method optimization may be required based on the specific impurities present.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL.[1]

Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized this compound.

  • Dissolve the sample in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

Data Interpretation

The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks in the chromatogram.

Comparative Analysis with Alternative Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from the application of orthogonal methods. The choice of technique depends on the nature of the expected impurities and the specific requirements of the analysis.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) SpectroscopyMelting Point Analysis
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[1]Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1]Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing structural and quantitative information.[2][3]Determination of the temperature range over which a solid transitions to a liquid.[4][5][6][7]
Compound Suitability Non-volatile and thermally stable compounds.[8]Volatile and thermally stable compounds.[9][10][11]Soluble compounds with NMR-active nuclei (e.g., ¹H, ¹³C).Crystalline solids.
Primary Application Quantitative purity determination and separation of non-volatile impurities.[12]Analysis of residual solvents and volatile organic impurities.[9][10]Structural elucidation and absolute quantitative purity determination.[2][13][14]Preliminary assessment of purity and compound identification.[4][5][6][7]
Advantages High resolution, robust, and widely applicable for non-volatile compounds.[10]High separation efficiency for volatile compounds, fast analysis times.[10][15]Provides structural information, can be a primary method for quantification without a reference standard.[2][14]Simple, rapid, and inexpensive.[4]
Limitations Not suitable for volatile compounds, requires soluble samples.[9]Requires volatile and thermally stable analytes; derivatization may be necessary.[10]Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.[16]Not suitable for amorphous or thermally unstable compounds, less precise for very high purity.[4]

Visualizing the Experimental Workflow

To provide a clearer understanding of the logical flow of purity assessment, the following diagrams illustrate the experimental workflows for HPLC and a comparative overview of the different analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Synthesized this compound dissolve Dissolve in Acetonitrile start->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Purity integrate->calculate report Final Purity Report calculate->report

Caption: Workflow for the HPLC analysis of this compound.

Purity_Assessment_Logic cluster_methods Analytical Techniques start Synthesized Product (this compound) hplc HPLC (Non-volatile impurities) start->hplc gc GC (Volatile impurities, residual solvents) start->gc nmr NMR (Structural confirmation, quantitative purity) start->nmr mp Melting Point (Preliminary purity check) start->mp purity_data Purity Data & Structural Information hplc->purity_data gc->purity_data nmr->purity_data mp->purity_data final_assessment Comprehensive Purity Assessment purity_data->final_assessment

Caption: Logical relationship of analytical methods for purity assessment.

Conclusion: An Integrated Approach to Purity Verification

For a robust and reliable assessment of the purity of synthesized this compound, a multi-faceted approach is recommended. While HPLC provides excellent quantitative data on non-volatile impurities, complementary techniques are invaluable for a complete purity profile.

  • HPLC is the primary choice for quantifying the main component and non-volatile, UV-active impurities.

  • GC is essential for detecting and quantifying residual solvents and other volatile organic impurities that are not amenable to HPLC analysis.

  • NMR spectroscopy offers the dual benefit of confirming the chemical structure of the synthesized compound and providing an independent, absolute measure of purity.[2][13][14]

  • Melting point analysis serves as a rapid, preliminary check of purity; a sharp melting point range close to the literature value is a good indicator of high purity.[4][5][6][7][17]

By integrating the data from these orthogonal techniques, researchers and drug development professionals can have high confidence in the purity of their synthesized this compound, ensuring the integrity and reproducibility of their subsequent scientific endeavors.

References

X-ray Crystal Structure Analysis of Halogenated Nitrobenzene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of 1,3-dibromo-2-iodo-5-nitrobenzene and related halogenated nitrobenzene derivatives. The data presented herein offers insights into the influence of substituent patterns on molecular conformation and intermolecular interactions, particularly the formation of halogen bonds. This information is valuable for rational drug design, materials science, and understanding non-covalent interactions in organic solids.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for 1,3-dibromo-2-iodo-5-nitrobenzene and two related compounds: 1-bromo-4-iodo-benzene, which lacks the nitro group, and 2,4-dichloro-1-iodo-6-nitrobenzene, which features chloro-substituents. These compounds provide a basis for comparing the effects of the nitro group and the nature of the halogen substituents on the crystal lattice.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
1,3-dibromo-2-iodo-5-nitrobenzeneC₆H₂Br₂INO₂MonoclinicP2₁/c------2[1][2]
1-bromo-4-iodo-benzeneC₆H₄BrIMonoclinicP2₁/c4.17045.824214.9299097.315902[3]
2,4-dichloro-1-iodo-6-nitrobenzeneC₆H₂Cl₂INO₂OrthorhombicPnma8.77606.898914.35189090904

Note: Detailed unit cell parameters for 1,3-dibromo-2-iodo-5-nitrobenzene were not explicitly found in the provided search results, but its monoclinic P2₁/c space group and Z=2 value are documented.[1][2]

Experimental Protocols

Synthesis and Crystallization of 1,3-dibromo-2-iodo-5-nitrobenzene:

The synthesis of 1,3-dibromo-2-iodo-5-nitrobenzene and its subsequent crystallization for X-ray analysis are described in the literature. While the specific details of the synthesis are not provided in the search results, the general approach for preparing halogenated nitrobenzenes involves electrophilic aromatic substitution reactions. Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a solvent from a saturated solution of the purified compound.

X-ray Data Collection and Structure Refinement:

Single-crystal X-ray diffraction data for the compounds listed were collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The collected diffraction intensities are then used to solve the crystal structure, typically by direct methods, and the structural model is refined by full-matrix least-squares on F².

Key Structural Insights and Comparison

Molecular Conformation

A significant conformational feature in nitrobenzene derivatives is the dihedral angle between the plane of the benzene ring and the plane of the nitro group. This angle is sensitive to the steric hindrance imposed by ortho-substituents.

  • In 2,4-dichloro-1-iodo-6-nitrobenzene , the presence of two ortho-substituents (iodo and chloro) to the nitro group forces it to be nearly perpendicular to the benzene ring, with a dihedral angle of 90°.

  • For 1,3-dibromo-2-iodo-5-nitrobenzene , a planar conformation is generally expected for 1,2,3-halogenated-5-nitrobenzenes due to reduced steric hindrance compared to having two ortho substituents.[2]

Intermolecular Interactions: The Role of Halogen Bonds

The crystal packing of these halogenated nitrobenzenes is significantly influenced by halogen bonds, a type of non-covalent interaction where a halogen atom acts as an electrophilic species.

  • 1,3-dibromo-2-iodo-5-nitrobenzene exhibits an unusual intermolecular Br···I halogen bond.[1][2] This is noteworthy because bromine is more electronegative than iodine, yet it acts as the halogen bond donor. This "anomalous" interaction highlights the complex nature of halogen bonding where the electrostatic potential around the halogen atom is not solely determined by its electronegativity.

  • The substitution of a bromine atom in 1,2,3-tribromo-5-nitrobenzene with an iodine atom to form 1,3-dibromo-2-iodo-5-nitrobenzene leads to a reorganization of the halogen bonding network in the crystal structure.[1][2]

  • In 2,4-dichloro-1-iodo-6-nitrobenzene , the crystal structure is characterized by I···O and C-H···Cl interactions.

The presence and nature of these halogen bonds are critical in determining the supramolecular assembly and ultimately the solid-state properties of these materials.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the X-ray crystal structure analysis of a synthesized compound.

experimental_workflow Experimental Workflow for X-ray Crystallography synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement analysis Structural Analysis & Comparison structure_refinement->analysis

Caption: A generalized workflow for determining and analyzing the crystal structure of a chemical compound.

Logical Relationship of Structural Features

The interplay between the substituents on the benzene ring dictates the final crystal structure. The following diagram illustrates the relationship between the substitution pattern and the resulting intermolecular interactions.

logical_relationship Influence of Substitution on Crystal Structure substituents Substituent Pattern (Halogen type, number, position; Nitro group) molecular_conformation Molecular Conformation (e.g., Dihedral Angle of Nitro Group) substituents->molecular_conformation intermolecular_interactions Intermolecular Interactions (e.g., Halogen Bonds, C-H...X contacts) substituents->intermolecular_interactions crystal_packing Crystal Packing & Supramolecular Assembly molecular_conformation->crystal_packing intermolecular_interactions->crystal_packing

Caption: Relationship between chemical structure and solid-state packing in halogenated nitrobenzenes.

References

A Comparative Guide to Computational Methods for Determining Bond Dissociation Energies in 1-Bromo-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of computational methodologies for determining the carbon-bromine (C-Br), carbon-iodine (C-I), and carbon-nitro (C-NO₂) bond dissociation energies (BDEs) in 1-Bromo-2-iodo-4-nitrobenzene. As there are no direct experimental or computational studies available for this specific molecule, this guide leverages data from structurally related compounds—bromobenzene, iodobenzene, and nitrobenzene—to evaluate the performance of various computational methods. This analysis is crucial for understanding the thermodynamic stability and reactivity of halogenated nitroaromatic compounds, which are significant in medicinal chemistry and materials science.

Comparison of Computational Methodologies for BDE Prediction

The accurate prediction of bond dissociation energies is a fundamental aspect of computational chemistry, offering critical insights into reaction mechanisms and molecular stability. The selection of an appropriate computational method is a trade-off between accuracy and computational cost.

Density Functional Theory (DFT)

DFT methods are widely used for their balance of computational efficiency and accuracy. The choice of the exchange-correlation functional is critical for reliable BDE predictions.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): One of the most popular hybrid functionals, B3LYP is known for its good performance in predicting thermochemistry for a wide range of organic molecules.[1][2] However, its accuracy for BDEs can be system-dependent.[3] For C-NO₂ bonds, B3LYP has been shown to provide results close to experimental values, though it may slightly underestimate them.[4][5]

  • M06-2X: This hybrid meta-GGA functional is recognized for its robust performance in predicting thermochemistry, particularly for main-group elements and non-covalent interactions.[2] It often provides higher accuracy for BDEs compared to B3LYP.[5]

  • B3P86: This hybrid functional has been found to be reliable in calculating the bond dissociation energies of closed-shell halogenated molecules, with some studies indicating it can be highly accurate when paired with a sufficiently large basis set.[6]

Composite Methods

These high-accuracy methods combine results from several levels of theory and basis sets to achieve results close to experimental values, often referred to as "gold standard" in thermochemistry.

  • Gaussian-4 (G4) Theory: G4 theory is a composite method that aims for high accuracy in thermochemical calculations.[7] While computationally expensive, it is often used to benchmark other methods.

  • Complete Basis Set (CBS) Methods: Methods like CBS-RAD are designed to extrapolate to the complete basis set limit and can provide highly accurate BDEs, particularly for smaller molecules.[8]

Data Presentation: Performance of Computational Methods on Analogous Bonds

The following table summarizes the performance of various computational methods in predicting the BDEs of C-Br, C-I, and C-NO₂ bonds in simpler aromatic systems. These values serve as a benchmark for selecting an appropriate method for studying this compound. All energies are in kcal/mol.

Bond TypeMoleculeExperimental BDE (kcal/mol)Computational MethodCalculated BDE (kcal/mol)Reference
C-Br Bromobenzene82.6B3LYP83.7[8]
CBS-RAD79.7[8]
C-I Iodobenzene65.1 (Approx.)Not AvailableNot Available
C-NO₂ Nitrobenzene71.4 - 75.2B3LYP/6-31G(d,p)~71.4[4]
M06/6-311+G(2d,2p)~73.5[4]

Experimental and Computational Protocols

Generalized Computational Protocol for BDE Calculation

The homolytic bond dissociation energy is calculated as the enthalpy difference between the products (radicals) and the reactant molecule at a standard temperature, typically 298.15 K.[9][10]

  • Geometry Optimization: The 3D structures of the parent molecule (this compound) and the resulting radicals from the homolytic cleavage of the C-Br, C-I, and C-NO₂ bonds are optimized to find their lowest energy conformations. This is typically done using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm they are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.

  • Single-Point Energy Calculation: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more robust level of theory or a larger basis set (e.g., M06-2X/6-311+G(d,p) or a composite method like G4).

  • BDE Calculation: The bond dissociation enthalpy (BDE) is calculated using the following equation:[11]

    BDE = H(Radical 1) + H(Radical 2) - H(Parent Molecule)

    Where H represents the calculated enthalpy of each species, which includes the electronic energy, ZPVE, and thermal corrections.

Experimental Determination of BDEs

Experimental BDE values are determined through various techniques, including:[12]

  • Pyrolysis and Photolysis: Generating radicals through thermal or light-induced bond cleavage and studying the kinetics of the process.

  • Mass Spectrometry: Measuring the appearance energies of fragment ions.

  • Calorimetry: Measuring the heat of reaction for processes involving the bond of interest.

Workflow for Computational BDE Studies

The following diagram illustrates the typical workflow for a computational study of bond dissociation energies.

BDE_Workflow cluster_pre Pre-computation cluster_comp Computational Steps cluster_post Analysis Mol Define Target Molecule (this compound) Bonds Identify Bonds of Interest (C-Br, C-I, C-NO2) Mol->Bonds Opt Geometry Optimization (Parent & Radicals) Bonds->Opt Freq Frequency Calculation (ZPVE & Thermal Correction) Opt->Freq SPE Single-Point Energy (High-Level Theory) Freq->SPE BDE_Calc BDE Calculation ΔH = H(prod) - H(react) SPE->BDE_Calc Compare Compare with Experimental Data (Analogous Molecules) BDE_Calc->Compare Analyze Analyze Substituent Effects Compare->Analyze

Caption: Workflow for the computational determination of bond dissociation energies.

This guide is intended for informational purposes and is based on publicly available research. Researchers should consult the primary literature for detailed experimental and computational procedures.

References

A Researcher's Guide to Cross-Coupling Reactions on Substituted Di-halo-aromatics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of substituted di-halo-aromatics is a critical step in the synthesis of complex molecules, including pharmaceuticals and functional materials. Cross-coupling reactions offer a powerful toolkit for this purpose, but choosing the optimal catalytic system is often a significant challenge. This guide provides an objective comparison of common cross-coupling reactions, supported by experimental data, to aid in the rational selection of the most effective synthetic strategy.

The ability to selectively introduce different substituents at specific positions on a di-halo-aromatic ring is paramount for creating diverse molecular architectures. This guide focuses on the comparative performance of several key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Negishi couplings. The choice of reaction often depends on the nature of the substituents on the aromatic ring, the desired bond to be formed (C-C, C-N, etc.), and the desired level of selectivity.[1][2]

Comparative Performance of Cross-Coupling Reactions

The efficiency and selectivity of cross-coupling reactions on di-halo-aromatics are highly dependent on the catalyst system, which includes the palladium source, the ligand, the base, and the solvent.[3] The following tables summarize the performance of different catalytic systems for various cross-coupling reactions on representative substituted di-halo-aromatic substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[4] For electron-deficient boronic acids, catalyst systems that promote rapid oxidative addition and facilitate transmetalation are crucial.[3]

SubstrateBoronic AcidCatalyst SystemBaseSolventYield (%)Reference
1,4-DibromobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O95[3]
2,5-Dichloropyridine(4-Methoxyphenyl)boronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O88[3]
1-Bromo-3-chlorobenzene(4-Formylphenyl)boronic acidPd(OAc)₂ / XPhosCs₂CO₃THF92 (selective at Br)[3]
Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[5][6] The choice of catalyst and reaction conditions can influence the regioselectivity of the addition to the alkene.[7]

SubstrateAlkeneCatalyst SystemBaseSolventYield (%)Reference
1,4-DiiodobenzeneStyrenePd(OAc)₂Et₃NDMF90 (disubstituted)[7]
2,6-Dibromopyridinen-Butyl acrylatePdCl₂(PPh₃)₂NaOAcNMP85 (monosubstituted)[8]
1-Bromo-4-chlorobenzeneMethyl acrylatePd(OAc)₂ / P(o-tol)₃K₂CO₃Acetonitrile82 (selective at Br)[9]
Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds between aryl or vinyl halides and terminal alkynes.[10][11][12] Copper co-catalysis is often employed, though copper-free protocols have been developed to avoid the formation of alkyne homocoupling byproducts.[11][13]

SubstrateAlkyneCatalyst SystemBaseSolventYield (%)Reference
1,3-DiiodobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF98 (disubstituted)[11]
1-Bromo-4-iodobenzeneTrimethylsilylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHToluene93 (selective at I)[13]
2,5-Dibromothiophene1-HexynePd(OAc)₂ / XantphosCs₂CO₃Dioxane89 (monosubstituted)[10]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling amines with aryl halides.[14][15][16][17] The development of sterically hindered and electron-rich phosphine ligands has been crucial for expanding the scope of this reaction to include a wide range of amines and aryl chlorides.[14]

SubstrateAmineCatalyst SystemBaseSolventYield (%)Reference
1-Bromo-4-chlorobenzeneMorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene96 (selective at Br)[14]
2,6-DichloropyridineAnilinePd(OAc)₂ / RuPhosK₃PO₄Dioxane85 (monosubstituted)[16]
1,4-Dibromobenzenen-HexylaminePd(OAc)₂ / DavePhosLiHMDSTHF91 (disubstituted)[16]
Negishi Coupling

The Negishi coupling utilizes organozinc reagents to form C-C bonds with organic halides.[18][19][20][21] A key advantage of this reaction is the high functional group tolerance of organozinc reagents.[19]

SubstrateOrganozinc ReagentCatalyst SystemSolventYield (%)Reference
1,4-DiiodobenzenePhenylzinc chloridePd(PPh₃)₄THF97[20]
1-Bromo-3-chlorobenzeneEthylzinc bromideNi(acac)₂ / dppeDMF88 (selective at Br)[20]
2,5-Dibromopyridine(Thiophen-2-yl)zinc chloridePdCl₂(dppf)THF90 (monosubstituted)[21]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for success in synthetic chemistry. Below are representative procedures for the selective monofunctionalization of a di-halo-aromatic substrate using Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Protocol 1: Selective Monofunctionalization of 1-Bromo-4-iodobenzene via Suzuki-Miyaura Coupling

Materials:

  • 1-Bromo-4-iodobenzene (1.0 mmol, 282.9 mg)

  • (4-Methoxyphenyl)boronic acid (1.2 mmol, 182.4 mg)

  • Pd(PPh₃)₄ (0.03 mmol, 34.6 mg)

  • K₂CO₃ (2.0 mmol, 276.4 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure: To a flame-dried Schlenk flask was added 1-bromo-4-iodobenzene, (4-methoxyphenyl)boronic acid, Pd(PPh₃)₄, and K₂CO₃. The flask was evacuated and backfilled with argon three times. Toluene and water were then added via syringe. The reaction mixture was stirred vigorously and heated to 80 °C for 12 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (hexane/ethyl acetate = 9:1) to afford the desired mono-arylated product.

Protocol 2: Selective Monofunctionalization of 1-Bromo-4-chlorobenzene via Buchwald-Hartwig Amination

Materials:

  • 1-Bromo-4-chlorobenzene (1.0 mmol, 191.4 mg)

  • Morpholine (1.2 mmol, 104.5 µL)

  • Pd₂(dba)₃ (0.01 mmol, 9.2 mg)

  • XPhos (0.03 mmol, 14.3 mg)

  • NaOt-Bu (1.4 mmol, 134.6 mg)

  • Toluene (5 mL)

Procedure: In a glovebox, a vial was charged with Pd₂(dba)₃, XPhos, and NaOt-Bu. Toluene was added, followed by 1-bromo-4-chlorobenzene and morpholine. The vial was sealed with a Teflon-lined cap and removed from the glovebox. The reaction mixture was stirred at 100 °C for 16 hours. After cooling to room temperature, the mixture was diluted with diethyl ether (15 mL) and filtered through a pad of Celite. The filtrate was concentrated under reduced pressure, and the residue was purified by flash chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the mono-aminated product.

Visualizing Cross-Coupling Concepts

To further aid in the understanding of these complex reactions, the following diagrams illustrate the general catalytic cycle and a decision-making workflow for selecting an appropriate cross-coupling method.

Cross-Coupling Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Oxidative Addition->Ar-Pd(II)(X)Ln Transmetalation Transmetalation Ar-Pd(II)(X)Ln->Transmetalation R-M Ar-Pd(II)(R)Ln Ar-Pd(II)(R)Ln Transmetalation->Ar-Pd(II)(R)Ln Reductive Elimination Reductive Elimination Ar-Pd(II)(R)Ln->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-R

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Cross-Coupling Decision Tree start Substituted Di-halo-aromatic bond_type Desired Bond Type? start->bond_type cc_bond C-C Bond bond_type->cc_bond C-C cn_bond C-N Bond bond_type->cn_bond C-N cc_sp2_sp C(sp2)-C(sp) Bond bond_type->cc_sp2_sp C(sp2)-C(sp) suzuki Suzuki Coupling (Organoboron) cc_bond->suzuki heck Heck Coupling (Alkene) cc_bond->heck negishi Negishi Coupling (Organozinc) cc_bond->negishi bht Buchwald-Hartwig (Amine) cn_bond->bht sonogashira Sonogashira Coupling (Alkyne) cc_sp2_sp->sonogashira

Caption: Decision tree for selecting a cross-coupling reaction.

Conclusion and Future Outlook

The choice of a cross-coupling reaction for the functionalization of substituted di-halo-aromatics is a multifaceted decision that requires careful consideration of the substrate, the desired product, and the available catalytic systems. While palladium-based catalysts have dominated the field, the development of catalysts based on more abundant and less expensive metals like iron and nickel is an active area of research.[22][23][24] These alternative catalysts may offer different reactivity and selectivity profiles, further expanding the synthetic chemist's toolbox. As our understanding of reaction mechanisms deepens, the development of more predictable and selective catalytic systems will continue to drive innovation in the synthesis of complex organic molecules.

References

Safety Operating Guide

Navigating the Disposal of 1-Bromo-2-iodo-4-nitrobenzene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 1-Bromo-2-iodo-4-nitrobenzene should be treated as a hazardous chemical waste. It must be collected in a designated, properly labeled, sealed container and disposed of through a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

This guide provides detailed procedures for the safe handling and proper disposal of this compound, a halogenated nitroaromatic compound, designed for researchers, scientists, and professionals in drug development. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from data on structurally similar chemicals, including 1-Bromo-4-nitrobenzene, 1-Iodo-4-nitrobenzene, and general guidelines for hazardous waste management.

Immediate Safety and Handling Protocols

Before handling this compound, it is crucial to be familiar with its potential hazards. Based on analogous compounds, it should be considered harmful if swallowed, inhaled, or absorbed through the skin, and is likely to cause skin, eye, and respiratory tract irritation.[1][2][3]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood.[3] If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water and seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. This compound falls into the category of halogenated organic waste due to the presence of bromine and iodine.[6] It is critical to segregate this waste stream to prevent dangerous reactions and to ensure proper disposal.

Do NOT mix with:

  • Non-halogenated organic solvents.[7]

  • Acids or bases.[6]

  • Oxidizing agents.[2]

Disposal Procedure: A Step-by-Step Guide

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container should be clearly labeled.

  • Labeling: The waste container must be labeled with the following information:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The approximate concentration and quantity.

    • The date of accumulation.

  • Collection:

    • For solid waste, carefully transfer the material into the waste container, avoiding the creation of dust.

    • For solutions, pour the waste carefully into the designated liquid waste container.

    • Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.[8]

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.[4]

  • Disposal Request: Once the container is full or the accumulation time limit is reached (as per institutional and local regulations), arrange for pickup by a licensed hazardous waste disposal company.[9] Follow your institution's specific procedures for requesting a waste pickup.

Quantitative Data for Halogenated Nitroaromatics

The following table summarizes key data for similar compounds, which can be used as a proxy for assessing the hazards of this compound.

Property1-Bromo-4-nitrobenzene1-Iodo-4-nitrobenzeneGeneral Guidance
CAS Number 586-78-7[10]636-98-6N/A
Molecular Formula C6H4BrNO2[4]C6H4INO2N/A
Hazard Class Acute Tox. 4 (Oral, Dermal, Inhalation)[2]Acute Tox. 4 (Oral, Dermal, Inhalation)Treat as acutely toxic.
Signal Word Warning[2]WarningUse with caution.
Personal Protective Equipment Gloves, Goggles, RespiratorGloves, Goggles, RespiratorFull PPE required.
Incompatible Materials Bases, Oxidizing agents[2]Strong oxidizing agentsAvoid mixing with incompatibles.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Start: Generation of Waste B Characterize Waste: Halogenated Nitroaromatic A->B C Select Designated Hazardous Waste Container B->C D Label Container Correctly: - Chemical Name - Hazard Warnings - Date C->D E Segregate from Incompatible Wastes: - Non-halogenated solvents - Acids/Bases - Oxidizers D->E F Transfer Waste to Container (Avoid Spills & Dust) E->F G Seal and Store in Satellite Accumulation Area F->G H Arrange for Pickup by Licensed Disposal Service G->H I End: Proper Disposal H->I

References

Personal protective equipment for handling 1-Bromo-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for handling 1-Bromo-2-iodo-4-nitrobenzene in a laboratory setting. The following guidance is based on the known hazards of structurally similar compounds, including halogenated nitrobenzenes, to ensure the highest degree of safety.

Hazard Identification and Immediate Precautions

This compound is a chemical compound that must be handled with care due to its potential health hazards. Based on data from similar compounds, it is classified as harmful if swallowed, inhaled, or in contact with skin.[1][2][3][4] It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3][4] A significant risk associated with nitroaromatic compounds is the potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[5][6]

Immediate actions upon exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1][5]

  • Skin Contact: Remove all contaminated clothing and shoes right away. Flush the skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][5]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give them 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Recommended PPE for Handling this compound:

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[7] Always inspect gloves for any signs of degradation or puncture before use.[2] Dispose of contaminated gloves after use.[6]
Eye and Face Protection Safety glasses with side-shields or chemical splash gogglesGoggles are required when there is a risk of splashing.[8] A face shield may be necessary for procedures with a higher splash potential.
Skin and Body Protection Laboratory coat or chemical-resistant apronA lab coat should be worn at all times. For tasks with a higher risk of splashes, an acid-resistant apron is recommended.[8] For extensive handling, impervious clothing should be worn.[6]
Respiratory Protection NIOSH-approved respiratorUse a respirator if working outside of a fume hood or if dust generation is likely.[6] A full-face respirator with appropriate cartridges for organic vapors and particulates is recommended in such cases.[6][8]

Engineering and Administrative Controls

Engineering controls are the most effective way to minimize exposure and should be prioritized over personal protective equipment.

  • Ventilation: Always handle this compound in a well-ventilated area.[1][9] A chemical fume hood is the preferred engineering control for minimizing inhalation exposure.[2]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[2][5]

  • Work Practices: Avoid all personal contact with the chemical, including inhalation of dust or vapors.[1][9] Do not eat, drink, or smoke in areas where the chemical is handled.[9] Wash hands thoroughly after handling.[5] Minimize dust generation and accumulation.[5]

Operational and Disposal Plans

A clear plan for the handling and disposal of this compound is crucial for laboratory safety and environmental protection.

Handling and Storage:

AspectProcedure
Receiving and Storage Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][9] Keep away from incompatible materials such as strong oxidizing agents and bases.[2][6]
Weighing and Dispensing Conduct these operations in a chemical fume hood to control exposure to dust.
Spill Management For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[9] For major spills, evacuate the area and contact emergency responders.[9]

Waste Disposal:

All waste containing this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, labeled hazardous waste container.
Contaminated PPE Dispose of as hazardous waste in accordance with institutional and local regulations.
Empty Containers Decontaminate empty containers before disposal or recycling. Observe all label safeguards until containers are cleaned or destroyed.[9]
Final Disposal Arrange for disposal through a licensed professional waste disposal service.[6] Incineration in a permitted hazardous waste incinerator is a common disposal method for this type of chemical.[6]

Safety Workflow

The following diagram illustrates the logical workflow for safely handling this compound.

A Start: Prepare for Handling B Conduct Risk Assessment A->B C Implement Engineering Controls (Fume Hood, etc.) B->C D Don Appropriate PPE C->D E Perform Chemical Handling (Weighing, Reaction, etc.) D->E F Decontaminate Work Area and Equipment E->F G Segregate and Label Hazardous Waste F->G H Properly Store or Dispose of Waste G->H I Remove and Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J K End of Procedure J->K

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.